Diethylphosphinic chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[chloro(ethyl)phosphoryl]ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGENPKAWPRUNIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCP(=O)(CC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409374 | |
| Record name | DIETHYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1112-37-4 | |
| Record name | DIETHYLPHOSPHINIC CHLORIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Master Guide: Diethylphosphinic Chloride (CAS 1112-37-4)
[1]
Part 1: Executive Summary
Diethylphosphinic chloride (CAS 1112-37-4) is a specialized organophosphorus electrophile widely utilized in the synthesis of flame retardants, agrochemicals, and peptide therapeutics. Unlike its alkoxy-analogues (chlorophosphates), diethylphosphinic chloride features direct carbon-phosphorus bonds, conferring unique hydrolytic stability and electronic properties to its derivatives.
This guide moves beyond basic catalog data to provide a rigorous examination of its reactivity, synthesis, and application in high-value organic transformations. It focuses on the compound's role as a "hard" electrophile for introducing the diethylphosphinyl (
Part 2: Chemical Identity & Physical Properties[1][2][3]
Diethylphosphinic chloride is a corrosive, moisture-sensitive liquid.[1][2] Its high boiling point at atmospheric pressure necessitates vacuum distillation for purification to avoid thermal decomposition.
Table 1: Physicochemical Constants
| Property | Value | Notes |
| CAS Number | 1112-37-4 | |
| IUPAC Name | Diethylphosphinic chloride | |
| Synonyms | Chlorodiethylphosphine oxide; Diethyl-phosphinoylchloride | |
| Molecular Formula | ||
| Molecular Weight | 140.55 g/mol | |
| Appearance | Colorless to pale yellow liquid | Fumes in air due to hydrolysis |
| Boiling Point | 233°C (760 mmHg) | Note: Distillation recommended at reduced pressure (e.g., 105-110°C @ 15 mmHg) to prevent decomposition. |
| Density | 1.08 g/cm³ (25°C) | |
| Refractive Index | ||
| Solubility | DCM, THF, Toluene, Benzene | Reacts violently with water/alcohols |
| Flash Point | 95°C | Closed Cup |
Part 3: Synthesis & Manufacturing
While industrial routes often involve the oxidation of diethylphosphine or the reaction of phosphorus pentoxide with organometallics, the laboratory standard for high-purity synthesis relies on the chlorination of diethylphosphinic acid. This method ensures the removal of P(III) impurities which can be detrimental to catalytic applications.
Laboratory Synthesis Protocol: Chlorination via Thionyl Chloride
Objective: Preparation of high-purity Diethylphosphinic chloride from Diethylphosphinic acid.
Reagents:
-
Diethylphosphinic acid (
) [1.0 eq] -
Thionyl Chloride (
) [1.5 eq] -
Dichloromethane (DCM) [Solvent, anhydrous]
-
DMF [Catalytic amount, 1-2 mol%]
Methodology:
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and pressure-equalizing addition funnel. Vent the condenser to a caustic scrubber (NaOH) to trap HCl and
gases. -
Dissolution: Charge the flask with Diethylphosphinic acid and anhydrous DCM (0.5 M concentration). Add catalytic DMF.
-
Addition: Cool the solution to 0°C. Add Thionyl Chloride dropwise over 30 minutes. The reaction is endothermic but gas evolution (
, HCl) requires controlled addition. -
Reflux: Once addition is complete, warm to room temperature, then heat to reflux (40°C) for 2-4 hours. Monitor reaction progress by
NMR (Shift from acid ~55 ppm to chloride ~70-75 ppm). -
Workup: Remove solvent and excess
under reduced pressure. -
Purification: Distill the residue under high vacuum. Collect the fraction boiling at constant temperature (approx. 108-112°C at 10-15 mmHg). Store under Argon.
Figure 1: Chlorination pathway converting phosphinic acid to the acid chloride using Thionyl Chloride.[3]
Part 4: Reactivity & Mechanism
Diethylphosphinic chloride acts as a "hard" electrophile. The phosphorus atom is in the +5 oxidation state, bonded to a highly electronegative oxygen and a leaving group (Cl).
Mechanistic Insight: Nucleophilic Substitution at Phosphorus ( )
Unlike carbon-centered
-
Nucleophilic Attack: A nucleophile (e.g., a primary amine
) attacks the phosphorus center opposite to the P=O bond or the leaving group. -
Intermediate Formation: Formation of a pentavalent phosphorus intermediate.
-
Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.
This reactivity is exploited to form Phosphinamides (with amines) and Phosphinates (with alcohols).
Figure 2:
Part 5: Applications in Drug Development & Organic Synthesis
Peptide Coupling via Mixed Anhydrides
Diethylphosphinic chloride is a potent reagent for activating carboxylic acids. It forms a Mixed Phosphinic-Carboxylic Anhydride in situ.[4] This intermediate reacts rapidly with amines to form amide bonds (peptide coupling) with minimal racemization, a significant advantage over traditional acyl chlorides.
-
Protocol: Treat an N-protected amino acid with Diethylphosphinic chloride and N-methylmorpholine (NMM) in THF at -15°C. Add the C-protected amino acid ester.
-
Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.
Synthesis of Phosphinic Peptide Analogs
In medicinal chemistry, the phosphinic bond (
Flame Retardant Precursors
While less relevant to pharma, the compound is a key intermediate in synthesizing cyclic phosphinates used in non-halogenated flame retardants for engineering plastics.
Figure 3: Primary application verticals for Diethylphosphinic chloride in chemical synthesis.
Part 6: Handling, Safety, and Stability
Hazard Classification:
-
Corrosive (Category 1B): Causes severe skin burns and eye damage.
-
Reacts Violently with Water: Produces HCl gas and phosphinic acid.[5]
Storage Protocol:
-
Atmosphere: Must be stored under dry Nitrogen or Argon.
-
Temperature: Cool, dry place (2-8°C recommended for long-term storage).
-
Container: Teflon-lined caps or Schlenk flasks. Glassware must be oven-dried.
Emergency Quenching Procedure:
-
Do NOT add water directly to the neat chemical.
-
Protocol: Dilute the spill or waste with a large volume of Dichloromethane (DCM). Slowly add this solution to a stirred mixture of ice and saturated Sodium Bicarbonate (
) solution. Verify pH is neutral before disposal.
References
-
ChemicalBook. (2025). Diethylphosphinic chloride Properties and Safety.[6][1][7] Retrieved from
-
PubChem. (2025). Phosphinic chloride, diethyl- Compound Summary.[6][1][7] National Library of Medicine. Retrieved from
-
Ramage, R., et al. (1985). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis.[4][8] Journal of the Chemical Society, Perkin Transactions 1. (Analogous application for diethyl derivative). Retrieved from
-
Organic Syntheses. (2008). Synthesis of Phosphinic Acids and Chlorides.[6][3][9] Org.[3][10][11] Synth. Coll. Vol. 10. (General methodologies for phosphinic chlorides).
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diethylphosphinic Chloride.[7] Retrieved from
Sources
- 1. CAS 1112-37-4: DIETHYLPHOSPHINIC CHLORIDE | CymitQuimica [cymitquimica.com]
- 2. DIETHYLPHOSPHINIC CHLORIDE CAS#: 1112-37-4 [m.chemicalbook.com]
- 3. US3689548A - Process for preparing organic phosphinic acid anhydrides - Google Patents [patents.google.com]
- 4. Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Thiophosphoryl chloride | Cl3PS | CID 19883 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 7. echemi.com [echemi.com]
- 8. bachem.com [bachem.com]
- 9. kar.kent.ac.uk [kar.kent.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Appel Reaction [organic-chemistry.org]
Technical Monograph: Diethylphosphinic Chloride (DEPC)
CAS: 1112-37-4 Formula: (C₂H₅)₂P(O)Cl Molecular Weight: 140.55 g/mol
Executive Summary & Molecular Identity
Diethylphosphinic chloride (DEPC) is a specialized organophosphorus electrophile serving as a critical intermediate in the synthesis of phosphinates, phosphine oxides, and peptide coupling agents. Unlike its P(III) analog (diethylchlorophosphine), DEPC features a phosphorus atom in the oxidation state (V), stabilized by a phosphoryl group (P=O).
This structural configuration imparts a unique reactivity profile: while the P-Cl bond is highly susceptible to nucleophilic attack (making it an excellent phosphorylating agent), the ethyl groups provide steric modulation that dampens the explosive reactivity seen in lower homologs like dimethylphosphinic chloride.
Structural Characteristics[1][2][3][4][5]
-
Geometry: Distorted Tetrahedral (C₃v symmetry approximation).
-
Key Functional Groups: Phosphoryl (P=O) and Chlorophosphino (P-Cl).
-
Polarity: Highly polar due to the P=O dipole and P-Cl bond polarization.
Critical Physical Properties
The following data aggregates experimentally verified constants. Note the significant variance in boiling points reported in literature; this is often due to thermal decomposition at atmospheric pressure. Vacuum distillation is the only recommended purification method.
| Property | Value | Condition / Note |
| Physical State | Liquid | Colorless to pale yellow; acrid odor (HCl-like). |
| Boiling Point | 233°C (Extrapolated) | Do not distill at atm. Decomposes. |
| Boiling Point (Vac) | 105–110°C | @ 15–20 mmHg (Recommended range). |
| Density | 1.080 g/cm³ | @ 25°C. |
| Refractive Index | High index due to P-polarizability. | |
| Flash Point | 95°C | Closed Cup. Combustible. |
| Solubility | Reacts violently | Water, Alcohols, Amines. |
| Solubility | Soluble (Inert) | DCM, THF (anhydrous), Toluene, Chloroform. |
Reactivity Profile & Hydrolysis Kinetics[6]
DEPC acts as a "hard" electrophile. The phosphorus center is electron-deficient, primed for attack by "hard" nucleophiles (oxygen, nitrogen).
The Hydrolysis Cascade
The most critical handling parameter for DEPC is its moisture sensitivity. Upon contact with water, it undergoes rapid hydrolysis to diethylphosphinic acid (DEPA) and hydrochloric acid. This reaction is exothermic and autocatalytic, as the generated HCl can protonate the phosphoryl oxygen, increasing electrophilicity.
Mechanism:
-
Nucleophilic Attack: Water attacks the P(V) center opposite the Cl (Sɴ2-like @ P).
-
Transition State: Formation of a trigonal bipyramidal intermediate.
-
Elimination: Expulsion of the chloride leaving group.
Figure 1: Hydrolysis pathway of DEPC. Note that the formation of HCl accelerates degradation if not vented or neutralized.
Spectroscopic Fingerprinting (QC Standards)
For researchers verifying purity, 31P NMR is the gold standard, followed by FT-IR to detect hydrolysis products.
Nuclear Magnetic Resonance (31P NMR)
-
Solvent: CDCl₃ (Must be stored over 4Å Molecular Sieves).
-
Standard: 85% H₃PO₄ (External, 0 ppm).
-
Chemical Shift (
): +65 to +75 ppm (Singlet).-
Note: This is downfield relative to triethylphosphine oxide (~48 ppm) due to the electronegative chlorine atom deshielding the phosphorus nucleus.
-
Impurity Alert: A signal appearing upfield at ~50-60 ppm often indicates hydrolysis to Diethylphosphinic Acid (DEPA).
-
Infrared Spectroscopy (FT-IR)
The P=O stretch is the diagnostic band.[1] Hydrolysis causes a distinct shift due to hydrogen bonding.
| Vibration Mode | Frequency (cm⁻¹) | Intensity | Status |
| P=O[2] Stretch | 1215 | Strong | Pure DEPC |
| P-Cl Stretch | 513 | Medium/Strong | Pure DEPC |
| P=O (H-bonded) | 1146 | Broad | Hydrolyzed (DEPA) |
| P-OH Stretch | 950 | Broad | Hydrolyzed (DEPA) |
Handling & Quality Control Protocol
Safety Warning: DEPC is corrosive and a lachrymator. All operations must occur in a fume hood.
The "Inert Sampling" Workflow
To obtain an accurate NMR spectrum without hydrolyzing the sample during preparation, follow this strict protocol.
Figure 2: Quality Control workflow to prevent atmospheric hydrolysis artifacts in spectral data.
Storage
-
Container: Schlenk flask or Teflon-sealed glass vial.
-
Atmosphere: Argon or Nitrogen.
-
Temp: 2–8°C (Refrigeration slows disproportionation/hydrolysis).
Applications in Drug Development[3][8]
Peptide Coupling (Mixed Anhydride Method)
DEPC is a precursor to mixed anhydrides used in peptide synthesis. It reacts with N-protected amino acids to form a reactive intermediate that is less prone to racemization than traditional acid chlorides.
-
Mechanism: The carboxylic acid attacks the DEPC to form a phosphinic-carboxylic mixed anhydride. This intermediate is then attacked by the amine of the second amino acid.
-
Advantage: The byproduct (diethylphosphinic acid) is water-soluble and easily removed during workup.
Flame Retardants & Bio-isosteres
In medicinal chemistry, the diethylphosphinyl group is often explored as a transition-state mimic for hydrolysis enzymes (e.g., protease inhibitors) due to the tetrahedral geometry of the phosphorus atom mimicking the tetrahedral carbon intermediate of amide hydrolysis.
References
-
ChemicalBook. (n.d.). Diethylphosphinic Chloride Properties and Safety. Retrieved from
-
BenchChem. (n.d.). Spectroscopic Characterization of Phosphinates. Retrieved from
-
TriLink BioTechnologies. (n.d.). 31P Chemical Shifts in NMR Spectra. Retrieved from
-
Internet Archive. (1974). Infrared Spectroscopic Observations on Organophosphorus Compounds (DTIC ADA470771). Retrieved from
-
Steffen's Chemistry Pages. (n.d.). 31P Chemical Shift Ranges. Retrieved from
Sources
Diethylphosphinic chloride molecular weight and formula
CAS: 1112-37-4 | Formula:
Executive Summary
Diethylphosphinic chloride (DEPC) is a specialized organophosphorus intermediate critical to the synthesis of phosphinic peptide isosteres, ligands for asymmetric catalysis, and agrochemicals. Unlike its carboxylic acid chloride analogs, DEPC introduces a tetrahedral phosphorus moiety that mimics the transition state of amide hydrolysis, making it a cornerstone reagent in the development of transition-state analog inhibitors (TSAIs) for metalloproteases.
Critical Note on Chemical Identity:
Researchers must distinguish between Diethylphosphinic chloride (CAS 1112-37-4) and O,O-Dimethyl thiophosphate (CAS 1112-38-5). While chemically distinct, database indexing errors occasionally conflate these entries. This guide strictly addresses the properties and applications of the phosphinic chloride derivative (
Part 1: Physicochemical Profile & Identity
The utility of DEPC lies in the electrophilicity of the phosphorus center, modulated by the electron-donating ethyl groups. This balance allows for controlled nucleophilic substitution without the hyper-reactivity seen in phosphoryl trichloride (
Table 1: Core Chemical Specifications
| Property | Specification | Notes |
| IUPAC Name | Diethylphosphinic chloride | Also cited as Diethylphosphinoyl chloride |
| CAS Number | 1112-37-4 | Verify: Do not confuse with 1112-38-5 |
| Molecular Formula | ||
| Molecular Weight | 140.55 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fumes in moist air |
| Boiling Point | 106–107 °C (at 18 mmHg) | 233 °C (at 760 mmHg - extrapolated) |
| Density | 1.078 g/mL at 25 °C | |
| Solubility | DCM, THF, Toluene, | Reacts violently with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to Diethylphosphinic acid + HCl |
Part 2: Synthetic Pathways & Manufacturing
The synthesis of DEPC typically avoids direct oxidation of secondary chlorophosphines due to safety concerns. The preferred laboratory and industrial route involves the chlorination of diethylphosphinic acid.
Protocol A: Chlorination via Thionyl Chloride ( )
This method is favored for its high atom economy and the volatility of byproducts (
Reaction:
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser,
inlet, and a dropping funnel. -
Charging: Charge the flask with Diethylphosphinic acid (1.0 eq) under inert atmosphere.
-
Addition: Add Thionyl chloride (1.2 eq) dropwise at 0°C. The excess ensures complete conversion.
-
Reflux: Slowly warm to room temperature, then heat to reflux (75°C) for 2–4 hours until gas evolution ceases.
-
Purification: Remove excess
via vacuum distillation. Distill the product under reduced pressure (approx. 106°C @ 18 mmHg) to obtain pure DEPC.
Mechanism of Synthesis
The reaction proceeds via an initial attack of the phosphinic acid oxygen on the sulfur of thionyl chloride, forming a chlorosulfite intermediate. This is followed by nucleophilic attack by chloride and expulsion of
Figure 1: Mechanistic pathway for the chlorination of diethylphosphinic acid using thionyl chloride.
Part 3: Mechanistic Applications in Drug Discovery
DEPC is primarily utilized to introduce the diethylphosphinoyl group into organic molecules. In drug design, this is most critical for creating Transition State Analog Inhibitors (TSAIs) .
Phosphinic Peptide Isosteres
Proteases hydrolyze peptide bonds via a high-energy tetrahedral intermediate. By replacing the planar amide bond (
-
Role of DEPC: Acts as the electrophilic phosphorus source to couple with amino components.
-
Target Enzymes: Matrix Metalloproteinases (MMPs), Angiotensin-Converting Enzyme (ACE).
Nucleophilic Substitution at Phosphorus ( )
The reaction of DEPC with nucleophiles (amines, alcohols) generally follows an associative mechanism involving a pentacoordinate trigonal bipyramidal intermediate (or transition state), often referred to as
Experimental Workflow: Phosphinamide Synthesis
-
Reagents: Amine (1.0 eq), DEPC (1.1 eq), Triethylamine (
, 1.5 eq), DCM (anhydrous). -
Procedure: Dissolve amine and
in DCM at 0°C. Add DEPC dropwise. -
Causality: The base (
) is essential to scavenge the generated , driving the equilibrium forward and preventing protonation of the nucleophilic amine. -
Workup: Quench with water (hydrolyzes excess DEPC), wash with brine, dry over
.
Figure 2: Associative mechanism (
Part 4: Handling, Stability & Safety Protocols
DEPC is a corrosive electrophile. Its hydrolysis releases hydrochloric acid, posing significant respiratory and ocular risks.
Safety Data Sheet (SDS) Summary
-
Hazards: Skin Corr. 1B (Causes severe skin burns), Eye Dam. 1.
-
Reactivity: Reacts violently with water.
-
Storage: Store under inert atmosphere (
or ). Refrigeration (2–8°C) is recommended to prevent slow hydrolysis by trace atmospheric moisture.
Self-Validating Handling Protocol
-
Visual Check: Pure DEPC is clear. Cloudiness or precipitate indicates hydrolysis (formation of phosphinic acid).
-
Quench Test: Before disposal, add a small aliquot to ice water. A controlled exotherm confirms active reagent; lack of reaction indicates decomposition.
-
Glassware: All glassware must be oven-dried. Syringes should be gas-tight to prevent plunger freezing due to hydrolysis products.
References
-
PubChem Database. "Diethylphosphinic chloride (Compound)." National Center for Biotechnology Information. Accessed Jan 28, 2026. [Link]
-
Mucha, A., et al. "Phosphinic acid peptide analogs: Recent developments in synthesis and applications." Bioorganic & Medicinal Chemistry Letters, 2019.[2] [Link]
-
Organic Syntheses. "General methods for the preparation of phosphinic chlorides." Org.[3] Synth. Coll. Vol. X. [Link]
Sources
Technical Guide: Solubility Profile and Handling of Diethylphosphinic Chloride
Topic: Diethylphosphinic Chloride Solubility in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diethylphosphinic chloride (CAS 1112-37-4) is a critical organophosphorus intermediate used extensively in the synthesis of flame retardants, agrochemicals, and phosphinate ligands for catalysis.[1] Its utility is defined by the electrophilic phosphorus center, which is highly susceptible to nucleophilic attack. Consequently, its "solubility" is a dual function of physical dissolution and chemical stability.
This guide provides a definitive analysis of the solvent landscape for diethylphosphinic chloride. Unlike standard reagents, solvent selection here is not merely about polarity; it is a binary choice between inert carriers (chlorinated hydrocarbons, aromatics, ethers) and reactive substrates (protic solvents). The protocols detailed below prioritize moisture exclusion to prevent the irreversible hydrolysis to diethylphosphinic acid.
Physicochemical Profile
Understanding the physical constants of diethylphosphinic chloride is prerequisite to designing effective solvation and purification strategies.
| Property | Value | Context for Experimental Design |
| CAS Number | 1112-37-4 | Use for precise inventory tracking (Distinct from CAS 1112-38-5). |
| Molecular Formula | C₄H₁₀ClOP | Small, polar molecule with a hard electrophilic center. |
| Molecular Weight | 140.55 g/mol | Useful for stoichiometric calculations. |
| Boiling Point | ~233°C (atm) | High boiling point suggests strong dipole-dipole interactions. Distillation should be performed under reduced pressure (e.g., ~106-110°C at reduced pressure) to avoid thermal decomposition. |
| Density | 1.08 g/cm³ | Slightly denser than water; facilitates phase separation in biphasic workups (post-quenching). |
| Appearance | Colorless to pale yellow liquid | Darkening indicates decomposition or hydrolysis. |
| Reactivity | Moisture Sensitive / Corrosive | Releases HCl gas upon contact with water. |
The Solubility Landscape
The solubility of diethylphosphinic chloride must be categorized by chemical compatibility rather than simple miscibility. While it is miscible with most organic liquids, it reacts violently with many.[2]
Solvent Compatibility Matrix[3]
| Solvent Class | Specific Solvents | Compatibility Rating | Technical Rationale |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-Dichloroethane | Recommended (Grade A) | Excellent solubility due to polarity matching. Inert to the acyl chloride functionality. High volatility of DCM aids in easy removal. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether, 1,4-Dioxane | Recommended (Grade A) | Good solubility. THF is particularly useful for reactions involving Grignard reagents or lithium salts. Note: Must be anhydrous and peroxide-free. |
| Aromatics | Toluene, Benzene, Xylene | Recommended (Grade A) | Excellent for reflux reactions due to higher boiling points. Toluene is the standard for scale-up due to lower toxicity than benzene. |
| Aliphatics | Hexane, Pentane, Cyclohexane | Usable (Grade B) | Lower solubility compared to aromatics/chlorinated solvents. Often used to precipitate products or as co-solvents. |
| Protic Solvents | Water, Methanol, Ethanol, Isopropanol | PROHIBITED (Reactive) | Immediate Hydrolysis/Solvolysis. Reacts to form diethylphosphinic acid (with water) or esters (with alcohols) + HCl. |
| Polar Aprotic (Reactive) | DMSO, DMF, DMAc | Caution / Avoid | While soluble, these can cause side reactions or be difficult to remove. DMF can react with acid chlorides (Vilsmeier-Haack type side reactions). |
The Mechanism of Incompatibility (Anti-Solubility)
It is vital to understand that "dissolving" diethylphosphinic chloride in a protic solvent is actually a chemical reaction. The lone pair of the solvent's oxygen (in water or alcohol) attacks the electrophilic phosphorus, displacing the chloride ion.
Reaction with Water (Hydrolysis):
Reaction with Ethanol (Alcoholysis):
Visualizing the Decision Logic
The following diagram illustrates the logical flow for solvent selection and handling, ensuring process safety and yield integrity.
Figure 1: Solvent Selection Decision Tree. Red paths indicate chemical incompatibility risks.
Experimental Protocols
Protocol A: Preparation of an Anhydrous Stock Solution (1.0 M in DCM)
Objective: Create a stable stock solution for use in synthesis, minimizing hydrolysis risk.
Materials:
-
Diethylphosphinic chloride (>95%)
-
Anhydrous Dichloromethane (DCM) (Distilled over CaH₂ or from a solvent purification system)
-
Oven-dried volumetric flask (100 mL) with a septum cap
-
Nitrogen or Argon balloon/line
Procedure:
-
Inerting: Purge the oven-dried volumetric flask with dry nitrogen for 10 minutes.
-
Solvent Charge: Inject approximately 60 mL of anhydrous DCM into the flask via syringe through the septum.
-
Reagent Addition:
-
Calculate the mass required:
. -
Using a gas-tight syringe, withdraw ~13.0 mL of diethylphosphinic chloride (Density = 1.08 g/mL).
-
Slowly inject the reagent into the DCM. Note: The solution may warm slightly due to solvation enthalpy.
-
-
Dilution: Add anhydrous DCM to the mark. Invert gently to mix.
-
Storage: Store under positive inert gas pressure at 4°C. Use within 1 week to ensure titer stability.
Protocol B: General Coupling Reaction (Synthesis of Phosphinates)
Context: Reaction with a nucleophile (e.g., an amine or alcohol) using a base scavenger.
Workflow Visualization:
Figure 2: Standard Schlenk Line Workflow for Phosphinic Chloride Coupling.
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and rubber septum. Flush with Nitrogen.[3]
-
Nucleophile Preparation: Add the nucleophile (e.g., 10 mmol of a primary amine) and anhydrous DCM (50 mL).
-
Base Scavenger: Add Triethylamine (1.2 equivalents, 12 mmol). The base is essential to neutralize the HCl generated, driving the equilibrium forward.
-
Temperature Control: Cool the mixture to 0°C using an ice bath. The reaction is exothermic.
-
Addition: Add Diethylphosphinic chloride (1.05 equivalents, 10.5 mmol) dropwise via syringe over 15 minutes.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor via TLC or ³¹P NMR.
-
Workup: Quench with water (hydrolyzes excess acid chloride). Wash the organic layer with 1M HCl (to remove excess amine/base), then saturated NaHCO₃, and finally Brine. Dry over MgSO₄ and concentrate.
Safety & Handling (SDS Summary)
-
Hazards: Causes severe skin burns and eye damage (H314). Reacts violently with water (EUH014).
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and a lab coat.
-
Inhalation: Handle strictly inside a fume hood. The hydrolysis product (HCl) is a respiratory irritant.
-
Spill Control: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorbing the bulk liquid.
References
-
PubChem. Diethylphosphinic chloride (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Organic Syntheses. General procedures for handling acid chlorides and air-sensitive reagents. (Contextual reference for Schlenk techniques). Retrieved from [Link]
Sources
Diethylphosphinic chloride structural information and bonding
Executive Summary
Diethylphosphinic chloride (CAS 1112-37-4), also known as diethylphosphinoyl chloride, represents a pivotal structural motif in organophosphorus chemistry. Characterized by a tetrahedral phosphorus(V) center, this compound serves as a high-reactivity electrophile for constructing phosphinates, phosphine oxides, and phosphinamides. Its utility spans from the synthesis of non-halogenated flame retardants (such as aluminum diethylphosphinate) to complex ligand design in homogeneous catalysis. This guide provides a rigorous analysis of its structural bonding, spectroscopic signatures, and validated protocols for its handling and derivatization.
Fundamental Structural & Physical Properties
Diethylphosphinic chloride is a phosphorus(V) species featuring a "hard" phosphoryl oxygen and a "labile" chloride leaving group. The molecule adopts a distorted tetrahedral geometry, driven by the steric demands of the ethyl groups and the high electron density of the P=O bond.
Table 1: Physicochemical Profile
| Property | Value | Notes |
| IUPAC Name | Diethylphosphinic chloride | Also: Diethylchlorophosphine oxide |
| CAS Number | 1112-37-4 | |
| Formula | ||
| Molecular Weight | 140.55 g/mol | |
| Physical State | Colorless to pale yellow liquid | Fuming in moist air |
| Boiling Point | 233 °C (atm) / 106-108 °C (15 mmHg) | High bp due to P=O dipole |
| Density | 1.08 g/mL at 25 °C | |
| Solubility | Reacts violently with water |
Bonding Analysis & Molecular Geometry
The reactivity of diethylphosphinic chloride is dictated by the electronic disparity between the substituents on the central phosphorus atom.
The Phosphorus(V) Center
The phosphorus atom is
-
P=O Bond: Characterized by significant multiple-bond character (
back-bonding or hyperconjugation ). This bond is short (~1.45–1.48 Å) and highly polarized, making the phosphorus center electrophilic. -
P-Cl Bond: The P-Cl bond (~2.02–2.05 Å) is longer and weaker than C-Cl bonds in alkyl chlorides. The chloride is an excellent leaving group, activated by the electron-withdrawing nature of the phosphoryl oxygen.
Steric Environment
The two ethyl groups provide moderate steric bulk. Unlike bulky tert-butyl analogs, the ethyl groups allow facile nucleophilic attack, making this reagent kinetically active toward sterically hindered nucleophiles (e.g., secondary amines or hindered alcohols).
Figure 1: Structural connectivity and functional roles of atoms in Diethylphosphinic Chloride.[1]
Spectroscopic Characterization
Accurate identification relies heavily on
Nuclear Magnetic Resonance ( NMR)
-
Chemical Shift: Typically observed in the range of +75 to +85 ppm (relative to 85%
). -
Context: The deshielding effect of the electronegative chlorine and oxygen atoms shifts the signal downfield compared to the corresponding phosphinic acid (~50-60 ppm) or esters.
-
Coupling: If proton-coupled, the signal appears as a multiplet due to
coupling with the ethyl methylene protons.
Infrared Spectroscopy (FT-IR)
- : Strong, sharp band at 1200–1260 cm⁻¹ . This is diagnostic for the phosphoryl group.
- : Moderate band at 480–550 cm⁻¹ . Disappearance of this band is a key metric for monitoring reaction progress (e.g., conversion to an ester).
Synthetic Reactivity & Applications
Diethylphosphinic chloride acts as a "hard" electrophile. Its primary reaction pathway is Nucleophilic Acyl Substitution at the phosphorus center.
Mechanism: Addition-Elimination
Unlike carbonyl chemistry, substitution at phosphorus often proceeds via a trigonal bipyramidal intermediate (associative mechanism) or a concerted
-
Nucleophilic Attack: The nucleophile (Nu:) attacks the phosphorus face opposite the best leaving group (often Cl or the P=O vector depending on orbital overlap).
-
Intermediate: Formation of a pentacoordinate transition state/intermediate.
-
Elimination: Expulsion of the chloride ion (
) and restoration of the tetrahedral geometry.
Figure 2: General mechanism for nucleophilic substitution at the P(V) center.
Key Applications
-
Flame Retardants: Precursor to aluminum diethylphosphinate (Exolit® OP series), a high-performance flame retardant for engineering plastics (polyamides, polyesters).
-
Peptide Coupling: Used to generate mixed phosphinic anhydrides, which activate carboxylic acids for amide bond formation.
-
Ligand Synthesis: Reacts with Grignard reagents or lithiated species to form chiral phosphine oxides (after reduction to phosphines).
Experimental Protocols
Safety Warning: Diethylphosphinic chloride is corrosive and reacts violently with water to release HCl gas. All operations must be performed in a fume hood under an inert atmosphere (Nitrogen or Argon).
Protocol A: Synthesis of Diethylphosphinic Chloride
Rationale: Direct chlorination of the acid is the most reliable laboratory method.
-
Reagents: Diethylphosphinic acid (1.0 eq), Thionyl chloride (
, 1.5 eq), DMF (catalytic drops), Dichloromethane (DCM, solvent). -
Setup: Flame-dried 3-neck round bottom flask equipped with a reflux condenser, addition funnel, and
inlet. The scrubber system should be attached to the outlet to neutralize HCl/SO2. -
Procedure:
-
Dissolve diethylphosphinic acid in dry DCM.
-
Add catalytic DMF.
-
Add
dropwise at 0 °C. -
Allow to warm to room temperature, then reflux for 2-3 hours until gas evolution ceases.
-
Validation: Aliquot for
NMR. Shift should move from ~55 ppm (acid) to ~80 ppm (chloride).
-
-
Workup: Remove solvent and excess
under reduced pressure. Distill the residue under vacuum (bp ~108 °C at 15 mmHg) to obtain the pure chloride.
Protocol B: Derivatization to Ethyl Diethylphosphinate
Rationale: Standard test reaction to verify reagent quality.
-
Reagents: Diethylphosphinic chloride (1.0 eq), Ethanol (1.1 eq), Triethylamine (1.2 eq), DCM.
-
Procedure:
-
Cool the solution of alcohol and base in DCM to 0 °C.
-
Add the acid chloride dropwise to control exotherm.
-
Stir for 1 hour.
-
Observation: Precipitation of Triethylamine Hydrochloride salt confirms reaction.
-
References
-
PubChem. Diethylphosphinic chloride (Compound Summary). National Library of Medicine. Available at: [Link]
- Quin, L. D.A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000. (Foundational text on P(V) geometry and NMR shifts).
-
Kabachnik, M. I. Organophosphorus Compounds.[2] Russian Chemical Reviews. (Classic literature on the synthesis of phosphinic chlorides via
). - Clariant.Exolit OP Series Technical Data Sheet.
Sources
Technical Guide: Mechanism & Application of Diethylphosphinic Chloride
Executive Summary
Diethylphosphinic chloride (Et₂P(O)Cl; CAS: 1066-50-8) is a specialized organophosphorus electrophile critical in the synthesis of phosphinates, phosphinamides, and phosphinic peptides.[1][2] Unlike its more reactive phosphoryl chloride (
This guide details the mechanistic duality of its nucleophilic substitution, provides a self-validating protocol for peptide coupling, and outlines the safety parameters required for handling this corrosive reagent.
Part 1: Molecular Architecture & Reactivity Profile
The Electrophilic Center
The reactivity of diethylphosphinic chloride is defined by the tetrahedral phosphorus(V) center. The phosphorus atom is bonded to:
-
Oxygen (Double Bond): High electron density, but the P=O bond polarization makes P electrophilic.[1]
-
Chlorine (Leaving Group): A weak base and excellent leaving group, facilitating nucleophilic attack.[1]
-
Two Ethyl Groups: These provide steric bulk and electron donation (inductive effect,
), which slightly reduces the electrophilicity of the phosphorus compared to diphenylphosphinic chloride, making reaction control easier but requiring stronger nucleophiles or catalysts.[1]
Mechanistic Core: The Pathway
The substitution of the chloride by a nucleophile (Nu) does not follow a simple carbon-centric
The Dominant Pathway: Addition-Elimination (Stepwise)
For most drug development applications (e.g., amidation or esterification), the reaction proceeds through a trigonal bipyramidal intermediate.[1]
-
Nucleophilic Attack: The nucleophile attacks the phosphorus face opposite the leaving group (apical attack).
-
Pentacoordinate Intermediate: A metastable trigonal bipyramidal (TBP) intermediate forms.[1] The apical positions are occupied by the entering nucleophile and the leaving chloride (or the P=O oxygen, depending on pseudorotation).
-
Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.[1]
Figure 1: Stepwise Addition-Elimination mechanism via a Trigonal Bipyramidal (TBP) intermediate. The rate-determining step is typically the formation of the TBP intermediate.
Part 2: Synthetic Utility & Protocols
Application: Phosphinic Peptide Synthesis (Protease Inhibitors)
In drug discovery, diethylphosphinic chloride is used to generate phosphinic peptides .[1] The
The Strategy: The chloride reacts with an amino acid ester (or amine) to form a phosphinamide. Alternatively, it is hydrolyzed to the acid and coupled using standard agents, but direct reaction with the chloride is more atom-efficient.
Standard Operating Procedure: Mixed Anhydride Coupling
This protocol describes the coupling of diethylphosphinic chloride with a protected amino acid or amine.
Reagents:
-
Diethylphosphinic chloride (1.1 equiv)[1]
-
Amine/Amino Acid Ester (1.0 equiv)[1]
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2 - 1.5 equiv)[1]
-
Dichloromethane (DCM), Anhydrous[1]
Protocol:
-
Preparation (Inert Atmosphere): Flame-dry a round-bottom flask and purge with Argon. Add anhydrous DCM and the amine substrate.
-
Base Addition: Cool the solution to
using an ice bath. Add DIPEA dropwise. Rationale: The base scavenges the HCl generated. Adding at prevents uncontrolled exotherms and side reactions.[1] -
Electrophile Addition: Add diethylphosphinic chloride dropwise via syringe over 10 minutes.
-
Observation: Slight fuming may occur; ensure the needle tip is submerged or close to the liquid surface.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 3–12 hours.
-
Monitoring: Check reaction progress via TLC (stain with PMA or Iodine) or
NMR.[1] The shift will move from ~65 ppm (chloride) to ~40-50 ppm (amide).
-
-
Workup:
-
Purification: Flash column chromatography (typically MeOH/DCM gradients).[1]
Quantitative Data: Solvent Effects
The choice of solvent significantly impacts the reaction rate due to the polarity of the transition state.
| Solvent | Dielectric Constant ( | Reaction Rate (Relative) | Comment |
| Acetonitrile | 37.5 | Fast | Stabilizes the polar TBP intermediate. |
| DCM | 8.9 | Moderate | Standard choice; good solubility for peptides.[1] |
| THF | 7.5 | Moderate | Good for solubility, but must be strictly anhydrous. |
| Toluene | 2.4 | Slow | Poor stabilization of the transition state. |
Part 3: Troubleshooting & Optimization (Self-Validating Systems)
To ensure the protocol is "self-validating," researchers must monitor specific checkpoints that confirm the reaction is proceeding correctly before moving to the next step.
The "Water Test" (Pre-Reaction)
Diethylphosphinic chloride hydrolyzes rapidly.[1] Before committing valuable peptide starting material, validate the reagent quality.[1]
-
Test: Take a 10
aliquot of the reagent and dissolve in . Run a quick NMR (non-decoupled). -
Validation Criteria: A singlet around 60-65 ppm indicates active chloride. A peak around 40-55 ppm indicates hydrolysis to the acid (Et₂P(O)OH). If >10% acid is present, distill the reagent (bp ~108°C at 18 mmHg) before use.[1]
Troubleshooting Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvent is anhydrous (<50 ppm water). Increase reagent equivalents to 1.5x. |
| No Reaction | Steric hindrance | Switch solvent to Acetonitrile to accelerate the formation of the polar transition state. Heat to 40°C. |
| By-products | P-O-P Anhydride formation | Excess reagent reacting with the product acid. Maintain strict 1.1 equiv stoichiometry and avoid water. |
Part 4: Safety & Handling
Hazard Class: Corrosive (Skin Corr.[1][3] 1B), Moisture Sensitive.[1]
-
Inhalation: The reagent releases HCl gas upon contact with mucosal moisture.[1] All operations must be performed in a functioning fume hood.[1]
-
Quenching Spills: Do not add water directly to a large spill.[1] Cover with solid sodium bicarbonate or dry sand, then carefully neutralize with dilute sodium hydroxide solution.[1]
-
Storage: Store under inert gas (Argon/Nitrogen) in a desiccator. Taping the septum with Parafilm is insufficient for long-term storage; use a Teflon-sealed storage flask.
References
-
PubChem. (n.d.).[1][3] Diethylphosphinic chloride (Compound).[1][3][4][5] National Library of Medicine. Retrieved from [Link][1]
-
Organic Chemistry Portal. (n.d.).[1] Synthesis of Phosphinates and Phosphinic Acid Derivatives. Retrieved from [Link]
-
Montchamp, J. L. (2001).[1][6] Synthesis of monosubstituted phosphinic acids. Journal of the American Chemical Society. (Cited for general phosphinic acid reactivity context).
-
Dey, N. K., et al. (2009).[1] Kinetics and Mechanism of the Aminolysis of Dimethyl Thiophosphinic Chloride with Anilines. Bulletin of the Korean Chemical Society.[4] Retrieved from [Link]
Sources
- 1. scispace.com [scispace.com]
- 2. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylphosphinoyl chloride | C4H10ClOP | CID 5195381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
Technical Guide: Corrosive Nature and Hazards of Diethylphosphinic Chloride
Executive Summary
Diethylphosphinic chloride (CAS 1112-37-4), also known as chlorodiethylphosphine oxide, is a highly reactive organophosphorus intermediate used primarily as a phosphorylating agent in the synthesis of flame retardants, agrochemicals, and pharmaceutical active ingredients (APIs).[1]
Its utility in drug development stems from its ability to introduce the diethylphosphinyl group into organic molecules.[2] However, this utility comes with significant hazards: it is corrosive to biological tissue , violently reactive with water , and poses severe inhalation risks. This guide details the mechanistic basis of these hazards and provides a self-validating protocol for safe handling.
Chemical Architecture & Reactivity Profile[3][4]
Structural Basis of Corrosivity
The hazard profile of diethylphosphinic chloride is dictated by the polarization of the Phosphorus-Chlorine (P-Cl) bond.[2] The electron-withdrawing chlorine atom creates a highly electrophilic phosphorus center, making the molecule susceptible to rapid nucleophilic attack.[2]
-
Formula: (C₂H₅)₂P(O)Cl[2]
-
Boiling Point: ~233°C (at 760 mmHg).[2]
-
Flash Point: >100°C (Combustible).[2]
The Hydrolysis Hazard
The primary mechanism of injury and material failure is hydrolysis .[2] Upon contact with ambient moisture or mucosal surfaces, diethylphosphinic chloride undergoes an exothermic reaction, cleaving the P-Cl bond.[2]
Reaction Equation:
This reaction yields two hazardous byproducts:
-
Hydrochloric Acid (HCl): Causes immediate chemical burns and respiratory irritation.[2]
-
Diethylphosphinic Acid: A persistent organic acid that can further irritate tissue.[2]
-
Heat (
): The exothermicity can accelerate tissue damage and vaporize the HCl, expanding the zone of contamination.[2]
Mechanism of Biological Toxicity
Unlike simple inorganic acids, diethylphosphinic chloride poses a dual threat through corrosive acidolysis and phosphorylation .[2]
Pathway of Tissue Damage
When the compound contacts skin or eyes, it does not merely burn; it reacts with the nucleophilic sites (hydroxyl, amino, and thiol groups) present in proteins and cell membranes.
Figure 1: Mechanistic pathway of tissue damage following exposure.[2] The compound utilizes tissue moisture to generate acid while simultaneously modifying cellular proteins.
Operational Safety & Handling Protocols
Material Compatibility
Proper containment prevents equipment failure.[2] The HCl byproduct attacks many metals and degrades standard laboratory plastics.[2]
| Material Class | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Primary choice for reaction vessels.[2] |
| PTFE / Teflon | Excellent | Ideal for gaskets, tubing, and stopcocks. |
| Stainless Steel (316) | Good | Acceptable for short duration; HCl causes pitting over time.[2] |
| Nylon / PVC | Poor | Degrades rapidly; becomes brittle or swells.[2] |
| Nitrile Gloves | Fair (Splash) | Warning: Permeation time is short.[2] Change immediately upon splash.[2] |
| Laminate Gloves | Excellent | "Silver Shield" or EVOH gloves required for prolonged handling.[2] |
Handling Workflow (The "Dry" Protocol)
To ensure safety, the compound must be handled under anhydrous conditions.[2] This prevents the generation of HCl fumes before the reaction is intended.[2]
Step-by-Step Protocol:
-
Engineering Controls:
-
PPE Donning:
-
Transfer Technique:
-
Quenching/Neutralization:
Figure 2: Logical decision tree for safe handling and emergency response.
Emergency Response
Skin/Eye Contact[2]
-
Immediate Action: Flush with copious amounts of water for at least 15 minutes .[2]
-
Critical Nuance: While water reacts with the neat chemical, the volume of flushing water acts as a heat sink and diluent, overwhelming the reaction heat. Do not wipe the skin dry first, as this drives the chemical deeper into the pores.[2]
-
Medical Attention: Seek immediate medical evaluation. Phosphorous burns can have delayed systemic toxicity.[2]
Spills
-
Small Spill (<10 mL): Cover with dry sand, vermiculite, or a commercial acid neutralizer (lime-based).[2]
-
Do NOT: Do not use water or wet paper towels to wipe up a concentrated spill; this will generate a cloud of HCl gas.[2]
-
Disposal: Sweep the absorbed material into a container for hazardous chemical waste.[2]
References
-
PubChem. (n.d.).[2] Diethylphosphinic chloride (Compound).[1][2][4] National Library of Medicine.[2] Retrieved October 26, 2023, from [Link]
-
European Chemicals Agency (ECHA). (n.d.).[2] Registration Dossier - Diethylphosphinic chloride. Retrieved from [Link][2]
Sources
- 1. Diethylphosphinic chloride, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. Diethylphosphinoyl chloride | C4H10ClOP | CID 5195381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]
- 4. DIETHYLPHOSPHINIC CHLORIDE synthesis - chemicalbook [chemicalbook.com]
Technical Guide: Stability Profile & Storage Protocols for Diethylphosphinic Chloride
Executive Summary
Diethylphosphinic chloride (DEPC) is a high-value organophosphorus intermediate used critically in the synthesis of flame retardants, peptide coupling agents, and pharmaceutical ligands. Its utility, however, is counterbalanced by its extreme moisture sensitivity and corrosive nature.[1]
This guide moves beyond basic safety data sheets to provide a mechanistic understanding of DEPC instability. The core directive for researchers is simple: Moisture exclusion is not a precaution; it is the primary determinant of reagent purity. Failure to maintain an inert atmosphere results in rapid hydrolysis, liberating corrosive hydrogen chloride (HCl) gas and degrading the reagent into diethylphosphinic acid, rendering it useless for stoichiometric applications.
Chemical Profile & Physical Properties[2][3][4][5][6][7]
Understanding the physical constants of DEPC is essential for designing handling protocols, particularly regarding thermal limits and pressure management.[1]
| Property | Value | Operational Implication |
| CAS Number | 1112-37-4 | Unique identifier for inventory tracking.[1] |
| Formula | Molecular Weight: 140.55 g/mol .[1] | |
| Physical State | Colorless to pale yellow liquid | Discoloration (darkening) often indicates decomposition or contamination.[1] |
| Boiling Point | ~233°C (at 760 mmHg) | High boiling point allows for high-temp reactions, but vacuum distillation is preferred for purification to avoid thermal degradation.[1] |
| Density | 1.08 g/mL (at 25°C) | Denser than water; sinks in aqueous spills (though reacts violently).[1] |
| Solubility | Soluble in DCM, THF, Toluene | Incompatible with water, alcohols, and amines. |
| Flash Point | ~95°C | Class IIIB Combustible Liquid.[1] |
Stability & Degradation Mechanisms[1]
The Hydrolysis Cascade
The primary instability mode of DEPC is nucleophilic attack at the phosphorus center by water.[1] This is not a passive degradation; it is an exothermic, autocatalytic cycle if the evolved HCl is trapped.[1]
Mechanism: Water acts as a nucleophile, attacking the electrophilic phosphorus atom.[1] The chloride is a good leaving group, resulting in the formation of diethylphosphinic acid and HCl.[1]
Figure 1: Hydrolysis pathway of Diethylphosphinic chloride.[1] Note that HCl generation can pressurize sealed vessels.[1]
Thermal Instability
While DEPC has a high boiling point, prolonged heating above 150°C—especially in the presence of trace metal impurities (Fe, Al)—can catalyze disproportionation or dealkylation. Distillation should always be performed under reduced pressure (vacuum) to keep pot temperatures below 100°C.[1]
Storage Protocols: The "Inert Barrier" System
To maintain purity >98%, a passive storage approach is insufficient.[1] You must implement an active "Inert Barrier" system.[1]
Environmental Control[1]
-
Atmosphere: Store strictly under dry Nitrogen (
) or Argon (Ar) .[1] Argon is preferred for long-term storage of opened bottles due to its higher density, which creates a "blanket" over the liquid surface.[1] -
Temperature: Cool, dry area (
is optimal, though room temperature is acceptable for short terms if sealed well).[1] Refrigeration reduces the kinetic rate of hydrolysis from trace moisture ingress.[1] -
Humidity: Ambient humidity is the enemy.[1] Storage cabinets should be desiccated.[1]
Containment Architecture
-
Primary Container:
-
Material: Borosilicate glass or Teflon (PFA/FEP).[1]
-
Seal:Teflon-lined caps are mandatory.[1] Paper or foil liners will degrade.[1] For frequent use, replace the standard cap with a Sure/Seal™ or equivalent septum cap to allow needle withdrawal without exposing the bulk liquid to air.[1]
-
Avoid: Metal containers (corrosion risk from trace HCl) and standard polyethylene (permeable to moisture over time).[1]
-
-
Secondary Containment:
-
Place the primary bottle inside a secondary plastic jar containing a desiccant (e.g., Drierite or molecular sieves) to create a micro-environment of near-zero humidity.
-
Handling & Transfer Workflow
Direct pouring is forbidden for quantitative work.[1] It introduces atmospheric moisture and poses a safety risk.[1][2] Use the Cannula or Syringe Transfer Method .
Figure 2: Closed-system transfer protocol to prevent moisture ingress.
Protocol Notes:
-
Positive Pressure: Always keep the source bottle under a slight positive pressure of inert gas during transfer.[1] This ensures that if a leak occurs, gas flows out, not air in.[1]
-
Syringe Choice: Use glass syringes with Teflon-tipped plungers (Gastight).[1] The chloride can swell rubber plungers, causing them to seize.[1]
-
Needle Material: Stainless steel needles are compatible.[1]
Quality Assurance & Purity Verification
Before using DEPC in critical GMP steps or expensive syntheses, verify its integrity.[1]
P NMR Spectroscopy (The Gold Standard)
Phosphorus NMR is the definitive method for assessing purity because it clearly distinguishes the chloride from the hydrolyzed acid.
-
Solvent:
or (Must be anhydrous).[1] -
Reference: 85%
(external) = 0 ppm.[1][3] -
Diagnostic Shifts:
-
Diethylphosphinic Chloride (
): Typically resonates in the range of 60 – 85 ppm . (Note: Dialkylphosphinic chlorides are generally downfield of their acid counterparts).[1] -
Diethylphosphinic Acid (
): Typically resonates upfield relative to the chloride, often broad due to Hydrogen bonding. -
Impurity Flag: Any peak appearing near 0 ppm (Phosphoric acid derivatives) or significant shifts from the main peak indicates hydrolysis or oxidation.[1]
-
Chloride Titration (Volhard Method)
For a quantitative assay of hydrolyzable chloride:
-
Hydrolyze a weighed sample in excess water/NaOH.[1]
-
Acidify with
.[1] -
Titrate with standardized
.[1] -
Calculation: Theoretical Cl content is ~25.2%.[1] Significant deviation indicates degradation.[1]
Emergency Procedures
-
Skin Contact: Immediate, prolonged washing (15+ mins).[1][4] The compound reacts with skin moisture to produce acid burns.[1] Do not use neutralizing pastes immediately; water flush is priority.[1]
-
Spill: Do not absorb with paper towels (fire risk from heat of hydrolysis).[1] Absorb with dry sand or vermiculite.[1] Neutralize with weak base (sodium carbonate) slowly to manage gas evolution.[1]
References
-
ChemicalBook. (2025).[1] Diethylphosphinic Chloride Properties and Safety. Retrieved from
-
Sigma-Aldrich. (2024).[1][5] Safety Data Sheet: Diethylphosphinic Chloride. Retrieved from
-
TCI Chemicals. (2025).[1] Storage and Handling of Organophosphorus Chlorides. Retrieved from
-
TriLink BioTechnologies. (n.d.).[1] 31P Chemical Shifts in NMR Spectra. Retrieved from
-
University of Wisconsin-Madison. (n.d.).[1] Phosphorus-31 NMR Chemical Shifts Data. Reich Collection. Retrieved from
Sources
Diethylphosphinic chloride safety data sheet (SDS) information
Technical Guide: Safe Handling and Operational Protocol for Diethylphosphinic Chloride
Part 1: Critical Identity Verification & Scope
Warning: Chemical Identity Discrepancy Alert Before proceeding, you must verify the Chemical Abstracts Service (CAS) registry number on your reagent container.
-
Target Compound: Diethylphosphinic chloride (Structure:
) -
Note: The CAS 1112-38-5 is frequently misindexed in generic databases but often refers to O,O-Dimethyl phosphorothioate or related thiophosphorus esters.
-
Action: This guide focuses strictly on Diethylphosphinic chloride (CAS 1112-37-4) .[4] If your vial is labeled 1112-38-5 but claims to be a chloride, treat it with the rigorous moisture-exclusion protocols detailed below, as P-Cl bonds are universally hydrolytically unstable.
Part 2: Physicochemical Architecture
Diethylphosphinic chloride is a specialized phosphorylating agent. Unlike standard organic chlorides, the phosphorus-chlorine bond is highly polarized, making it susceptible to rapid nucleophilic attack by ambient moisture.
| Property | Specification | Operational Implication |
| Molecular Formula | Organophosphorus (P=O core) | |
| Molecular Weight | 140.55 g/mol | Calculation basis for stoichiometry |
| Physical State | Clear to pale yellow liquid | Check for turbidity (sign of hydrolysis) |
| Boiling Point | ~233°C (Atmospheric) | High boiling point; difficult to remove by rotary evaporation |
| Density | 1.080 g/mL at 25°C | Heavier than water; sinks in aqueous spills |
| Flash Point | >95°C | Combustible, but corrosivity is the primary risk |
| Solubility | Reacts violently with water | NEVER use aqueous extraction as a first step |
Part 3: Hazard Identification & Mechanism
The danger of Diethylphosphinic chloride is not just its acidity, but the kinetics of its hydrolysis. Upon contact with mucosal membranes (eyes, lungs) or ambient humidity, it undergoes rapid hydrolysis.
The Hydrolytic Cascade (Mechanism of Injury)
The P-Cl bond is attacked by water (nucleophile), displacing the chloride ion. This reaction is exothermic and liberates Hydrogen Chloride (HCl) gas, which immediately forms hydrochloric acid on wet tissue.
Figure 1: Mechanism of hydrolytic injury. The immediate liberation of HCl gas is the primary acute hazard.
GHS Classification
-
Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage.[5][6][7] Irreversible tissue destruction occurs within minutes.
-
Serious Eye Damage (Category 1): Risk of blindness.[7]
-
Specific Target Organ Toxicity (Single Exposure): Respiratory tract irritation (due to HCl generation).
Part 4: Operational Protocol (The "Self-Validating" Workflow)
As a Senior Scientist, I reject "standard" handling for P-Cl reagents. You must employ a Closed-System Logic . Every transfer must isolate the reagent from the atmosphere.
Equipment Preparation
-
Atmosphere: Nitrogen or Argon (Argon preferred due to higher density).
-
Vessels: Flame-dried glassware, cooled under inert gas flow.
-
Transfer: Glass syringes with Luer-lock stainless steel needles (18G). Do not use plastic syringes (the plunger rubber can swell/degrade).
The Transfer Protocol
-
Positive Pressure Check: Ensure the reagent bottle is under a slight positive pressure of inert gas. If the septum is old, replace it under a blanket of Argon.
-
The "Buffer" Volume: Draw a small volume of inert gas into your syringe before entering the bottle. Inject this gas into the bottle to equalize pressure as you withdraw liquid.
-
Withdrawal: Draw the liquid slowly to avoid cavitation (bubbles).
-
Needle Wipe: Upon withdrawal, wipe the needle tip with a Kimwipe dampened with dry dichloromethane (DCM) to remove residual reagent before moving to the reaction flask. This prevents "smoking" (HCl formation) in the air.
Quenching & Disposal (The Critical Step)
Never pour reaction mixtures containing excess Diethylphosphinic chloride directly into a waste drum.
-
Step 1: Cool the reaction mixture to 0°C.
-
Step 2: Slowly add a solution of 10% Sodium Bicarbonate (
) or Saturated Ammonium Chloride ( ) .-
Why? This buffers the HCl generated during hydrolysis, preventing runaway acidification and heat generation.
-
-
Step 3: Verify pH is neutral (pH 6-8) before transferring to the aqueous waste stream.
Figure 2: Operational workflow for safe handling and disposal. Note the cooling step prior to quenching.
Part 5: Emergency Response Architecture
In the event of containment breach, speed is critical, but water is a double-edged sword.
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Dry Wipe then Flush .[5][6][7] Gently wipe excess liquid with a dry sterile pad, then flush with water for 15+ mins. | Immediate water contact on bulk reagent generates intense heat (exothermic hydrolysis) and HCl gas directly on the skin. Removing bulk liquid first mitigates thermal burns. |
| Eye Contact | Flush immediately with saline or water for 15-20 mins. Lift eyelids. | The cornea is highly sensitive to the pH drop caused by HCl. Immediate dilution is the only way to save sight. |
| Spill (Bench) | Cover with dry lime , sand , or soda ash . | Do not use water. Absorb the liquid and neutralize the acid potential. Scoop into a dry container for hazardous disposal. |
| Inhalation | Evacuate to fresh air.[5][6][7][8] Administer oxygen if breathing is labored. | Inhalation of HCl causes pulmonary edema (delayed fluid buildup). Medical observation is required even if symptoms seem mild initially. |
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5195381, Diethylphosphinic chloride. Retrieved from [Link][2]
-
European Chemicals Agency (ECHA). Registration Dossier: Diethylphosphinoyl chloride.[2] Retrieved from [Link][2]
-
Sigma-Aldrich. Safety Data Sheet: Diethylphosphinic chloride. (Note: General reference for industrial SDS standards; specific URL varies by region/lot, verify local supplier).
-
Kosolapoff, G. M. (1950). Organophosphorus Compounds. John Wiley & Sons. (Foundational text on P-Cl bond reactivity and hydrolysis mechanisms).
Sources
- 1. scbt.com [scbt.com]
- 2. Diethylphosphinoyl chloride | C4H10ClOP | CID 5195381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 4. CAS 1112-37-4: DIETHYLPHOSPHINIC CHLORIDE | CymitQuimica [cymitquimica.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. fishersci.com [fishersci.com]
- 8. echemi.com [echemi.com]
Methodological & Application
Precision Activation & Synthesis: The Diethylphosphinic Chloride Handbook
Application Note: AN-DPC-01
Reagent Focus: Diethylphosphinic Chloride (CAS: 1112-38-5)
Formula:
Abstract
Diethylphosphinic chloride (
Section 1: The Mechanistic Advantage
Unlike thionyl chloride (
-
Tunable Electrophilicity: The phosphorus center is sufficiently electrophilic to react rapidly with carboxylates and alkoxides but is sterically modulated by the two ethyl groups, reducing side reactions common with less hindered reagents.
-
Clean Byproducts: The byproduct of its reactions is typically the diethylphosphinic acid anion (
), which is water-soluble and easily removed during aqueous workup. -
NMR Silent/Active Monitoring: The ethyl groups provide distinct
NMR handles, while NMR offers a real-time, interference-free window into reaction progress (See Quality Control).
Section 2: High-Efficiency Amide Coupling (Mixed Anhydride Method)
Application: Synthesis of peptides, sterically hindered amides, and API intermediates where racemization is a concern.[1]
The Logic
activates carboxylic acids by forming a Mixed Phosphinic-Carboxylic Anhydride . This intermediate is highly reactive toward amines but, crucially, the leaving group (Mechanistic Pathway[2][3][4][5]
Caption: Activation of carboxylic acid to mixed anhydride followed by regioselective aminolysis.
Standard Protocol: One-Pot Activation
Scale: 1.0 mmol equivalent.
-
Activation:
-
Dissolve carboxylic acid (1.0 equiv) in anhydrous DCM or THF (
). -
Add Triethylamine (TEA) or DIPEA (1.1 equiv).
-
Cool to
. -
Add Diethylphosphinic chloride (1.05 equiv) dropwise.
-
Observation: A white precipitate (amine hydrochloride salt) may form. Stir for 15–30 minutes at
.
-
-
Coupling:
-
Add the amine (1.0–1.2 equiv). If the amine is a salt (e.g., HCl salt), add an additional equivalent of base.
-
Allow the mixture to warm to Room Temperature (RT).
-
Monitor via TLC or HPLC (typically complete in 1–4 hours).
-
-
Workup:
-
Quench with saturated
solution. -
Extract with EtOAc or DCM.
-
Wash organic layer with
(to remove unreacted amine/base) and Brine. -
Dry over
and concentrate.
-
Section 3: Hydroxyl Protection & Functionalization
Application: Creating phosphinate prodrugs or protecting phenols/alcohols.
The Logic
Phosphinates (
Stability Data Table
| Condition | Stability of Et2P(O)-OR | Notes |
| Aqueous Base (pH 10-12) | High | Stable at RT; requires heating for hydrolysis. |
| Aqueous Acid (1M HCl) | Moderate | Slowly hydrolyzes; faster with heating. |
| Fluoride (TBAF) | Low to Moderate | Cleavable, but slower than silyl ethers. |
| Reduction (LiAlH4) | Low | Reduces to phosphine/alcohol. |
Protocol: Phosphinylation of Alcohols[3][6]
-
Setup: Charge a flask with Alcohol (1.0 equiv) and DMAP (
equiv) in DCM. -
Base Addition: Add TEA (1.5 equiv). Cool to
. -
Reagent Addition: Add Diethylphosphinic chloride (1.2 equiv) slowly.
-
Reaction: Warm to RT and stir for 2–6 hours.
-
Validation: Reaction is complete when the broad O-H stretch (
) disappears in IR, or by NMR shift.
Section 4: Synthesis of Functionalized Phosphine Oxides
Application: Synthesis of ligands for catalysis or precursors for Horner-Wadsworth-Emmons (HWE) type reagents.
The Logic
reacts with organometallics (Grignard or Organolithium reagents) to form P–C bonds. This is the primary route to unsymmetrical phosphine oxides (Workflow Diagram
Caption: Formation of unsymmetrical phosphine oxides via Grignard trapping.
Protocol: Grignard Trapping
-
Reagent Prep: Prepare or purchase the Grignard reagent (
) in THF/Ether. -
Cooling: Cool the Grignard solution (
equiv) to (or for very reactive species). -
Addition: Dissolve
( equiv) in THF. Add this solution dropwise to the Grignard reagent.-
Critical: Reverse addition (Grignard into Chloride) is also possible but adding Chloride to Grignard ensures the nucleophile is in excess initially, driving full conversion.
-
-
Reaction: Stir at
for 1 hour, then warm to RT. -
Quench: Carefully add saturated
. -
Purification: Phosphine oxides are polar. Extraction with DCM followed by silica chromatography (often requiring
) is standard.
Quality Control & Troubleshooting[7]
NMR Monitoring
Phosphorus NMR is the gold standard for validating these reactions. It is proton-decoupled and usually requires no internal standard for relative monitoring.
| Species | Approximate Shift ( | Visual Signal |
| Diethylphosphinic Chloride | 65 – 75 ppm | Starting Material |
| Mixed Anhydride | 55 – 65 ppm | Transient Intermediate |
| Phosphinate Ester/Amide | 45 – 60 ppm | Product (Upfield Shift) |
| Phosphinic Acid (Hydrolysis) | ~40 – 50 ppm | Broad peak (impurity) |
Note: Shifts vary by solvent (CDCl3 vs DMSO-d6). Always run a T=0 sample of the starting chloride.
Safety & Handling (SHE)[7]
-
Hazards:
is Corrosive (Category 1B) and reacts violently with water to produce gas and phosphinic acid. -
Storage: Store under inert atmosphere (Argon/Nitrogen) at
. Moisture ingress will hydrolyze the chloride, rendering it inactive. -
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat. Handle only in a fume hood.
-
Spill Control: Do not use water.[2][3] Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after dilution in a non-reactive solvent.
References
-
Amide Coupling Mechanisms
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.
-
-
Phosphinic Acid Derivatives in Synthesis
-
Kale, A. S., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters.
-
-
NMR Data Verification
-
Reich, H. J. (n.d.).
Chemical Shifts. University of Wisconsin-Madison Organic Chemistry Data.
-
-
Safety Data
Sources
- 1. Amide synthesis by acylation [organic-chemistry.org]
- 2. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) [chemicalsafety.ilo.org]
- 3. DIETHYLTHIOPHOSPHORYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. hepatochem.com [hepatochem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. wissen.science-and-fun.de [wissen.science-and-fun.de]
Application Note: Diethylphosphinic Chloride (DEPCl) as a Phosphinylating Agent
The following Application Note and Protocol Guide is designed for researchers and drug development professionals. It synthesizes field-proven methodologies with rigorous mechanistic insights into the use of Diethylphosphinic chloride (DEPCl).
Executive Summary & Chemical Identity
Diethylphosphinic chloride (DEPCl , CAS 1112-37-4) is a specialized organophosphorus reagent used to introduce the chemically robust diethylphosphinyl group (
This guide details protocols for three primary applications:
-
Synthesis of Phosphinates: Creating stable pharmacophores.
-
Peptide Coupling: Utilizing the Mixed Anhydride Method for racemization-free amide bond formation.
-
Functional Group Protection: Masking alcohols and amines with high-stability phosphinyl groups.
Chemical Distinction (Critical)
| Feature | Diethylphosphinic Chloride (DEPCl) | Diethyl Chlorophosphate |
| Structure | ||
| Bonding | P-C bonds (Hyper-stable) | P-O bonds (Labile to hydrolysis) |
| Primary Use | Peptide coupling, Phosphinate scaffolds | Phosphate ester synthesis |
| Reactivity | Hard electrophile, sterically demanding | Hard electrophile, less steric bulk |
Mechanism of Action
The utility of DEPCl relies on the electrophilicity of the phosphorus(V) center. The reaction proceeds via a nucleophilic substitution mechanism (
Mechanistic Pathway[1]
-
Activation: The base (e.g., Triethylamine) deprotonates the nucleophile or neutralizes the HCl byproduct.
-
Attack: The nucleophile attacks the tetrahedral phosphorus, forming a pentacoordinate transition state.
-
Elimination: Chloride is expelled, restoring the tetrahedral geometry.
Figure 1: General mechanism of nucleophilic substitution at the phosphorus center of DEPCl.
Protocol A: Synthesis of Phosphinates (Drug Scaffolds)
Phosphinates are bioisosteres of carboxylates and are increasingly used in transition-state analogue inhibitors.
Materials
-
Substrate: Primary or Secondary Alcohol (1.0 equiv)
-
Reagent: Diethylphosphinic chloride (1.1 – 1.2 equiv)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)
-
Catalyst: DMAP (0.1 equiv) – Optional, for sterically hindered alcohols.
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.[1]
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and purge with Nitrogen (
). -
Dissolution: Dissolve the alcohol (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add TEA (1.5 equiv) and DMAP (0.1 equiv) if necessary. Cool the mixture to 0°C.
-
Reagent Addition: Add DEPCl (1.2 equiv) dropwise via syringe. Note: The reaction is exothermic.
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (or
NMR). -
Quench & Workup:
-
Quench with saturated
solution. -
Extract with DCM (3x).
-
Wash combined organics with 1M HCl (to remove residual amines), saturated
, and brine. -
Dry over
and concentrate in vacuo.
-
-
Purification: Flash column chromatography (typically Ethyl Acetate/Hexanes).
Protocol B: Peptide Coupling (Mixed Anhydride Method)
DEPCl is a potent coupling reagent that forms a mixed phosphinic-carboxylic anhydride in situ. This intermediate reacts selectively with amines to form amide bonds with minimal racemization.
Why DEPCl? The diethylphosphinyl group is sterically bulky and electron-withdrawing, making the carbonyl carbon of the mixed anhydride highly electrophilic while protecting the activated amino acid from oxazolone formation (a primary cause of racemization).
Workflow Diagram
Figure 2: Peptide coupling workflow using DEPCl via the Mixed Anhydride strategy.
Protocol Details
-
Activation:
-
Dissolve N-protected amino acid (1.0 equiv) in anhydrous THF or DCM.
-
Add N-methylmorpholine (NMM) (1.1 equiv).
-
Cool to -15°C to 0°C (Control temperature strictly to prevent disproportionation).
-
Add DEPCl (1.1 equiv) rapidly. Stir for 10–15 minutes to generate the mixed anhydride.
-
-
Coupling:
-
Add the amino acid ester/amine (1.0 equiv) (pre-neutralized if using a salt form).
-
Stir at 0°C for 1 hour, then warm to RT overnight.
-
-
Workup:
-
Dilute with Ethyl Acetate.
-
Wash with 5% Citric Acid (removes basic byproducts), Water, 5%
(removes phosphinic acid byproduct), and Brine. -
Note: The byproduct, diethylphosphinic acid, is water-soluble, simplifying purification.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of DEPCl | Ensure solvents are strictly anhydrous. Store DEPCl under inert gas. |
| Racemization | High activation temp | Maintain activation temperature below 0°C (ideally -15°C). |
| Slow Reaction | Steric hindrance | Use DMAP (0.1 equiv) as a nucleophilic catalyst (for alcohol protection). |
| Precipitate | Amine salt formation | This is normal (TEA·HCl). Ensure efficient stirring or filter off salts before workup. |
Safety & Handling (E-E-A-T)
Hazards:
-
Corrosive: Causes severe skin burns and eye damage.[1]
-
Moisture Sensitive: Reacts violently with water to release Hydrogen Chloride (HCl) gas.
-
Inhalation: Toxic if inhaled.[2]
Handling Protocols:
-
PPE: Wear chemical-resistant gloves (Nitrile/Neoprene), safety goggles, and a lab coat.
-
Engineering Controls: Always handle inside a functioning fume hood.
-
Storage: Store in a tightly sealed container under Nitrogen or Argon at room temperature. Avoid metal containers if moisture presence is suspected (corrosion risk).
-
Spill Management: Neutralize spills with sodium bicarbonate or lime before disposal. Do not use water directly on a concentrated spill.[3]
References
-
Benchchem. (n.d.). General Protocol for Solution-Phase Peptide Coupling using Diethylphosphinic Chloride (DEPCl).[1] Retrieved from
- Ramage, R., et al. (1985). Diphenylphosphinic carboxylic mixed anhydrides in peptide synthesis.Journal of the Chemical Society, Perkin Transactions 1, 1617-1622. (Mechanistic basis for phosphinic mixed anhydrides).
-
ChemicalBook. (2023). Diethylphosphinic chloride Properties and Safety.[3][4][5][6][7] Retrieved from
-
Organic Chemistry Portal. (n.d.). Synthesis of Phosphinates and Phosphinic Acid Derivatives. Retrieved from
-
Hongjia Chemical. (2023). Technical Data Sheet: Diethylphosphinic Chloride. Retrieved from
Sources
- 1. Dimorpholinophosphinyl Chloride | RUO | Phosphorylation Agent [benchchem.com]
- 2. Diethyl chlorophosphate - general description and application - Georganics [georganics.sk]
- 3. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) [chemicalsafety.ilo.org]
- 4. China DIETHYLPHOSPHINIC ACID Manufacturers - DIETHYLPHOSPHINIC ACID Suppliers and Factory [hongjiachem.cn]
- 5. CAS 1112-37-4: DIETHYLPHOSPHINIC CHLORIDE | CymitQuimica [cymitquimica.com]
- 6. Sodium diethylphosphinate | 35160-38-4 | Benchchem [benchchem.com]
- 7. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
Application Note: Precision Synthesis of Phosphinates using Diethylphosphinic Chloride
Abstract
Diethylphosphinic chloride (DEPCl, CAS 1112-37-4) is a highly reactive organophosphorus electrophile essential for the installation of the diethylphosphinyl moiety. While widely recognized as a coupling reagent in peptide synthesis (generating mixed anhydrides), its primary utility in medicinal chemistry lies in the synthesis of phosphinates (
Introduction & Mechanistic Insight
The Reagent
Diethylphosphinic chloride is a moisture-sensitive, corrosive liquid (
Reaction Mechanism
The synthesis of phosphinates proceeds via a base-mediated nucleophilic substitution at the phosphorus(V) center. The reaction follows an addition-elimination pathway (associative mechanism), often described as
-
Base Activation: The organic base (e.g., Triethylamine, DIPEA) acts as a scavenger for the HCl by-product and may activate the nucleophile (alcohol).
-
Nucleophilic Attack: The alcohol oxygen attacks the electrophilic phosphorus, forming a pentacoordinate trigonal bipyramidal intermediate (or transition state).
-
Elimination: Chloride is expelled as a leaving group, restoring the tetrahedral geometry and yielding the phosphinate ester.
Mechanistic Diagram
Caption: Associative mechanism for the base-mediated phosphorylation of alcohols using diethylphosphinic chloride.
Experimental Protocol: Synthesis of Diethylphosphinates
Critical Parameters & Reagents
-
Stoichiometry: 1.0 equiv Alcohol : 1.1–1.2 equiv DEPCl : 1.2–1.5 equiv Base.
-
Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF). Note: Water content must be <50 ppm to prevent hydrolysis to diethylphosphinic acid.
-
Base: Triethylamine (
) is standard. Diisopropylethylamine (DIPEA) is preferred for sterically hindered alcohols. -
Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 equiv) significantly accelerates the reaction for secondary or tertiary alcohols.
Step-by-Step Methodology
Phase 1: Setup and Activation
-
Drying: Flame-dry a 2-neck round-bottom flask under a stream of nitrogen or argon. Cool to room temperature.
-
Solvation: Charge the flask with the Alcohol substrate (1.0 equiv) and dissolve in anhydrous DCM (0.1 M - 0.2 M concentration) .
-
Base Addition: Add Triethylamine (1.5 equiv) via syringe.
-
Optional: If the substrate is a secondary alcohol, add DMAP (0.1 equiv) at this stage.
-
-
Cooling: Submerge the reaction vessel in an ice/water bath (
).
Phase 2: Reaction
-
Reagent Addition: Add Diethylphosphinic chloride (1.2 equiv) dropwise over 5–10 minutes.
-
Observation: Mild exotherm and formation of a white precipitate (triethylammonium chloride) typically occur.
-
-
Equilibration: Allow the reaction to stir at
for 30 minutes, then remove the ice bath and warm to room temperature (RT). -
Monitoring: Stir at RT for 2–4 hours. Monitor by TLC or LC-MS.
-
Endpoint: Disappearance of the alcohol starting material.[1] The phosphinate product is usually more polar than the starting alcohol but less polar than the acid byproduct.
-
Phase 3: Workup and Purification
-
Quench: Dilute the mixture with DCM and carefully add saturated
solution. Stir vigorously for 10 minutes to hydrolyze excess acid chloride. -
Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.
-
Washing: Wash combined organics with:
-
1x 1M HCl (to remove excess base/DMAP).
-
1x Brine.
-
-
Drying: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Purify via flash column chromatography (typically EtOAc/Hexanes or MeOH/DCM gradients).
-
Stability Note: Phosphinates are generally stable to silica gel, unlike some sensitive acetals.
-
Application: Peptide Coupling (Mixed Anhydride Method)
Diethylphosphinic chloride is also a potent coupling reagent for peptide synthesis, forming a mixed anhydride intermediate that reacts with amines to form amides without racemization.
Workflow Diagram
Caption: Workflow for DEPCl-mediated peptide coupling via mixed anhydride activation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent | Ensure solvent is anhydrous (<50 ppm water). Use fresh DEPCl bottle or distill prior to use. |
| No Reaction | Steric hindrance | Add 10-20 mol% DMAP. Switch solvent to refluxing THF or Toluene (if thermal stability permits). |
| Byproduct Formation | In amino-alcohols, chemoselectivity is pH dependent. For | |
| Acid Chloride Precipitate | Incomplete solubility | Use DCM as solvent; ammonium salts may precipitate but reaction proceeds. Ensure vigorous stirring. |
Safety & Handling (E-E-A-T)
Hazard Class: Corrosive (Category 1B), Moisture Sensitive.
-
Inhalation Risk: Reacts violently with mucosal moisture to form HCl and phosphinic acid. All operations must be performed in a functioning fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, and lab coat.
-
Spill Control: Do not use water. Cover with dry sand or soda ash. Neutralize with dilute NaOH only after the bulk liquid is absorbed.
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. Seals must be Parafilmed to prevent moisture ingress.
References
-
General Reactivity & Synthesis
-
Montchamp, J.-L. (2014). Phosphinate Chemistry in the 21st Century: A Viable Alternative to Phosphonates? Accounts of Chemical Research. Link
-
-
Peptide Coupling Protocol
-
Ramage, R., et al. (1985). Diethylphosphinic chloride: A new reagent for peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. Link
-
-
Safety Data
-
Medicinal Applications
-
Matziari, M. (2018). Phosphinic acids: current status and potential for drug discovery. Drug Discovery Today. Link
-
Sources
Application Note: Synthesis of P,P-Diethyl Phosphinamides via Aminolysis of Diethylphosphinic Chloride
Abstract & Scope
This application note details the protocol for the synthesis of N-alkyl-P,P-diethyl phosphinamides via the reaction of diethylphosphinic chloride (
Unlike carboxylic acid chlorides, phosphinic chlorides possess unique reactivity profiles due to the tetrahedral geometry and steric bulk of the phosphorus center. This guide addresses the specific kinetic and thermodynamic considerations required to drive this reaction to completion while suppressing hydrolysis and bis-phosphinylation side products.
Mechanistic Insight
The reaction proceeds via a Nucleophilic Substitution at Phosphorus (
Reaction Pathway[1][2][3][4][5][6]
-
Nucleophilic Attack: The lone pair of the primary amine attacks the electrophilic phosphorus center, approaching from the backside of the chloride leaving group (or via an addition-elimination pathway forming a pentacoordinate intermediate).
-
Tetrahedral Intermediate/Transition State: The phosphorus atom temporarily adopts a pentacoordinate geometry.
-
Elimination: The chloride ion is expelled, restoring the tetrahedral geometry.
-
Deprotonation: The resulting protonated phosphinamide is deprotonated by the auxiliary base (Triethylamine), driving the equilibrium forward by precipitating triethylammonium chloride.
Figure 1: Mechanistic pathway for the aminolysis of diethylphosphinic chloride.
Experimental Considerations
Reagent Handling & Stoichiometry
-
Diethylphosphinic Chloride (DEPC): Highly moisture-sensitive and corrosive. It hydrolyzes rapidly to diethylphosphinic acid upon contact with atmospheric moisture. Handle only under inert atmosphere (Ar/N₂).
-
Primary Amine: Use 1.0 – 1.1 equivalents. Excess amine can lead to purification challenges if the amine is non-volatile.
-
Base (Scavenger): Triethylamine (
) or Diisopropylethylamine (DIPEA) are preferred (1.2 – 1.5 equivalents). They effectively neutralize the HCl byproduct. Pyridine can also be used as both solvent and base but complicates workup. -
Solvent: Dichloromethane (DCM) is the standard solvent due to good solubility of reactants and poor solubility of the ammonium salt byproduct (facilitating monitoring). Anhydrous THF is a viable alternative.
Temperature Control
The reaction is exothermic .
-
Addition Phase: 0°C (Ice bath). Controlling the rate of addition is critical to prevent thermal runaway and side reactions.
-
Reaction Phase: Warm to Room Temperature (20–25°C) to ensure conversion.
Standard Protocol
Materials
-
Diethylphosphinic chloride (CAS: 1112-37-4)
-
Primary Amine (Target substrate)
-
Triethylamine (Dried over KOH or distilled)
-
Dichloromethane (Anhydrous)
-
Argon or Nitrogen balloon
-
Saturated
solution, Brine,
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a pressure-equalizing addition funnel. Flush with Argon/Nitrogen.
-
Amine Solubilization: Add the Primary Amine (10 mmol, 1.0 equiv) and Triethylamine (12 mmol, 1.2 equiv) to the flask. Dissolve in Anhydrous DCM (20 mL).
-
Cooling: Submerge the flask in an ice/water bath (0°C) and stir for 10 minutes.
-
Reagent Addition: Dilute Diethylphosphinic chloride (10 mmol, 1.0 equiv) in DCM (5 mL) and transfer to the addition funnel. Add dropwise over 15–20 minutes.
-
Note: Visible precipitation of triethylammonium chloride (white solid) usually begins immediately.
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature naturally. Stir for 2–4 hours.
-
Monitoring: Check completion by TLC (stain with
or Iodine) or NMR (disappearance of chloride peak).
-
-
Quench & Workup:
-
Add water (10 mL) to quench unreacted chloride.
-
Transfer to a separatory funnel. Separate the organic layer.
-
Acid Wash (Critical): Wash the organic layer with 1M HCl (2 x 15 mL) to remove excess amine and triethylamine. Note: Skip this step if your product contains acid-sensitive groups (e.g., acetals).
-
Wash with Saturated
(1 x 15 mL) and Brine (1 x 15 mL).
-
-
Drying: Dry the organic phase over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Most phosphinamides are obtained as oils or solids of sufficient purity (>95%). If necessary, purify via flash column chromatography (typically MeOH/DCM or EtOAc/Hexanes gradients).
Figure 2: Experimental workflow for phosphinamide synthesis.
Characterization & Data Analysis
Verification of the phosphinamide bond formation is best achieved via
Expected NMR Data
| Nucleus | Expected Shift ( | Multiplicity | Notes |
| 45 – 60 ppm | Singlet (decoupled) | Shift is upfield relative to | |
| 1.5 – 1.9 ppm | Multiplet | Ethyl group ( | |
| 1.0 – 1.2 ppm | Triplet of doublets | Ethyl group ( | |
| 3.0 – 5.0 ppm | Broad Singlet/Doublet |
Troubleshooting
-
Hydrolysis (
): Appears as a broad peak in NMR around 40-50 ppm (pH dependent). Can be removed by washing the organic layer with basic solution ( ), as the acid forms a water-soluble salt. -
Incomplete Conversion: If starting material remains, add 0.1-0.2 equiv of additional amine and stir longer. Heating is rarely required and may cause degradation.
Safety & Hazards (HazMat)
-
Diethylphosphinic Chloride:
-
Corrosive (Skin/Eye): Causes severe burns.
-
Water Reactive: Releases HCl gas upon contact with moisture. Open only in a fume hood.
-
Lachrymator: Irritating to eyes and respiratory tract.
-
-
Dichloromethane: Suspected carcinogen. Use nitrile gloves (double gloving recommended) and handle in a well-ventilated hood.
References
-
General Mechanism of Phosphinylation
-
Synthetic Protocols & Applications
-
Synthesis of Phosphinamides: Tan, Y., et al. (2022). "Ethyl bromoacetate mediates a facile and efficient synthesis of primary phosphinamides." Journal of Organic Chemistry, 87(5), 3254-3264. Link
-
Catalytic Applications: Zhang, Z., et al. (2021). "The Phosphinamide-Based Catalysts: Discovery, Methodology Development, and Applications." Accounts of Chemical Research. Link
-
-
NMR Characterization
Sources
Application Note: Precision Handling and Experimental Setup for Diethylphosphinic Chloride
Abstract
Diethylphosphinic chloride (
Introduction & Chemical Profile[1][2][3][4][5][6]
Diethylphosphinic chloride is a corrosive, fuming liquid that reacts violently with water to release hydrogen chloride (HCl) gas and diethylphosphinic acid. Unlike carboxylic acid chlorides, the phosphoryl group (
Key Physical Properties
| Property | Value | Relevance to Protocol |
| Boiling Point | 233°C (atm); ~106°C (15 mmHg) | High boiling point requires vacuum distillation for purification.[1] |
| Density | 1.08 g/mL | Essential for volumetric dispensing. |
| Appearance | Colorless to light amber liquid | Darkening indicates decomposition or hydrolysis. |
| Solubility | DCM, THF, Toluene, Et2O | Incompatible with protic solvents (MeOH, Water). |
| Hazards | Corrosive (Skin/Eye), Moisture Sensitive | Requires Schlenk or Glovebox techniques. |
Material Preparation & Handling (The "Zero-Moisture" Standard)
Scientific Integrity Check: The primary cause of yield loss in phosphinic chloride reactions is not catalyst failure, but "invisible" moisture adsorbed on glassware.
Inert Atmosphere Setup
All reactions must be conducted under a positive pressure of dry Nitrogen (
-
Glassware: Oven-dried at 120°C for >4 hours. Flame-drying under vacuum is recommended for critical small-scale (<100 mg) batches.
-
Solvents: Anhydrous grade (water content <50 ppm). Store over activated 3Å or 4Å molecular sieves.
-
Reagent Transfer: Use gas-tight syringes or cannula transfer techniques. Never pour
in open air.
Visualization of Inert Manifold Setup
The following diagram illustrates the required double-manifold (Schlenk) setup to ensure continuous inert gas coverage.
Core Application Protocols
Protocol A: Synthesis of Diethylphosphinates (P-O Bond Formation)
Application: Creating phosphinate esters for prodrugs or flame retardants. Mechanism: Nucleophilic substitution at Phosphorus(V). Critical Component: An organic base (Triethylamine or Pyridine) is mandatory to scavenge the HCl byproduct. Without base, the HCl will catalyze the cleavage of the newly formed ester or degrade acid-sensitive substrates.
Step-by-Step Methodology:
-
Setup: Charge a 3-neck flask with the alcohol substrate (1.0 equiv) and dry Dichloromethane (DCM) or Tetrahydrofuran (THF) [0.2 M concentration].
-
Base Addition: Add Triethylamine (
, 1.2 equiv) and catalytic DMAP (4-Dimethylaminopyridine, 0.1 equiv) to the solution. -
Cooling: Cool the mixture to 0°C using an ice bath. Reasoning: The reaction is exothermic; cooling prevents side reactions.
-
Reagent Addition: Add Diethylphosphinic chloride (1.1 equiv) dropwise via syringe or addition funnel over 15–20 minutes.
-
Observation: White precipitate (
) will form immediately.
-
-
Reaction: Allow to warm to room temperature (RT) and stir for 2–4 hours.
-
Quench & Workup:
-
Quench with saturated
solution. -
Extract with DCM (
). -
Wash organic layer with 1M HCl (to remove excess amine) followed by Brine.
-
Dry over
and concentrate.
-
Protocol B: Synthesis of Phosphine Oxides (P-C Bond Formation)
Application: Ligand synthesis for catalysis; creating chemically stable P-C bonds.
Reagent: Grignard Reagents (
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck flask and cool under Argon.
-
Solvent: Add anhydrous THF.
-
Substrate: Add Diethylphosphinic chloride (1.0 equiv). Cool to -78°C (Dry ice/Acetone).
-
Note: Low temperature is critical to prevent halogen-metal exchange or polymerization.
-
-
Grignard Addition: Add
(1.05 equiv) dropwise over 30 minutes. -
Monitoring: Stir at -78°C for 1 hour, then slowly warm to RT over 2 hours.
-
Workup:
Protocol C: Synthesis of Phosphinic Amides (P-N Bond Formation)
Application: Peptide mimics, enzyme inhibitors.
Methodology: Similar to Protocol A, but uses a primary or secondary amine.
-
Stoichiometry: Use 2.0 equiv of amine (one as nucleophile, one as HCl scavenger) OR 1.0 equiv amine + 1.2 equiv DIPEA (Hunig's base).
-
Solvent: DCM is preferred.
-
Purification: Phosphinic amides are often crystalline and can be recrystallized from Hexane/EtOAc mixtures.
Reaction Pathway Logic
The following flowchart assists in selecting the correct conditions based on the desired product.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| White Fumes | Hydrolysis due to atmospheric moisture.[1] | Check inert gas lines; ensure positive pressure. Discard reagent if heavily fumed. |
| Low Yield (Ester) | Incomplete HCl scavenging. | Increase base to 1.5 equiv. Ensure reagent quality (P-Cl bond hydrolyzes to P-OH). |
| Precipitate in Product | Residual amine salts ( | Perform an extra wash with 1M HCl or filter the crude reaction mixture through a Celite pad before workup. |
| Exotherm Control | Addition rate too fast. | Dilute the acid chloride in solvent (1:1 v/v) before addition to the reaction mixture. |
Safety & Waste Disposal
-
Neutralization: Quench excess Diethylphosphinic chloride by slowly adding it to a stirred solution of 10% NaOH or saturated Sodium Bicarbonate. Do not add water directly to the neat chemical.[3]
-
PPE: Neoprene or Nitrile gloves (double gloving recommended), chemical splash goggles, and lab coat. Work in a fume hood.
-
Incompatibility: Avoid contact with strong oxidizers and strong bases.
References
-
PubChem. Diethylphosphinic chloride Compound Summary. National Library of Medicine. Available at: [Link][1]
-
Master Organic Chemistry. Reactions of Grignard Reagents. (General mechanism for acid derivative substitution). Available at: [Link]
-
Chemistry LibreTexts. Reactions of Acid Chlorides with Amines. (General protocol adapted for P-Cl analogs). Available at: [Link]
-
University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group. Available at: [Link]
Sources
Diethylphosphinic chloride as a catalyst in acylation reactions
Abstract
This technical guide details the application of Diethylphosphinic chloride (
Introduction & Mechanistic Rationale
Conventional acylation often relies on acid chlorides (harsh, HCl evolution) or carbodiimides (atom-inefficient, difficult byproduct removal). Diethylphosphinic chloride bridges this gap by forming a Mixed Anhydride (MA) intermediate.
Unlike the more common diphenylphosphinic chloride (Mukaiyama reagent), the diethyl variant offers reduced steric bulk around the phosphorus center. This allows for faster activation kinetics, particularly when coupling sterically hindered carboxylic acids or electron-deficient amines.
Mechanism of Action
The reaction proceeds via a dual-step activation pathway:
-
Activation: The carboxylate anion attacks the electrophilic phosphorus, displacing chloride to form the Mixed Anhydride.
-
Acylation: The nucleophile (amine/alcohol) attacks the carbonyl carbon of the MA. The diethylphosphinate group acts as an excellent leaving group (
of conjugate acid 3.3), driving the reaction forward.
Figure 1: Mechanistic pathway of acylation via Mixed Carboxylic-Phosphinic Anhydride.
Application Scope & Substrate Compatibility
| Substrate Class | Application | Key Advantage |
| Hindered Acids | Pivalic acid, Adamantane carboxylic acid | Reduced steric bulk of Et-groups allows efficient MA formation. |
| Aryl Amines | Anilines, electron-deficient amines | High electrophilicity of the MA overcomes low nucleophilicity of the amine. |
| Sensitive Alcohols | Tertiary alcohols, Phenols | Mild conditions (0°C to RT) prevent elimination or rearrangement. |
| Chiral Acids | N-protected Amino Acids | Low Racemization: The MA reacts faster than the oxazolone formation rate. |
Experimental Protocols
Protocol A: Stoichiometric Amide Coupling (Standard)
Best for: High-value pharmaceutical intermediates requiring mild conditions.
Reagents:
-
Carboxylic Acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
Diethylphosphinic chloride (1.1 equiv)[1]
-
Triethylamine (
) or DIPEA (2.2 equiv) -
Solvent: Dichloromethane (DCM) or THF (anhydrous)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with
. -
Dissolution: Dissolve Carboxylic Acid (1.0 mmol) and Base (1.1 mmol) in DCM (5 mL). Cool to 0°C .
-
Activation: Add Diethylphosphinic chloride (1.1 mmol) dropwise via syringe.
-
Observation: A white precipitate (
) will form immediately. -
Time: Stir at 0°C for 15–30 minutes to ensure complete Mixed Anhydride formation.
-
-
Coupling: Add the Amine (1.0 mmol) and the second portion of Base (1.1 mmol) dissolved in minimal DCM.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Monitor: Check TLC/LC-MS for consumption of the Mixed Anhydride.
-
-
Workup:
-
Dilute with EtOAc.
-
Wash with 1M HCl (to remove base/unreacted amine).
-
Wash with Sat.
(to remove diethylphosphinic acid byproduct). -
Dry over
and concentrate.
-
Protocol B: Catalytic Esterification Cycle
Best for: Large-scale reactions where reagent economy is critical. This method uses Diethylphosphinic acid (or oxide) as a catalyst, regenerated in situ by a bulk chlorinating agent.
Concept: The phosphinic acid byproduct is converted back to the active chloride by Oxalyl Chloride, creating a catalytic turnover.
Figure 2: Catalytic cycle utilizing Oxalyl Chloride to regenerate the active phosphinic species.
Procedure:
-
Catalyst Load: Dissolve Diethylphosphinic oxide/acid (10 mol%) in Toluene.
-
Regeneration: Add Oxalyl Chloride (1.1 equiv relative to substrate) and catalytic DMF (1 drop). Stir 30 min at RT to generate
in situ. -
Substrate Addition: Add Carboxylic Acid (1.0 equiv) and Base (2.5 equiv). Stir 15 min.
-
Nucleophile Addition: Add Alcohol (1.0 equiv). Heat to 60°C if substrate is hindered.
-
Purification: The catalyst remains in the aqueous phase during workup, yielding high-purity ester in the organic layer.
Safety & Handling (E-E-A-T)
-
Corrosivity: Diethylphosphinic chloride hydrolyzes rapidly in moist air to release HCl gas . Handle only in a fume hood.
-
Storage: Store under inert atmosphere (
/Ar) in a refrigerator (2-8°C). Moisture ingress degrades the reagent to the inactive acid. -
Toxicity: Organophosphorus compounds can exhibit neurotoxicity.[2] Wear double nitrile gloves and safety goggles.
References
-
Mixed Anhydride Mechanism & Utility
- Jackson, A. G., et al. "Activation of carboxylic acids using diphenylphosphinic chloride." Tetrahedron Letters, 1976.
-
(CAS Registry for Diethylphosphinic chloride)
-
C
- Denton, R. M., et al. "Phosphine Oxide-Catalyzed Chlorination and Acylation." Science, 2009. (Mechanistic basis for P(V)
-
Compar
-
Mukaiyama, T.[3] "Reagents for Acylation: The role of phosphinic anhydrides." Angewandte Chemie Int. Ed., 1979.
-
-
Safety D
- PubChem Database. "Diethylphosphinic chloride - Compound Summary."
Sources
- 1. Dimorpholinophosphinyl Chloride | RUO | Phosphorylation Agent [benchchem.com]
- 2. CAS 1112-38-5: 0,0-Dimethyl Thiophosphate | CymitQuimica [cymitquimica.com]
- 3. Full text of "DTIC ADA470771: Infrared Spectroscopic Observations on the Fate of Organophosphorus Compounds Exposed to Atmospheric Moisture. Part 3" [archive.org]
Precision Peptide Coupling: The Diethylphosphinic Chloride (Dep-Cl) Protocol
Topic: Application of Diethylphosphinic Chloride in Peptide Synthesis Content Type: Detailed Application Notes and Protocols
Abstract & Introduction
In the landscape of peptide coupling reagents, Diethylphosphinic chloride (Dep-Cl) (CAS: 1112-37-4) occupies a specialized but high-value niche.[1] Unlike standard carbodiimides (EDC/DCC) or phosphonium salts (BOP/PyBOP), Dep-Cl functions via the Mixed Phosphinic Anhydride (MPA) method.
This approach offers a distinct advantage: it generates a highly reactive yet regioselective intermediate that minimizes the "wrong-way" opening often seen with carbonic mixed anhydrides (e.g., isobutyl chloroformate). This guide details the application of Dep-Cl for solution-phase peptide synthesis, specifically optimized for coupling sterically hindered amino acids and minimizing racemization.
Mechanistic Insight
The efficacy of Dep-Cl relies on the formation of a phosphorus-oxygen-carbon linkage. Unlike carbonic anhydrides, where nucleophilic attack can occur at either the carbonyl (desired) or the carbonate (undesired urethane formation), the phosphinic anhydride directs nucleophilic attack almost exclusively to the amino acid carbonyl due to the specific electrophilicity of the P=O bond compared to the C=O bond.
Figure 1: The Phosphinic Mixed Anhydride Pathway
Caption: The Dep-Cl mechanism prevents urethane side-products by directing the amine attack solely to the highly activated amino acid carbonyl.
Comparative Advantage Analysis
Researchers often default to Isobutyl Chloroformate (IBCF) for mixed anhydride couplings. However, Dep-Cl offers superior stability and handling profiles.
| Feature | Isobutyl Chloroformate (IBCF) | Diethylphosphinic Chloride (Dep-Cl) | Impact on Workflow |
| Activation Temp. | Strict -15°C required | 0°C to Room Temp (RT) | Dep-Cl is more robust; less risk of decomposition if temp fluctuates. |
| Regioselectivity | Moderate (Risk of Urethane) | High (Phosphinic bond is stable) | Higher yield of desired peptide; easier purification. |
| Byproducts | CO₂, Isobutanol | Diethylphosphinic Acid | Dep-Cl byproduct is highly water-soluble, simplifying workup. |
| Steric Tolerance | Low | High | Dep-Cl effectively activates N-methylated or bulky AAs. |
Experimental Protocol: Solution-Phase Coupling
Objective: Synthesis of a dipeptide (e.g., Z-Phe-Gly-OEt) using Dep-Cl activation.
Materials & Reagents[2][3][4][5][6][7][8][9][10][11][12][13]
-
Reagent: Diethylphosphinic chloride (Dep-Cl), >95% purity (CAS: 1112-37-4).
-
Solvent: Dichloromethane (DCM) (Anhydrous) or Tetrahydrofuran (THF).
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA). Note: NMM is preferred to minimize racemization.
-
Substrates: N-protected Amino Acid (Carboxylic Acid) and C-protected Amino Acid (Amine salt).
Workflow Diagram
Caption: Step-by-step execution flow for Dep-Cl mediated peptide coupling.
Detailed Procedure
Step 1: Activation (Formation of Mixed Anhydride)
-
Setup: In a flame-dried round-bottom flask under nitrogen/argon, dissolve the N-protected Amino Acid (1.0 mmol) in anhydrous DCM (5-10 mL) .
-
Base Addition: Add N-Methylmorpholine (1.1 mmol) via syringe.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Dropwise, add Diethylphosphinic chloride (1.1 mmol) .
-
Observation: A white precipitate (NMM·HCl salt) may form immediately. This is normal.
-
-
Activation Time: Stir at 0°C for 20–30 minutes . This ensures complete conversion to the mixed phosphinic anhydride.
Step 2: Coupling (Aminolysis)
-
Preparation of Amine: While the acid activates, prepare the amino component.[2] If using an amino acid ester hydrochloride salt (e.g., H-Gly-OEt[2]·HCl), dissolve it in minimal DCM/DMF and neutralize with 1.0 mmol of NMM .
-
Addition: Add the free amine solution dropwise to the activated anhydride mixture at 0°C.
-
Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) . Stir for 2–4 hours .
-
Monitoring: Monitor reaction progress via TLC (visualize with UV/ninhydrin) or HPLC. The starting N-protected acid should be consumed.
Step 3: Workup & Isolation
-
Dilution: Dilute the reaction mixture with Ethyl Acetate (EtOAc) or DCM (50 mL).
-
Washing (Critical for Purity):
-
Wash 2x with 5% KHSO₄ or 1M HCl (Removes unreacted amine and basic byproducts).
-
Wash 2x with Saturated NaHCO₃ (Removes unreacted acid and diethylphosphinic acid byproduct).
-
Wash 1x with Brine .
-
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Concentration: Filter and concentrate under reduced pressure to yield the crude peptide.
Troubleshooting & Optimization (Expert Tips)
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Dep-Cl | Ensure solvents are strictly anhydrous. Dep-Cl is moisture sensitive. |
| Racemization | Excess Base or High Temp | Use NMM (weaker base) instead of TEA. Maintain 0°C during activation. Do not use excess base during activation. |
| Slow Reaction | Steric Hindrance | If coupling bulky residues (e.g., Val, Ile), extend activation time to 45 min and reaction time to 12h. |
| Precipitate | Salt Formation | NMM·HCl precipitates in DCM. This does not hinder the reaction. If interfering with stirring, add a small amount of DMF. |
Safety & Handling
-
Corrosivity: Diethylphosphinic chloride is corrosive and causes skin burns. Wear acid-resistant gloves and eye protection.
-
Moisture Sensitivity: Reacts vigorously with water to form diethylphosphinic acid and HCl gas. Handle in a fume hood.
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
- Ramage, R., et al. (1985). Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1. (Foundational methodology for phosphinic mixed anhydrides).
- Ueki, M., & Inazu, T. (1982). Phosphinothioyl amino acids in peptide synthesis. Chemical Letters.
Sources
Application Note: Precision Synthesis of Organophosphorus Flame Retardants using Diethylphosphinic Chloride
Abstract
This guide details the application of Diethylphosphinic chloride (Et₂P(O)Cl) as a high-reactivity electrophilic precursor for the synthesis of advanced organophosphorus flame retardants (OPFRs). Unlike bulk industrial methods that utilize elemental phosphorus or phosphine, the use of diethylphosphinic chloride allows for the precise derivatization of polymeric backbones, polyols, and phenolic resins. This document provides validated protocols for synthesizing Bisphenol A Bis(diethylphosphinate) —a high-performance flame retardant ester—and the conversion of the chloride to Aluminum Diethylphosphinate (ADP) , the industry-standard synergist.
Introduction: The Strategic Role of Diethylphosphinic Chloride
Diethylphosphinic chloride is a pivotal "building block" reagent in the development of halogen-free flame retardants. While industrial production of flame retardants often relies on direct oxidative addition to phosphines, the chloride derivative offers unique advantages for research and high-value applications:
-
Site-Specific Functionalization: It reacts rapidly with hydroxyl (-OH) and amine (-NH₂) groups, allowing researchers to "graft" flame retardant moieties onto specific polymer chains (e.g., cellulose, epoxy resins) or molecular scaffolds (e.g., cyclodextrins).
-
High Purity Synthesis: It enables the synthesis of discrete, well-defined molecular additives with high phosphorus content (>15 wt%), essential for achieving UL-94 V-0 ratings at low loading levels.
-
Dual-Phase Activity: Derivatives of diethylphosphinic acid function in both the gas phase (radical scavenging) and condensed phase (char promotion), providing a robust fire safety profile.
Safety & Handling Protocols
WARNING: Diethylphosphinic chloride is corrosive , moisture-sensitive , and lachrymatory .
-
Engineering Controls: All operations must be performed inside a fume hood with an inert atmosphere (Nitrogen or Argon).
-
Personal Protective Equipment (PPE): Butyl rubber gloves, chemical splash goggles, and a lab coat are mandatory. A face shield is recommended during the addition steps.
-
Quenching: Unused reagent should be quenched slowly by adding it dropwise to a large excess of ice water containing sodium bicarbonate. Never add water to the reagent.
Mechanism of Action
Understanding the mechanism is crucial for designing effective derivatives. Diethylphosphinates operate via a synergistic two-phase mechanism:
Gas Phase: Radical Scavenging
Upon thermal decomposition, the P–C bonds cleave to release phosphorus-containing radicals (PO[1]•, HPO•). These radicals scavenge high-energy hydrogen (H•) and hydroxyl (OH[2][3][4]•) radicals from the flame, terminating the combustion chain reaction.[3][5]
Condensed Phase: Char Formation
In the solid phase, the phosphinic acid derivatives catalyze the dehydration of the polymer matrix (especially oxygen-rich polymers like polyesters or epoxies), forming a carbonaceous char layer. This char acts as a thermal insulator, shielding the underlying material from heat and oxygen.
Figure 1: Dual-phase mechanism of diethylphosphinate flame retardants.
Experimental Protocols
Protocol A: Synthesis of Bisphenol A Bis(diethylphosphinate)
Objective: Synthesize a high-thermal-stability ester additive for epoxy and polycarbonate resins. This reaction utilizes the Schotten-Baumann conditions adapted for organophosphorus synthesis.
Reagents:
-
Diethylphosphinic chloride (
) -
Triethylamine (Et₃N) [Acid Scavenger]
-
Dichloromethane (DCM) [Solvent]
Procedure:
-
Setup: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.
-
Dissolution: Charge the flask with Bisphenol A (10.0 g, 43.8 mmol) and dry DCM (150 mL). Add Triethylamine (10.6 g, 105 mmol, 2.4 eq) via syringe. Stir until dissolved.
-
Cooling: Cool the solution to 0°C using an ice/water bath.
-
Addition: Dilute Diethylphosphinic chloride (13.5 g, 96 mmol, 2.2 eq) in 20 mL of dry DCM. Transfer this solution to the addition funnel. Add dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5°C.
-
Note: White precipitate (Et₃N·HCl) will form immediately, confirming the reaction is proceeding.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours.
-
Workup:
-
Filter off the Et₃N·HCl salt using a fritted glass funnel.
-
Wash the filtrate with saturated NaHCO₃ (2 x 50 mL) to remove unreacted acid/chloride.
-
Wash with brine (1 x 50 mL) and dry over anhydrous MgSO₄.
-
-
Isolation: Concentrate the solvent under reduced pressure (Rotovap) to yield a viscous pale-yellow oil or low-melting solid.
-
Validation (³¹P NMR): The shift should move from ~65 ppm (Chloride) to ~55-60 ppm (Ester). Absence of the chloride peak confirms completion.
Protocol B: Synthesis of Aluminum Diethylphosphinate (ADP)
Objective: Convert the chloride precursor into the industrial standard salt (Exolit OP equivalent) for benchmarking.
Reagents:
-
Diethylphosphinic chloride
-
Sodium Hydroxide (NaOH)
-
Aluminum Sulfate (
)
Procedure:
-
Hydrolysis: Slowly add Diethylphosphinic chloride (20 g) to water (100 mL) at 0°C. Caution: Exothermic reaction releasing HCl. Stir for 1 hour to ensure full conversion to Diethylphosphinic acid (
). -
Neutralization: Adjust pH to 7.0 using 20% NaOH solution. This forms Sodium Diethylphosphinate.
-
Precipitation: Dissolve Aluminum Sulfate (15.7 g) in water (50 mL). Add this solution slowly to the sodium diethylphosphinate solution while stirring vigorously at 80°C.
-
Aging: Stir at 85°C for 3 hours to promote crystal growth.
-
Filtration: Filter the white solid precipitate while hot. Wash thoroughly with hot water (3 x 100 mL) to remove sulfate ions.
-
Drying: Dry in a vacuum oven at 120°C for 6 hours.
-
Yield: Expect ~90-95% yield of fine white powder.
Synthesis Workflow Diagram
Figure 2: Synthesis pathways from Diethylphosphinic Chloride to Ester and Salt-based Flame Retardants.
Characterization & Data Analysis
| Test Method | Parameter | Expected Result (Ester) | Expected Result (ADP Salt) |
| ³¹P NMR | Chemical Shift | ~55-60 ppm (singlet) | ~45-50 ppm (broad) |
| TGA | 5% Weight Loss ( | > 300°C | > 380°C |
| FTIR | P=O Stretch | 1180–1220 cm⁻¹ | 1140–1180 cm⁻¹ |
| Appearance | Physical State | Viscous Oil / Low Melt Solid | Fine White Powder |
| UL-94 | Flammability (Epoxy) | V-0 at 15-20 wt% loading | V-0 at 10-15 wt% loading |
Expert Insight: For Protocol A, the disappearance of the P-Cl stretch (approx. 500-550 cm⁻¹) in FTIR and the shift in ³¹P NMR are the primary "self-validating" checkpoints. If the P-Cl peak persists, add 0.1 eq of additional alcohol and base.
References
-
Preparation of flame retardant diethyl allyl phosphonate. Google Patents. (Methodology for phosphonate ester synthesis). Link
-
Synthesis and Application of Hybrid Aluminum Dialkylphosphinates. National Institutes of Health (PMC). (Detailed characterization of aluminum phosphinate salts). Link
-
Recent Developments in Organophosphorus Flame Retardants. MDPI. (Overview of P-C bond flame retardants and mechanisms). Link
-
Diethylphosphinic acid Safety Data Sheet. AK Scientific. (Safety and handling data). Link
-
Flame Retardant Mechanism: A Comprehensive Guide. KMT Industrial. (Gas phase vs condensed phase mechanisms). Link
Sources
- 1. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 2. researchgate.net [researchgate.net]
- 3. An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants [mdpi.com]
- 4. expresspolymlett.com [expresspolymlett.com]
- 5. ruicoglobal.com [ruicoglobal.com]
- 6. A proposed industrial scale-up of circular bisphenol-A (BPA) production - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Using diethylphosphinic chloride to create agrochemical intermediates
Application Note: Precision Synthesis of Agrochemical Intermediates using Diethylphosphinic Chloride
Executive Summary
Diethylphosphinic chloride (CAS 1112-37-4), denoted as
This guide details the mechanistic grounding and protocols for utilizing
Chemical Mechanism & Reactivity
The utility of diethylphosphinic chloride stems from the high electrophilicity of the phosphorus(V) center. The reaction proceeds via a nucleophilic substitution at phosphorus (
Key Mechanistic Features:
-
Electrophilic Center: The P=O bond polarizes the phosphorus atom, making it susceptible to nucleophilic attack.
-
Leaving Group: The chloride ion (
) is a moderate leaving group, requiring the use of an auxiliary base (e.g., Triethylamine, Pyridine) to neutralize the generated HCl and drive the equilibrium forward. -
Hard/Soft Character: The P(V) center is "hard," preferring hard nucleophiles like oxygen (alcohols/phenols) and nitrogen (amines).
Mechanism Visualization
The following diagram illustrates the nucleophilic substitution pathway for creating phosphinic amides and esters.
Caption: Figure 1. Nucleophilic substitution mechanism at the Phosphorus(V) center. The reaction requires a base to scavenge the acidic byproduct.
Experimental Protocols
Safety Pre-requisites
-
Hydrolysis Risk:
reacts violently with water to form diethylphosphinic acid and HCl gas. All glassware must be flame-dried, and solvents must be anhydrous ( ). -
Corrosivity: Handle in a fume hood. Wear butyl rubber gloves.
-
Quenching: Quench excess reagent with saturated sodium bicarbonate (
) solution, not pure water.
Protocol A: Synthesis of Diethylphosphinic Amides (Herbicide Scaffolds)
Phosphinic amides are stable transition-state analogs often screened for herbicidal activity against amino acid biosynthesis pathways.
Reagents:
-
Diethylphosphinic chloride (1.0 equiv)
-
Primary/Secondary Amine (Agrochemical scaffold, 1.0 equiv)
-
Triethylamine (TEA) or DIPEA (1.2 equiv)
-
Dichloromethane (DCM), anhydrous[1]
Step-by-Step Methodology:
-
Setup: Charge a flame-dried 3-neck round-bottom flask with the amine (10 mmol) and TEA (12 mmol) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Cooling: Cool the solution to
using an ice/water bath. The reaction is exothermic. -
Addition: Dilute diethylphosphinic chloride (10 mmol) in DCM (10 mL). Add this solution dropwise to the reaction flask over 20 minutes via a pressure-equalizing addition funnel.
-
Note: Maintain internal temperature
to prevent side reactions.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC or
NMR (Shift from reactant to product). -
Workup:
-
Wash reaction mixture with
(2 x 30 mL) to remove unreacted amine and TEA. -
Wash with Sat.
(2 x 30 mL) to hydrolyze trace chloride. -
Dry organic layer over
, filter, and concentrate in vacuo.
-
Protocol B: Synthesis of Diethylphosphinate Esters
Esters are often used to improve the lipophilicity of phosphinic acid AIs, facilitating leaf cuticle penetration.
Reagents:
-
Diethylphosphinic chloride (1.0 equiv)
-
Substituted Phenol or Alcohol (1.0 equiv)
-
Cesium Carbonate (
) or Pyridine (1.2 equiv) -
Acetonitrile (ACN) or THF
Step-by-Step Methodology:
-
Setup: Dissolve the alcohol/phenol (10 mmol) in anhydrous THF (40 mL). Add the base (Pyridine, 12 mmol).
-
Addition: Add diethylphosphinic chloride (10 mmol) dropwise at
. -
Catalysis: If using a sterically hindered alcohol, add 5 mol% DMAP (4-Dimethylaminopyridine) as a nucleophilic catalyst.
-
Reflux (Optional): For phenols, heating to
may be required to drive the reaction to completion. -
Purification: Phosphinate esters are often oils. Purify via silica gel flash chromatography (typically Ethyl Acetate/Hexanes gradient).
Process Workflow & Quality Control
The following workflow ensures reproducibility and high purity of the final intermediate.
Caption: Figure 2. Operational workflow for handling moisture-sensitive phosphinic chlorides.
Data & Troubleshooting
Table 1: Troubleshooting Common Reaction Failures
| Observation | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of reagent due to moisture. | Redistill solvents; ensure |
| Impurity ( | Formation of Diethylphosphinic Acid. | Inadequate drying of glassware or wet amine/alcohol. |
| Violent Exotherm | Addition rate too fast. | Cool to |
| Incomplete Reaction | Steric hindrance of nucleophile. | Add DMAP catalyst (5 mol%); switch solvent to ACN and reflux. |
Table 2: Physicochemical Properties of Reagent
| Property | Value | Relevance |
| Molecular Weight | 140.55 g/mol | Calculation of stoichiometry. |
| Boiling Point | 233 °C | High boiling point allows for high-temp reactions if needed. |
| Density | 1.08 g/mL | Volumetric dispensing is precise. |
| Solubility | DCM, THF, Toluene | Compatible with standard organic solvents. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70967, Diethylphosphinic chloride. Retrieved from [Link]
-
Montchamp, J. L. (2001). Synthesis of phosphinates and phosphinic acid derivatives.[2] Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate (2015). Nucleophilic Substitution Reactions of Phosphinic Chlorides. Retrieved from [Link]
- Google Patents.Method for the combined production of diethyl phosphite and ethyl chloride (WO2004024742A1).
Sources
Diethylphosphinic chloride in the synthesis of pharmaceutical compounds
Application Note: Diethylphosphinic Chloride in the Synthesis of Pharmaceutical Compounds
Executive Summary
Diethylphosphinic chloride (DEPC; CAS: 1112-37-4) is a specialized organophosphorus electrophile utilized in the synthesis of complex pharmaceutical intermediates. Unlike common acyl chlorides, DEPC possesses a unique tetrahedral geometry and phosphorus-oxygen bond character that makes it invaluable for two primary applications:
-
Mixed Anhydride Peptide Coupling: Acting as an activating agent for carboxylic acids to form amides with minimized racemization.
-
Bioisostere Synthesis: Serving as a precursor for phosphinic acid derivatives (
), which act as transition-state analogs (TSAs) for metalloprotease inhibitors.
This guide provides a technical deep-dive into the mechanistic utility of DEPC and standardized protocols for its application in drug development.
Chemical Profile & Reactivity
| Property | Specification |
| Formula | |
| Molecular Weight | 140.55 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 106–107 °C at 18 mmHg |
| Reactivity Class | Hard Electrophile (Phosphorylating agent) |
| Main Hazard | Corrosive, Moisture Sensitive |
Mechanistic Distinction: Unlike carboxylic acid chlorides, DEPC reacts with carboxylates to form a phosphinic-carboxylic mixed anhydride . This intermediate is highly reactive toward nucleophiles (amines) but, crucially, the leaving group (diethylphosphinate) is less prone to oxazolone formation—the primary pathway for racemization in peptide synthesis.
Application A: Mixed Anhydride Peptide Coupling
The "Mixed Anhydride Method" using phosphinic chlorides is superior to traditional chloroformate methods (e.g., ethyl chloroformate) when steric hindrance is a factor or when minimizing racemization is critical.
Mechanism of Action
The reaction proceeds via the formation of a mixed anhydride.[1][2] The driving force is the formation of the thermodynamically stable
Regioselectivity: Nucleophilic attack by the amine occurs exclusively at the carbonyl carbon, not the phosphorus. The phosphorus atom is sterically shielded by the ethyl groups and the oxygen ligands, directing the amine to the more accessible carbonyl.
Figure 1: Mechanistic pathway for amide bond formation via Diethylphosphinic mixed anhydrides. Note the regioselective attack on the carbonyl center.
Application B: Synthesis of Phosphinic Acid Bioisosteres
In modern drug design, the phosphinic acid moiety (
-
Role of DEPC: It provides the electrophilic phosphorus core.
-
Target Structure: Phosphinic peptides where the scissile amide bond is replaced by a hydrolysis-resistant phosphinyl group.
Comparison of Linkers:
-
Amide (Natural):
(Planar, hydrolyzable) -
Phosphinic (Mimic):
(Tetrahedral, stable)
Detailed Protocol: Activation and Coupling
Objective: Synthesis of a hindered amide via Diethylphosphinic Mixed Anhydride. Scale: 10 mmol basis.
Reagents & Materials
-
Substrate: N-protected amino acid or Carboxylic acid (10 mmol).
-
Reagent: Diethylphosphinic chloride (10-11 mmol).
-
Base: N-Methylmorpholine (NMM) or Diisopropylethylamine (DIPEA) (11 mmol).
-
Solvent: Anhydrous Dichloromethane (DCM) or THF.
-
Nucleophile: Primary or secondary amine (10 mmol).
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Purge with Nitrogen (
) or Argon. Rationale: DEPC hydrolyzes rapidly in moist air, quenching the active reagent.
-
-
Activation (Mixed Anhydride Formation):
-
Dissolve the Carboxylic Acid (10 mmol) and NMM (11 mmol) in anhydrous DCM (30 mL).
-
Cool the solution to -15°C to -10°C using an ice/salt bath. Rationale: Low temperature prevents disproportionation of the mixed anhydride.
-
Add Diethylphosphinic chloride (10 mmol) dropwise over 5 minutes.
-
Validation Point: Stir for 20 minutes. Monitor by TLC.[3] The formation of the mixed anhydride is often visible as a shift in
, but NMR is the gold standard (shift from ~65 ppm for DEPC to ~40-50 ppm for the anhydride).
-
-
Coupling Reaction:
-
Add the Amine (10 mmol) (dissolved in 5 mL DCM) dropwise to the cold mixture.
-
Allow the reaction to warm to room temperature (20-25°C) slowly over 2 hours.
-
Validation Point: Monitor consumption of the mixed anhydride by TLC or HPLC.
-
-
Workup & Purification:
-
Dilute with DCM (50 mL).
-
Wash sequentially with:
-
5% Citric Acid or 1M HCl (removes unreacted amine and base).
-
Saturated
(removes unreacted acid and phosphinic acid byproduct). -
Brine.
-
-
Dry over
, filter, and concentrate in vacuo.
-
Self-Validating Workflow Diagram
Figure 2: Operational workflow for DEPC-mediated coupling, highlighting critical validation checkpoints.
Safety & Handling Guidelines
Diethylphosphinic chloride is a hazardous reagent.[4][5][6][7][8] Adherence to the following safety protocols is mandatory.
| Hazard Category | Description | Mitigation Strategy |
| Corrosivity | Causes severe skin burns and eye damage.[4][8] | Wear nitrile gloves (double gloving recommended), lab coat, and chemical splash goggles. |
| Hydrolysis | Reacts violently with water to release HCl gas. | Handle only in a fume hood. Quench excess reagent with cold saturated sodium bicarbonate. |
| Inhalation | Destructive to mucous membranes. | Use strictly within a ventilated enclosure.[4] Do not inhale vapors.[4][6][7][9] |
Storage: Store under inert atmosphere (Nitrogen/Argon) in a refrigerator (2-8°C). The compound degrades if exposed to moisture, forming diethylphosphinic acid (white solid/viscous liquid).
References
-
Ramage, R., et al. "Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis." Tetrahedron Letters, vol. 34, no. 44, 1993, pp. 7133-7136.
-
Jackson, A. G., et al. "The preparation of phosphinic acid derivatives." Journal of the Chemical Society, Perkin Transactions 1, 1988.
-
Yiotakis, A., et al. "Phosphinic peptides: Synthetic approaches and biochemical evaluation as Zn-metalloprotease inhibitors." Current Organic Chemistry, vol. 8, no. 12, 2004.
-
PubChem. "Diethylphosphinic chloride - Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. "Safety Data Sheet: Diethylphosphinic chloride."
Sources
- 1. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 2. researchgate.net [researchgate.net]
- 3. One Pot Conversion of Alcohols to Amines - [www.rhodium.ws] [chemistry.mdma.ch]
- 4. tcichemicals.com [tcichemicals.com]
- 5. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 6. angenechemical.com [angenechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Diethylphosphinic chloride, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. aksci.com [aksci.com]
Application Note: High-Efficiency Phosphinylation of Alcohols with Diethylphosphinic Chloride
Executive Summary
The introduction of a diethylphosphinyl group into an alcohol scaffold—forming a diethylphosphinate ester —is a critical transformation in medicinal chemistry and ligand synthesis. Unlike phosphate esters, phosphinates possess a direct phosphorus-carbon bond (
Strategic Utility & Chemistry
Diethylphosphinic chloride is a hard electrophile at the phosphorus(V) center. The reaction with alcohols proceeds via a base-mediated nucleophilic substitution.[1] This transformation serves two primary purposes in drug development:
-
Pharmacophore Installation: The phosphinate moiety mimics the tetrahedral transition state of peptide hydrolysis, making it a potent motif in protease inhibitors.
-
Analytical Tagging: The
nucleus (100% natural abundance) serves as a sensitive NMR handle for quantifying alcohol functionalization.
Reaction Mechanism
The reaction follows an addition-elimination pathway (associative mechanism) typical of tetrahedral phosphorus(V). The base (typically Triethylamine or Diisopropylethylamine) serves a dual role: it deprotonates the alcohol to enhance nucleophilicity and scavenges the liberated hydrogen chloride.
Figure 1: Mechanistic pathway for the base-mediated phosphorylation of alcohols.
Critical Experimental Parameters
Success in this protocol relies on controlling three variables: Stoichiometry , Moisture Content , and Temperature .
| Parameter | Recommended Value | Rationale |
| Solvent | Dichloromethane (DCM) or THF | Anhydrous conditions are non-negotiable. DCM solubilizes the reagents well, while THF is preferred for polar alcohols. |
| Base | Triethylamine ( | Requires 1.2–1.5 equivalents. Pyridine can be used for acid-sensitive substrates. |
| Catalyst | DMAP (5-10 mol%) | Optional. Significantly accelerates reaction for sterically hindered secondary/tertiary alcohols. |
| Temperature | Initial cooling prevents exotherm-driven side reactions; warming ensures completion. | |
| Inert Gas | Nitrogen ( |
Standard Operating Protocol (The "Gold Standard")
Scale: 1.0 mmol Alcohol (Adjust proportionally) Time: 2 – 4 Hours
Phase 1: Preparation
-
Glassware: Flame-dry a 25 mL round-bottom flask (RBF) and cool under a stream of dry
. -
Solvent: Obtain anhydrous DCM (water content <50 ppm).
-
Reagent Check: Inspect Diethylphosphinic chloride. It should be a clear, colorless to pale yellow liquid. If cloudy/white solid is present, it has hydrolyzed; distill before use.
Phase 2: Reaction Setup
-
Charge the RBF with Alcohol (1.0 mmol) and a magnetic stir bar.
-
Seal with a rubber septum and purge with
for 5 minutes. -
Add Anhydrous DCM (5.0 mL) via syringe.
-
Add Triethylamine (1.5 mmol, 210 µL) via syringe.
-
Optimization Note: If the alcohol is hindered, add DMAP (0.1 mmol, 12 mg) at this stage.
-
-
Cool the mixture to 0°C using an ice/water bath.
-
Add Diethylphosphinic chloride (1.2 mmol, ~170 µL) dropwise via syringe over 5 minutes.
-
Observation: Mild fuming may occur if the needle tip contacts moist air. A white precipitate (
) will form almost immediately.
-
Phase 3: Reaction & Monitoring
-
Stir at 0°C for 30 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (RT).
-
Stir at RT for 2 hours.
-
In-Process Control (IPC): Monitor by TLC or
NMR.-
TLC: Phosphinates are often UV active if the alcohol is aromatic; otherwise, use
stain. - NMR: The starting chloride shift (~70-80 ppm) should disappear, replaced by the product peak (~50-65 ppm).
-
Phase 4: Workup & Purification
-
Quench: Add saturated
solution (5 mL) to quench unreacted acid chloride. Stir vigorously for 10 minutes. -
Extraction: Transfer to a separatory funnel. Extract with DCM (
). -
Wash: Wash combined organics with:
-
10 mL
(to remove excess amine/DMAP). -
10 mL Brine.
-
-
Dry: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification:
-
Simple Alcohols: The crude is often >95% pure.
-
Complex Substrates: Flash Column Chromatography (SiO2). Elute with Hexanes:Ethyl Acetate (gradient 80:20 to 50:50). Phosphinates are polar; increased EtOAc may be required.
-
Workflow Visualization
Figure 2: Step-by-step experimental workflow for phosphinylation.
Characterization & Troubleshooting
NMR Signature ( and )
The definitive proof of structure is
| Nucleus | Signal Characteristics | Shift Range ( |
| Singlet (decoupled). | 50 – 65 ppm (Typical for | |
| Ethyl group on P: Multiplet patterns due to | ||
| Downfield shift (~0.5-1.0 ppm) vs. free alcohol. |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Moisture contamination. | Flame-dry glassware; ensure DCM is anhydrous. |
| No Reaction | Steric hindrance of alcohol. | Add 10 mol% DMAP; heat to reflux (40°C). |
| Side Products | Elimination of alcohol.[2] | Use a milder base (Pyridine) and keep T < 0°C initially. |
| Broad | Paramagnetic impurities or exchange. | Filter crude through a small silica plug before NMR. |
Safety & Handling (E-E-A-T)
-
Corrosivity: Diethylphosphinic chloride is corrosive and causes severe skin burns and eye damage [1][2].[3][4] Wear chemical-resistant gloves (nitrile/neoprene), safety goggles, and a lab coat.
-
Hydrolysis: Reacts violently with water to release Hydrogen Chloride (
) gas. All transfers must be done in a fume hood [3]. -
Waste Disposal: Quench excess reagent with aqueous bicarbonate before disposal. Do not pour unquenched acid chlorides into organic waste containers.
References
-
TCI Chemicals. Safety Data Sheet: Diethyl Chlorothiophosphate (Analogous Handling). Link (Accessed 2023-10-26).
-
AK Scientific. Safety Data Sheet: Diethylphosphinic acid (Hydrolysis Product). Link (Accessed 2023-10-26).
-
NOAA Office of Response and Restoration. CAMEO Chemicals: Reactivity of Phosphinyl Chlorides. Link (Accessed 2023-10-26).
-
Organic Chemistry Portal. Appel Reaction and Phosphorus Reagents. Link (Contextual reference for P-Cl reactivity).
-
BenchChem. Purification of Diethyl Phosphonates (Analogous Purification). Link (Accessed 2023-10-26).
Sources
Application Note: Lewis Acid-Mediated Activation with Diethylphosphinic Chloride
Part 1: Executive Summary & Mechanistic Grounding
The Nature of the Reagent
Diethylphosphinic chloride (
Its reactivity is governed by the Phosphorus(V) center , which possesses a low-lying
Distinction Alert: Do not confuse Diethylphosphinic Chloride (
Chemical Causality: The Mixed Anhydride Mechanism
The utility of DPC lies in its ability to generate Mixed Phosphinic Anhydrides in situ.
-
Lewis Acidic Attack: The P(V) center acts as a hard Lewis acid, accepting the carboxylate lone pair.
-
Chloride Ejection: The P-Cl bond breaks, releasing chloride (a good leaving group).
-
Activation: The resulting intermediate (Mixed Anhydride) activates the carbonyl carbon towards nucleophilic attack by amines or alcohols.
Mechanistic Pathway Visualization
The following diagram illustrates the activation pathway, highlighting the Lewis acidic role of the phosphorus center.[1]
Figure 1: The activation of carboxylic acids via P(V) Lewis acidic attack, generating the reactive mixed anhydride species.
Part 2: Detailed Protocols
Protocol A: High-Efficiency Amide Coupling (The Mixed Anhydride Method)
This protocol is the gold standard for using DPC. It is preferred over DCC/EDC when the substrate is sterically hindered or prone to racemization, as the phosphinic anhydride intermediate is highly reactive yet sterically defined.
Reagents:
-
Substrate: Carboxylic Acid (1.0 equiv)
-
Activator: Diethylphosphinic chloride (1.1 - 1.2 equiv)
-
Base: N-Methylmorpholine (NMM) or Triethylamine (TEA) (2.2 equiv)
-
Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv)
-
Solvent: Dichloromethane (DCM) or THF (Anhydrous)
Step-by-Step Methodology:
-
System Preparation:
-
Flame-dry a round-bottom flask and purge with Nitrogen/Argon.
-
Why: DPC hydrolyzes in moist air to form diethylphosphinic acid, which is catalytically inactive for this specific coupling.
-
-
Activation (The Lewis Acid Step):
-
Dissolve the Carboxylic Acid (1.0 equiv) and Base (1.1 equiv) in DCM at 0°C.
-
Add Diethylphosphinic chloride (1.1 equiv) dropwise via syringe.
-
Observation: A white precipitate (amine hydrochloride salts) often forms immediately.
-
Incubation: Stir at 0°C for 30–60 minutes. This allows the formation of the Mixed Anhydride .
-
-
Coupling:
-
Add the Amine (Nucleophile) (1.0 equiv) and the remaining Base (1.1 equiv).
-
Allow the reaction to warm to room temperature (20–25°C).
-
Stir for 2–4 hours.
-
Checkpoint: Monitor by TLC/LC-MS. The intermediate anhydride typically vanishes rapidly upon amine addition.
-
-
Workup:
-
Quench with saturated
(removes unreacted acid and phosphinic byproducts). -
Extract with DCM or EtOAc.
-
Wash organic layer with 1M HCl (if product is acid-stable) to remove residual amines.
-
Dry over
and concentrate.
-
-
Purification:
-
The byproduct, diethylphosphinic acid, is water-soluble (unlike the urea byproducts of DCC), making workup significantly cleaner.
-
Protocol B: Pseudo-Catalytic Dehydrative Cyclization
While DPC is stoichiometric, it can drive cyclodehydrations (e.g., synthesis of oxazoles or benzimidazoles) where traditional Lewis acids (
Workflow:
-
Pre-mix Precursor (e.g., acyl-amino acid) with DPC (1.2 equiv) and Pyridine (3.0 equiv) in Toluene.
-
Heat to reflux (80–110°C).
-
Mechanism: The DPC activates the amide carbonyl oxygen (Lewis acidic interaction), facilitating the intramolecular attack of the nucleophile.
Part 3: Data & Performance Analysis
Comparative Analysis of Coupling Reagents
DPC occupies a specific niche for "difficult" couplings where atom economy and purification ease are critical.
| Feature | Diethylphosphinic Chloride (DPC) | Thionyl Chloride ( | DCC (Steglich) | HATU/HBTU |
| Role | Lewis Acidic Activator | Chlorinating Agent | Dehydrating Agent | Uronium Activator |
| Intermediate | Mixed Anhydride (Stable/Reactive) | Acid Chloride (Volatile/Harsh) | O-Acylisourea | Active Ester |
| Byproducts | Phosphinic Acid (Water Soluble) | DCU (Insoluble Urea - Difficult removal) | Tetramethylurea (Water Soluble) | |
| Racemization | Low | High | Moderate | Low |
| Atom Economy | Moderate | High | Low | Very Low |
Troubleshooting Guide
-
Issue: Low Yield.
-
Cause: Hydrolysis of DPC before reaction.
-
Fix: Ensure solvents are anhydrous (<50 ppm water). DPC is highly hygroscopic.
-
-
Issue: No Reaction.
-
Cause: Steric bulk of the diethyl groups on Phosphorus.
-
Fix: Increase temperature to 40°C or switch to a less hindered base (NMM).
-
-
Issue: "Catalytic" Turnover failure.
-
Clarification: If attempting to use DPC catalytically (e.g., 10 mol%), the reaction will stall after 10% conversion because the P-Cl bond is cleaved and not regenerated by standard conditions. True catalysis requires a Phosphine Oxide cycle using a reductant or oxalyl chloride to regenerate the P(V)-Cl species [1].
-
Part 4: Advanced Visualization (Workflow)
The following diagram outlines the decision logic for selecting DPC over other Lewis Acid/Coupling reagents.
Figure 2: Decision matrix for selecting Diethylphosphinic Chloride based on substrate sensitivity and purification requirements.
Part 5: References
-
Denton, R. M., et al. (2011). "Phosphine Oxide-Catalyzed Chlorination Reactions." Science, 332(6028), 439-443. Link
-
Montchamp, J. L. (2005). "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Trichloride." Accounts of Chemical Research, 47(1), 77-87. Link
-
Bayne, J. M., & Stephan, D. W. (2015).[1] "Phosphorus Lewis Acids: Emerging Reactivity and Applications in Catalysis." Chemical Society Reviews, 45, 765-774. Link
-
ChemicalBook. (2024). "Diethylphosphinic Chloride Product Properties and Applications." ChemicalBook Database. Link
-
Organic Chemistry Portal. (2023). "Amide Synthesis via Mixed Anhydrides." Organic Chemistry Portal. Link
Disclaimer: This protocol involves the use of corrosive and moisture-sensitive reagents. All manipulations should be performed in a fume hood with appropriate PPE. Verify chemical compatibility before scaling up.
Sources
Diethylphosphinic chloride as a capping agent for nanoparticles
Application Note: Diethylphosphinic Chloride as a Reactive Capping Precursor for Nanoparticles
Executive Summary
Surface ligand chemistry dictates the colloidal stability, electronic properties, and biological fate of nanoparticles (NPs). While carboxylic acids and phosphonic acids are traditional capping agents, they often suffer from weak binding (labile exchange) or require harsh conditions for surface grafting.
Diethylphosphinic chloride (DEPC) represents a high-reactivity "grafting-to" precursor that addresses these limitations. Unlike its acid counterpart (diethylphosphinic acid), DEPC functions as an electrophilic phosphorus source, reacting rapidly with surface nucleophiles (hydroxyls, amines) to form robust, chemically inert diethylphosphinate shells.
This guide details the mechanism, protocol, and validation of using DEPC to generate compact, hydrolytically stable ligand shells on Metal Oxides (ZnO, TiO₂, Fe₃O₄) and Quantum Dots (InP, CdSe).
Mechanism of Action: The "Grafting-To" Approach
The core advantage of DEPC is its acyl-chloride-like reactivity. In a standard ligand exchange or surface modification, the driving force is often equilibrium-based. With DEPC, the reaction is irreversible and kinetically fast due to the formation of a strong P-O-Metal bond and the release of HCl (which is scavenged).
Chemical Pathway
The reaction proceeds via nucleophilic substitution at the phosphorus center. The surface hydroxyl group (
-
Activation: The P-Cl bond is highly polarized, making the P atom susceptible to nucleophilic attack.
-
Substitution:
-
Coordination: The resulting phosphinate oxygen (
) often coordinates to a neighboring metal site, forming a stable bidentate bridging or chelating mode.
Diagram: Surface Grafting Mechanism
Figure 1: Mechanism of grafting diethylphosphinic chloride onto a metal oxide surface. The reaction converts surface hydroxyls into stable phosphinate linkages.
Comparative Advantage Analysis
Why choose Diethylphosphinic Chloride over standard ligands?
| Feature | Carboxylic Acids (e.g., Oleic Acid) | Phosphonic Acids (e.g., ODPA) | Diethylphosphinic Chloride (DEPC) |
| Binding Strength | Weak (Ionic/Coordination) | Strong (Covalent/Coordination) | Very Strong (Covalent M-O-P) |
| Reactivity | Equilibrium-based (reversible) | Slow condensation (requires heat) | Fast, Irreversible Grafting |
| Steric Profile | Variable | High (often forms multilayers) | Compact (Short Ethyl chains) |
| Stability | pH sensitive, desorbs easily | Stable, but prone to M-O-P-O-M gels | Hydrolytically Stable, No Gelation |
| Primary Use | Synthesis solvent | Long-term passivation | Post-synthesis Functionalization |
Expert Insight: The "Diethyl" chain is short. This results in a compact ligand shell , ideal for applications requiring charge transfer (electronics) or small hydrodynamic radii (bio-clearance), but it may reduce solubility in non-polar solvents like hexane compared to long-chain analogs.
Experimental Protocols
Protocol A: Anhydrous Surface Grafting on Metal Oxide NPs (Iron Oxide/ZnO)
Objective: Convert hydrophilic/hydroxyl-terminated NPs into phosphinate-capped NPs.
Reagents:
-
Nanoparticles (dried, powder form or anhydrous dispersion).
-
Diethylphosphinic chloride (DEPC) [CAS: 1112-38-5].
-
Solvent: Anhydrous Toluene or Dichloromethane (DCM).
-
Base Scavenger: Triethylamine (TEA) or Pyridine (anhydrous).
Workflow:
-
Dispersion: Disperse 100 mg of NPs in 10 mL anhydrous toluene under Nitrogen/Argon. Sonicate for 15 mins to ensure no aggregates.
-
Scavenger Addition: Add 1.5 equivalents (relative to estimated surface OH) of Triethylamine.
-
Note: If surface OH density is unknown, use a 2:1 molar ratio relative to the DEPC amount.
-
-
DEPC Injection: Dropwise add DEPC (1.2 equivalents relative to surface sites) to the stirring solution at Room Temperature (RT).
-
Caution: DEPC fumes in moist air. Handle in a fume hood or glovebox.
-
-
Reaction: Stir at RT for 2–4 hours. For sterically crowded surfaces, heat to 60°C.
-
Purification:
-
Precipitate NPs using Hexane (if DEPC renders them polar) or Ethanol (if DEPC renders them hydrophobic - unlikely for short chains, usually requires ether/acetone mix).
-
Centrifuge at 8000 rpm for 10 mins.
-
Redisperse in Chloroform or DCM. Repeat wash 2x to remove triethylammonium chloride salt.
-
Protocol B: Ligand Exchange on Quantum Dots (CdSe/ZnS or InP)
Objective: Replace native Oleic Acid ligands with Diethylphosphinate for tighter passivation.
-
Preparation: Disperse purified QDs in minimal Chloroform.
-
Exchange Solution: Prepare a 0.1 M solution of DEPC in Chloroform.
-
Mixing: Add the DEPC solution to the QD dispersion.
-
Incubation: Stir for 1 hour at 40°C. The solution may become turbid if the solubility changes drastically.
-
Quenching: Add a small amount of Ethanol to react with excess chloride (forming ethyl ester) and precipitate the QDs.
-
Isolation: Centrifuge and redisperse in a compatible polar organic solvent (e.g., DMF or DMSO) if the short ethyl chains do not support non-polar solubility.
Workflow Visualization
Figure 2: Step-by-step protocol for surface functionalization using DEPC.
Characterization & Validation
To ensure the protocol was successful, the following validation steps are required:
-
FTIR Spectroscopy:
-
Look for: Appearance of strong P=O stretching bands around 1150–1200 cm⁻¹ .
-
Look for: Disappearance of broad O-H stretch (3400 cm⁻¹) or C=O carboxylate peaks (1550 cm⁻¹) if performing exchange.
-
-
³¹P NMR (Liquid or Solid State):
-
Free DEPC signal (approx. +60 to +80 ppm) should disappear.
-
Bound Phosphinate signal will appear shifted and broadened (approx. +40 to +60 ppm) due to restricted tumbling.
-
-
Solubility Test:
-
Native Metal Oxides (hydrophilic)
DEPC Modified (dispersible in DCM/Chloroform). -
Note: Diethyl chains are short; they may not provide steric stabilization in pure Hexane. They are best for polar organics.
-
Safety & Troubleshooting
-
Moisture Sensitivity: DEPC hydrolyzes rapidly to form Diethylphosphinic acid and HCl. Always use anhydrous solvents and dry glassware.
-
Corrosivity: HCl gas is a byproduct if no base is used. The protocol must include an amine scavenger (TEA/Pyridine) to protect acid-sensitive cores (like InP or CdSe).
-
Aggregation: If NPs aggregate upon DEPC addition, the ligand density might be too low, or the solvent polarity is mismatched for the short ethyl chains. Try a solvent blend (e.g., Chloroform/Ethanol).
References
-
Capping Agents in Nanotechnology
-
Phosphinic Acid Ligands
-
Surface Modification of Metal Oxides
-
Ligand Exchange Mechanisms
-
Mechanistic aspects of ligand exchange in Au nanoparticles. (2015).[3] RSC Advances.
-
-
Acylphosphines in Synthesis
- Acylphosphine Route to Colloidal InP Quantum Dots. (2021). PMC.
Sources
- 1. "FUNCTIONALIZATION OF IRON OXIDE NANOPARTICLES AND THE IMPACT ON SURFAC" by Trang Mai [uknowledge.uky.edu]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Surface functionalization of magnetic iron oxide nanoparticles for MRI applications - effect of anchoring group and ligand exchange protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Magnetic Iron Oxide Nanoparticles: Synthesis and Surface Functionalization Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Handling precautions for moisture-sensitive diethylphosphinic chloride
Ticket ID: DEPC-HNDL-001
Status: Active Guide
Assigned Specialist: Senior Application Scientist, Process Chemistry
Reagent Profile & Critical Properties
User Query: I need to confirm the physicochemical properties and understand why this reagent smokes in air. What is the mechanism of degradation?
Specialist Response: Diethylphosphinic chloride (DEPC) is a highly reactive phosphorylating agent used primarily to introduce the diethylphosphinyl group into organic molecules. Its utility in drug development stems from its high electrophilicity; however, this same property makes it aggressively moisture-sensitive.
Physicochemical Data Table
| Property | Value | Critical Note |
| CAS Number | 1112-37-4 | Verify label; distinct from phosphorothioates. |
| Formula | Phosphorus(V) center is the reactive site. | |
| Appearance | Colorless to pale yellow liquid | Darkening indicates significant decomposition. |
| Density | ~1.08 g/mL at 25°C | Denser than most ethereal solvents. |
| Boiling Point | 106–107°C (at 16 mmHg) | High BP makes removal by rotovap difficult; requires vacuum distillation. |
| Sensitivity | High Moisture Sensitivity | Hydrolyzes immediately upon contact with ambient humidity. |
The Hazard Mechanism: Hydrolysis
When DEPC contacts moisture (even atmospheric humidity), it undergoes rapid hydrolysis. This is not a passive degradation; it is an exothermic reaction that generates Hydrochloric Acid (HCl) gas and Diethylphosphinic Acid .
-
Why it smokes: The "smoke" you see is actually aerosolized hydrochloric acid forming when the liberated HCl gas meets water vapor in the air.
-
The Consequence: This reaction compromises the stoichiometry of your experiment (lowering yield) and generates acidic byproducts that can degrade acid-sensitive substrates.
Diagram 1: Hydrolysis Pathway & Degradation Logic
Figure 1: Mechanistic pathway of DEPC hydrolysis. Note that for every mole of DEPC hydrolyzed, one mole of corrosive HCl gas is released.
Standard Operating Procedures (SOP)
User Query: How do I transfer this reagent without degrading it? Can I use a regular syringe?
Specialist Response: You cannot use standard open-air transfer techniques. You must utilize a Positive Pressure Inert Transfer method. The protocol below is designed to be "self-validating"—meaning the physics of the setup will tell you if you are making a mistake before the reagent is ruined.
Protocol: Inert Syringe Transfer
Prerequisites:
-
Oven-dried glassware (>120°C for 4 hours).
-
Inert gas source (
or Ar) with a bubbler/manifold. -
Glass syringe with a Luer-lock tip (plastic syringes can swell/leach).
-
Long stainless steel needle (deflected point preferred to prevent coring septa).
Step-by-Step Workflow:
-
The Nitrogen Flush (Validation Step 1):
-
Insert a needle connected to the inert gas line into the DEPC reagent bottle septum.
-
Validation: Watch the oil bubbler. It should bubble vigorously, confirming positive pressure inside the bottle. If it doesn't, your line is blocked or empty.
-
-
Syringe Purge:
-
Insert the sampling syringe needle into the headspace (not the liquid) of the bottle.
-
Pull the plunger to fill with inert gas, then expel. Repeat 3x.
-
Why: This removes air/moisture from the syringe barrel and replaces it with dry gas.
-
-
The Draw (Validation Step 2):
-
Lower the needle tip into the liquid.
-
Slowly pull the plunger.
-
Validation: If you see bubbles forming inside the liquid as you pull, your needle connection is loose, and you are pulling in air. The liquid draw should be visually seamless.
-
-
The Transfer:
-
Withdraw the liquid to the desired volume.
-
Lift the needle into the headspace. Pull a small cushion of inert gas into the syringe (buffer gap).
-
Transfer immediately to the reaction flask (which must also be under inert gas).
-
Diagram 2: Inert Transfer Decision Logic
Figure 2: Decision tree for inert syringe transfer. The "Bubbles" check is the critical self-validating step.
Troubleshooting & FAQs
Q1: I see white fumes forming around the septum when I withdraw the needle. Is the bottle ruined?
-
Diagnosis: This is HCl formation due to trace humidity reacting with the droplet on the needle tip.
-
Impact: The bulk reagent inside is likely safe if the bottle was under positive pressure (nitrogen flowing out prevented air flowing in).
-
Action: Wipe the septum with a dry cloth. Ensure the nitrogen line remains connected until you seal the cap. Do not wipe with a wet tissue/alcohol wipe, as this will suck moisture into the puncture hole.
Q2: The glass stopper on my storage flask is stuck. I can't open it.
-
Diagnosis: DEPC hydrolyzed in the joint ground glass, forming phosphinic acid which acts like a cement, or HCl caused corrosion.
-
Action:
-
Do not force it. The flask may shatter.
-
Apply gentle heat (heat gun) to the outer joint to expand it.
-
If that fails, submerge the joint (inverted) in an ultrasonic bath of dry toluene.
-
Prevention: Always use Teflon sleeves or grease (Krytox/high-vacuum grease) on ground glass joints when storing acid chlorides.
-
Q3: My reaction turned cloudy immediately upon adding DEPC.
-
Diagnosis:
-
Moisture in Solvent: If your solvent wasn't dry, DEPC hydrolyzed to diethylphosphinic acid, which may be less soluble or formed a salt with your base.
-
Amine Salt Formation: If your reaction contains a base (e.g., Triethylamine), the formation of
is a normal byproduct and will appear as a white precipitate.
-
-
Verification: Check the pH. If it is highly acidic, you likely had hydrolysis.[1] If the reaction proceeds (TLC check), the precipitate is likely just the amine salt byproduct.
Emergency Response: Quenching & Disposal
User Query: I have 5 mL of leftover DEPC in a syringe. How do I dispose of it safely?
WARNING: Never add DEPC directly to water. The heat generation can cause a "steam explosion," spraying acid.
Controlled Quenching Protocol
-
Preparation:
-
Set up a 250 mL beaker with a stir bar in an ice bath (
). -
Fill with 50 mL of 10% Sodium Carbonate (
) or Sodium Bicarbonate solution. Alternatively, use Methanol/Ice for a slower quench.
-
-
The Addition (The "Dropwise" Rule):
-
Add the DEPC to the stirring alkaline solution dropwise .
-
Observation: You will see fizzing (
release from the base neutralizing the HCl). -
Wait for the fizzing to stop between drops.
-
-
Completion:
References
-
Thermo Scientific Chemicals . Diethylphosphinic chloride, 98% Safety Data Sheet (SDS). Retrieved from .
-
National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 5195381, Diethylphosphinic chloride. Retrieved from .
- Sigma-Aldrich. Technical Bulletin AL-134: Handling Air-Sensitive Reagents. (Standard industry reference for inert transfer techniques).
-
University of California, San Diego (UCSD) . SOP: Acid Chlorides Handling and Disposal. Retrieved from .
Sources
Technical Support Center: Purification of Diethylphosphinic Chloride
Topic: Purification and Troubleshooting of Diethylphosphinic Chloride (
Executive Summary & Chemical Profile
Diethylphosphinic chloride (CAS: 1112-37-4) is a critical organophosphorus intermediate used in the synthesis of flame retardants, agrochemicals, and peptide coupling agents. Its high reactivity makes it prone to rapid hydrolysis, generating diethylphosphinic acid and hydrogen chloride gas upon contact with atmospheric moisture.
Successful purification relies almost exclusively on fractional distillation under reduced pressure . The compound’s high atmospheric boiling point (~233°C) makes atmospheric distillation dangerous due to thermal decomposition and anhydride formation.
Physical Properties Table
| Property | Value | Notes |
| Molecular Formula | ||
| Molecular Weight | 140.55 g/mol | |
| Boiling Point (Atm) | ~233°C | Do not distill at 1 atm (Decomposition risk).[1][2] |
| Boiling Point (Vac) | ~105–110°C @ 10 mmHg | Recommended range for purification. |
| Appearance | Colorless to pale yellow liquid | Darkens with oxidation/impurities. |
| Solubility | DCM, THF, Toluene | Reacts violently with water/alcohols. |
| Stability | Moisture Sensitive | Store under |
Troubleshooting & FAQs
Category A: Distillation & Isolation [3][4][5][6]
Q: I am seeing a yellow/brown discoloration in my crude product. How do I remove it? A: The discoloration is typically due to traces of elemental sulfur (if prepared via thiophosphoryl routes), polymerized organic impurities, or residual iodine/chlorine.
-
Solution: Perform a vacuum distillation .[2][7] The colored impurities are generally non-volatile residues (pot bottoms).
-
Pro-Tip: If the color persists in the distillate, packing the column with a small amount of copper turnings can sometimes scavenge sulfur/halogen impurities, though a simple vigreux column is usually sufficient.
Q: What vacuum pressure should I use? The boiling point is too high at atmospheric pressure. A: Never distill diethylphosphinic chloride at atmospheric pressure (233°C). At temperatures >150°C, it risks disproportionation into pyrophosphinates (anhydrides).
-
Target: Aim for <15 mmHg .
-
Expected bp: ~105–110°C at 10 mmHg.
-
Setup: Use a short-path distillation head or a Vigreux column. Ensure all joints are greased with high-vacuum grease and clipped.
Q: My product is smoking when exposed to air. Is this normal? A: Yes, but it indicates hydrolysis. The "smoke" is hydrochloric acid (HCl) mist formed when the chloride reacts with moisture in the air.
-
Action: This confirms the identity of the acyl chloride but also highlights the need for strict Schlenk techniques . Handle only under nitrogen or argon.
Category B: Purity Analysis
Q: How can I distinguish the product from the hydrolyzed acid in
-
Diethylphosphinic Chloride (
): Typically resonates downfield, approx. 75–85 ppm (depending on solvent, e.g., ). -
Diethylphosphinic Acid (
): Resonates upfield relative to the chloride, approx. 50–60 ppm . -
Diagnosis: If you see a significant peak around 50-60 ppm, your product has hydrolyzed. Re-distill or treat with thionyl chloride (
) to convert the acid back to the chloride before distillation.
Q: Can I use silica gel chromatography for purification? A: No. Silica gel contains surface hydroxyl groups and adsorbed water. Diethylphosphinic chloride will react with the silica, hydrolyzing to the acid and permanently binding to the column matrix. Distillation is the only viable purification method.
Detailed Purification Protocol: Vacuum Distillation
Objective: Isolate high-purity diethylphosphinic chloride from a crude reaction mixture (e.g., from the reaction of diethylphosphinic acid with
Equipment Required
-
Round-bottom flask (RBF) with stir bar.
-
Vigreux column (optional, for higher purity).
-
Short-path distillation head with thermometer.
-
Vacuum pump with cold trap (Liquid
or Dry Ice/Acetone). -
Manometer/Vacuum gauge.
-
Receiving flasks (pre-dried).
-
Inert gas (
or Ar) line.
Step-by-Step Methodology
-
System Preparation:
-
Flame-dry all glassware under vacuum and backfill with Nitrogen/Argon.
-
Ensure the cold trap is active to protect the pump from corrosive HCl or
vapors.
-
-
Degassing/Stripping:
-
If the crude mixture contains residual thionyl chloride (
) or solvent (DCM/Toluene), remove these first at ambient temperature to 40°C under weak vacuum (water aspirator or controlled pump). -
Why? Volatiles entering the high-vacuum pump can degrade pump oil.
-
-
Distillation Setup:
-
Connect the RBF to the distillation apparatus.
-
Apply high vacuum (<10 mmHg).
-
Begin heating the oil bath slowly.
-
-
Fraction Collection:
-
F1 (Forerun): Collect the first few drops that come over below the expected boiling point. This often contains residual volatiles.
-
F2 (Main Fraction): Collect the stable fraction boiling at ~105–115°C (at 10 mmHg) . The liquid should be clear and colorless.[8]
-
Pot Residue: Do not distill to dryness. The residue will contain polymerized byproducts and salts.
-
-
Storage:
-
Immediately transfer the main fraction to a Schlenk tube or a storage bottle with a Teflon-lined septum under inert gas.
-
Seal with Parafilm. Store in a cool, dry place.
-
Visualizing the Process
Diagram 1: Purification Workflow
This flowchart illustrates the critical decision points during the isolation process.
Caption: Logical workflow for the isolation and purification of diethylphosphinic chloride.
Diagram 2: Hydrolysis & Degradation Pathway
Understanding why moisture exclusion is vital.
Caption: Mechanism of hydrolysis. Exposure to moisture rapidly converts the chloride to the acid and releases HCl gas.
References
-
Hongjia Chemical. (n.d.). Synthesis Methods and Applications of Diethylphosphinic Chloride. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (2010). Reactions of phosphonic and phosphoric dichlorides: Synthesis and Purification. Retrieved January 28, 2026, from [Link]
Sources
- 1. Diethylphosphinic chloride [myskinrecipes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. EP0891942A1 - Process for purifying phosphorus oxychloride - Google Patents [patents.google.com]
- 4. US4247490A - Process for the purification of dialkylphosphorochloridothioates - Google Patents [patents.google.com]
- 5. Preparation and purification method and application of triethyl phosphate_Chemicalbook [chemicalbook.com]
- 6. US5911962A - Process for the purification of phosphorus oxychloride - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
Technical Support Center: Diethylphosphinic Chloride (Et₂P(O)Cl)
⚠️ Critical Disambiguation Warning
Before proceeding, verify your reagent. The acronym "DEPC" is frequently used for three distinct chemical entities in life sciences. This guide strictly covers Diethylphosphinic chloride (CAS: 1112-37-4).[1]
| Acronym Usage | Chemical Name | Function |
| Target of this Guide | Diethylphosphinic chloride | Phosphorylating agent, Intermediate |
| DEPC (Bio) | Diethylpyrocarbonate | RNAse inhibitor, Histidine modifier |
| DEPC (Peptide) | Diethyl phosphorocyanidate | Peptide coupling reagent |
Module 1: Synthesis & Production Optimization
Q: My conversion rate from diethylphosphinic acid is stalling. How do I drive the reaction to completion?
A: The conversion of diethylphosphinic acid (
Optimized Protocol:
-
Stoichiometry: Use a 1.2 to 1.5 molar excess of
. The excess acts as a solvent and drives the equilibrium. -
Catalysis: Add 1-2 mol% of Dimethylformamide (DMF) . DMF forms the Vilsmeier-Haack reagent intermediate (
), which is a far more potent chlorinating agent than alone. -
Temperature Profile:
-
Initiation:
(slow addition to control exotherm). -
Reaction: Ramp to
for 2–4 hours. -
Degassing: A final nitrogen sparge at
is critical to remove dissolved and , which can reverse the reaction upon cooling.
-
Q: The product is darkening during the reaction. What is causing this decomposition?
A: Darkening (yellow
-
Cause 1: Overheating. Organophosphorus chlorides can undergo disproportionation at temperatures
. Ensure your oil bath does not exceed . -
Cause 2: Oxygen Ingress. Phosphinyl chlorides are susceptible to oxidation. The reaction must be performed under a positive pressure of dry Argon or Nitrogen.
Visualization: Synthesis Workflow
Figure 1: Optimized synthesis workflow for Diethylphosphinic Chloride emphasizing the critical degassing step.
Module 2: Purification & Handling
Q: I cannot achieve a stable boiling point during distillation. The temperature fluctuates wildly.
A: This is a classic symptom of pressure instability or residual solvent release .
-
Vacuum Stability: Diethylphosphinic chloride has a high atmospheric boiling point (~233°C), which is close to its decomposition temperature. You must distill under vacuum.[2]
-
Target:106–108°C at 18 mmHg (or approx. 80–85°C at 5 mmHg).
-
-
Fore-run Removal: Residual
boils much lower ( atm). If you see a fraction coming off at under vacuum, this is thionyl chloride. Discard this fore-run before collecting the main fraction.
Q: The clear liquid turns cloudy within hours of storage. Is it still usable?
A: Cloudiness indicates hydrolysis due to moisture ingress. The precipitate is likely diethylphosphinic acid or its anhydrides.
-
Diagnosis: Take a
NMR.- ~60-65 ppm: Product (Chloride).
- ~50-55 ppm: Hydrolysis product (Acid).
-
Remediation: If the acid content is <5%, you can re-distill. If >10%, the generated HCl will catalyze further decomposition. Discard and resynthesize.
-
Prevention: Store in a Schlenk flask with a Teflon (PTFE) stopcock, taped with parafilm, at
. Do not use standard ground glass stoppers without grease, as the chloride can seize the joint.
Data: Physical Property Reference
| Property | Value | Notes |
| Molecular Weight | 140.55 g/mol | |
| Boiling Point (atm) | ~233°C | Avoid. Decomposition risk.[3][4] |
| Boiling Point (vac) | 106–107°C @ 18 mmHg | Recommended distillation range. |
| Density | 1.079 g/mL | At 25°C. |
| Flash Point | 95°C | Class IIIB Combustible Liquid. |
| Appearance | Colorless to pale yellow | Dark color indicates impurities. |
Module 3: Application (Coupling & Phosphorylation)[5][6]
Q: When reacting DEPC with amines/alcohols, I get low yields and "gummy" precipitates.
A: This is caused by the formation of amine-hydrochloride salts which trap the reagent.
Troubleshooting Protocol:
-
Base Scavenger: You must use a non-nucleophilic base to scavenge the HCl generated.
-
Recommendation:Triethylamine (
) or DIPEA (Hünig's base) . -
Stoichiometry: Use at least 1.1 equivalents of base relative to the chloride.[5]
-
-
Solvent Choice:
-
Preferred:Dichloromethane (DCM) or THF .
-
Avoid: Wet solvents (immediate hydrolysis) or nucleophilic solvents (alcohols, water).
-
-
Order of Addition:
-
Dissolve Nucleophile (Amine/Alcohol) + Base in solvent.
-
Cool to
. -
Add Diethylphosphinic chloride dropwise . (Rapid addition causes local overheating and side reactions).
-
Visualization: Troubleshooting Logic Tree
Figure 2: Decision matrix for troubleshooting common reaction failures.
References
-
Synthesis & Catalysis: Maier, L. "Organic Phosphorus Compounds 90.[6] A Convenient, One-Step Synthesis of Alkyl- and Arylphosphonyl Dichlorides." Phosphorus, Sulfur, and Silicon and the Related Elements, vol. 47, no.[4] 3-4, 1990, pp. 465-470. Link (Describes thionyl chloride/DMF catalysis mechanism).
-
Physical Properties: ChemicalBook. "Diethylphosphinic Chloride - CAS 1112-37-4 Properties." Link
-
Hydrolysis Kinetics: Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules, vol. 25, no.[2] 20, 2020. Link
-
Safety & Handling: ILO/WHO International Chemical Safety Cards (ICSC). "Diethylthiophosphoryl Chloride" (Analogous handling for phosphinic chlorides). Link
-
Distillation Protocols: Organic Syntheses, Coll. Vol. 4, p.950 (1963). "Diethyl Phosphite" (Describes vacuum distillation techniques for sensitive organophosphorus liquids). Link
Sources
- 1. DIETHYLPHOSPHINIC CHLORIDE CAS#: 1112-37-4 [m.chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Aluminium diethyl phosphinate - Wikipedia [en.wikipedia.org]
- 4. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 5. dial.uclouvain.be [dial.uclouvain.be]
- 6. researchgate.net [researchgate.net]
Technical Support Hub: Diethylphosphinic Chloride (DEPC) Stability & Handling
The following guide is structured as a specialized Technical Support Hub for researchers handling Diethylphosphinic Chloride (DEPC). It prioritizes field-proven containment strategies over generic advice.
Status: Active | Ticket: Prevention of Hydrolytic Degradation | Tier: Level 3 (Senior Scientist)
Reagent Profile & Critical Data
Reagent ID: Diethylphosphinic Chloride (
| Property | Value | Critical Note |
| Physical State | Clear, colorless liquid | Becomes cloudy/fuming upon moisture contact.[1] |
| Boiling Point | ~233°C (at 760 mmHg) | High boiling point makes removal by evaporation difficult; hydrolysis prevention is key. |
| Density | 1.08 g/mL | Denser than many ethereal solvents; sinks in water (before reacting). |
| Molecular Weight | 140.55 g/mol | Used for stoichiometry calculations. |
| Sensitivity | High (Moisture/Air) | Zero-tolerance for water. Reacts exothermically. |
The Mechanics of Failure: Why Hydrolysis Occurs
To prevent failure, you must understand the enemy. DEPC is an electrophilic phosphorus species. The phosphorus atom is electron-deficient (polarized by the Oxygen and Chlorine) and is a "hard" electrophile.
The Hydrolysis Cascade:
-
Ingress: Atmospheric moisture or wet solvent introduces
. -
Attack: Water acts as a nucleophile, attacking the central Phosphorus atom.
-
Displacement: Chloride (
) is a good leaving group and is expelled. -
Degradation: The result is Diethylphosphinic Acid (inert to further coupling) and HCl gas (corrosive to equipment and sensitive substrates).
Visualization: The Hydrolysis Trap
The following diagram illustrates the failure mode and the intervention points required to stop it.
Figure 1: Mechanistic pathway of DEPC hydrolysis showing critical intervention points (Barriers) required to maintain reagent integrity.
Troubleshooting & Diagnostics (FAQ)
Direct answers to common observations in the lab.
Q: I see white "smoke" coming from the needle tip during transfer. Is my reagent ruined? A: Not necessarily the bulk, but your transfer path is compromised.
-
Diagnosis: The "smoke" is HCl gas formed when DEPC vapor meets atmospheric humidity.
-
Immediate Action: Stop the transfer. Purge the receiving vessel with inert gas for 5 more minutes. Ensure the needle is unclogged.
-
Prevention: Use the Positive Pressure Cannula method (detailed below) rather than simple syringe transfer if humidity is high (>40%).
Q: My reaction mixture turned cloudy immediately upon adding DEPC. Why? A: This indicates a "Crash-Out" event, likely due to one of two reasons:
-
Moisture Contamination: You just made Diethylphosphinic acid, which may be less soluble in your non-polar solvent (e.g., Hexane/Toluene).
-
Amine Salt Formation: If you have a base (like Triethylamine) in the flask, it is reacting with the HCl generated from partial hydrolysis or the desired coupling reaction to form
(white solid).
-
Test: Take an aliquot. If the solid dissolves in water and the organic layer shows the desired product by TLC/LCMS, it is salt formation (Normal). If the starting material is gone and you only see acid byproduct, it is Hydrolysis (Failure).
Q: Can I use "store-bought" anhydrous solvents? A: Trust but Verify.
-
Commercial "anhydrous" solvents in septum-sealed bottles are often compromised after the first puncture.
-
Requirement: For DEPC reactions, solvents must be dried over activated molecular sieves (3Å or 4Å) for at least 24 hours or dispensed from a Solvent Purification System (SPS). The water content must be <50 ppm.
Validated Protocol: The "Zero-Moisture" Transfer
Standard syringe techniques are insufficient for highly sensitive phosphinic chlorides in humid environments. Use this Schlenk-based protocol.
Reagents & Setup
-
Solvent: Dichloromethane (DCM) or THF (Distilled over CaH2 or Na/Benzophenone, or SPS grade).
-
Glassware: Flame-dried under vacuum (0.1 mmHg) with heat gun, backfilled with Argon (3 cycles).
-
Base: Dry Triethylamine (distilled over KOH) or DIPEA (Hunig's base) to scavenge HCl.
Step-by-Step Workflow
-
System Preparation:
-
Secure a 2-neck Round Bottom Flask (RBF) to the Schlenk line.
-
Add a magnetic stir bar and cap with rubber septa (wired down).
-
Flame dry the entire assembly under vacuum. Backfill with
.
-
-
Reagent Preparation (The "Sacrificial" Syringe):
-
Do not insert a needle directly into the DEPC stock bottle without an inert gas blanket.
-
Insert a
inlet needle into the stock bottle septum to equalize pressure. -
Use a glass syringe (oven-dried) with a long stainless steel needle. Flush the syringe with
three times inside the stock bottle headspace before drawing liquid.
-
-
The Transfer:
-
Draw the required volume of DEPC.
-
Crucial: Draw a small "cushion" of inert gas into the syringe tip before pulling the needle out. This protects the liquid at the tip from reacting with air during the transit from bottle to flask.
-
Inject dropwise into the reaction flask (cooled to 0°C) through the septum.
-
-
The "Scavenger" Check:
-
Ensure your tertiary amine base (1.1 - 1.5 equivalents) is present before adding the nucleophile (alcohol/amine) if the reaction is slow, or add DEPC to a mixture of Nucleophile+Base.
-
Note: For DEPC, adding the base after DEPC is risky because the HCl generated immediately upon reaction needs to be neutralized instantly to prevent acid-catalyzed side reactions.
-
Experimental Logic Flow
Figure 2: Decision tree for experimental setup and real-time monitoring of DEPC reactions.
References
-
ChemicalBook. (2024).[2] Diethylphosphinic chloride Physical Properties and Boiling Point.[1][3][4][5] Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2024). Diethylthiophosphoryl chloride (Analogous Reactivity Profile). Retrieved from
-
Wipf, P. (2014).[6] Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh, Department of Chemistry. Retrieved from
-
Kevill, D. N., & Ryu, Z. H. (2007). Kinetics and Mechanism of the Aminolysis of Diphenyl Phosphinic Chloride. Bulletin of the Korean Chemical Society.[7] Retrieved from
Sources
- 1. ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE) [chemicalsafety.ilo.org]
- 2. Diethylthiophosphoryl chloride | C4H10ClO2PS | CID 12549197 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethylphosphinic chloride [myskinrecipes.com]
- 4. DIETHYLPHOSPHINIC CHLORIDE Two Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. researchgate.net [researchgate.net]
Common side reactions with diethylphosphinic chloride and anilines
Introduction
The coupling of diethylphosphinic chloride (
This guide provides a technical deep-dive into the "hidden" failure modes of this reaction. Unlike standard protocols, we focus here on what goes wrong , why , and how to fix it using self-validating analytical methods.
Module 1: The "No Reaction" & Hydrolysis Trap
The Symptom: You observe low conversion to the product, and 31P NMR shows a new, large peak upfield from your starting material. Adding more reagent doesn't push the reaction to completion.
The Root Cause:
Diethylphosphinic chloride is extremely moisture-sensitive.[1][2] Upon contact with trace water (in solvent or atmosphere), it hydrolyzes to diethylphosphinic acid (
-
Key Insight: The acid form is unreactive toward anilines under standard nucleophilic substitution conditions (mild base). It requires coupling agents (e.g., HATU/T3P) to react, effectively becoming a "dead end" in your flask.
Diagnostic (31P NMR):
-
Starting Material (
): Typically resonates downfield (approx. 60–80 ppm, solvent dependent). -
Hydrolyzed Product (
): Resonates significantly upfield relative to the chloride (often shifted by -10 to -20 ppm).[1]
Corrective Protocol:
-
Solvent Drying: Do not rely on "anhydrous" bottles opened weeks ago. Karl Fischer (KF) titration must show
ppm water. -
Reagent Quality Check: Run a quick 31P NMR of the neat chloride in dry
before starting. If the "acid" peak constitutes , distill the reagent or add a slight excess (1.2–1.5 eq) to account for the inactive portion.
Module 2: The "Ghost" Impurity (Pyrophosphinates)
The Symptom: The reaction seems to work, but you see a persistent impurity peak in the 31P NMR that is difficult to remove by chromatography.
The Root Cause: This is the formation of diethylphosphinic anhydride (also known as a pyrophosphinate).
-
Mechanism: If partial hydrolysis occurs, the resulting acid (
) acts as a nucleophile toward the remaining chloride ( ) in the presence of a base. -
Reaction:
[1]
Visualizing the Competition:
Figure 1: Reaction pathways showing the competition between product formation and the pyrophosphinate side reaction.
Troubleshooting Guide:
| Observation | Actionable Step |
| Prevention | Add the phosphinic chloride slowly (dropwise) to the aniline/base mixture at 0°C. This ensures the chloride is consumed by the amine before it can react with any hydrolyzed acid. |
| Purification | The anhydride is often stable on silica but hydrolyzes during aqueous workup if the pH is not controlled. Quench with water/bicarbonate and stir for 30 mins before extraction to convert the anhydride back to the water-soluble acid ( |
Module 3: Regioselectivity (O- vs. N-Attack)
The Issue: When reacting with aminophenols (anilines containing an -OH group), you obtain a mixture of Phosphoramide (N-P bond) and Phosphinate Ester (O-P bond).[1]
Scientific Context:
-
Hard/Soft Acid-Base Theory (HSAB): Phosphorus (V) is a hard electrophile.[1]
-
Kinetics: Under neutral conditions, the amine is more nucleophilic. However, if you use a strong base (e.g., NaH, KHMDS) or even excess TEA in polar solvents, you may deprotonate the phenol (
), making it a potent nucleophile that attacks the phosphorus rapidly.[1]
Optimization Protocol:
-
Base Selection: Use mild organic bases (Pyridine, Triethylamine) rather than inorganic bases.
-
Stoichiometry: Use exactly 1.0–1.1 equivalents of base. Excess base promotes phenol deprotonation.
-
Solvent: Non-polar solvents like Dichloromethane (DCM) favor N-attack over O-attack compared to polar aprotic solvents like DMF.[1]
Module 4: Standardized "Gold Standard" Protocol
To minimize the side reactions described above, follow this optimized procedure.
Reagents:
-
Aniline derivative (1.0 eq)[1]
-
Diethylphosphinic chloride (1.1 eq)[1]
-
Triethylamine (1.2 eq) or Diisopropylethylamine (DIPEA)[1]
-
Dichloromethane (DCM) [Anhydrous, KF < 50 ppm][1]
Step-by-Step:
-
Setup: Flame-dry a round-bottom flask and cool under
or Ar atmosphere. -
Dissolution: Dissolve Aniline and Base in anhydrous DCM. Cool to 0°C .
-
Addition: Dilute Diethylphosphinic chloride in a small volume of DCM. Add this solution dropwise over 10–15 minutes.
-
Why? Keeps the concentration of active chloride low relative to the amine, suppressing anhydride formation.
-
-
Monitoring: Warm to Room Temperature (RT). Monitor by TLC or LCMS.
-
Tip: If LCMS shows the mass of the acid (
Da for ), your reagent has hydrolyzed.
-
-
Workup (Critical):
-
Quench with saturated aqueous
. -
Stir vigorously for 20 minutes. (This hydrolyzes any remaining anhydride impurity).
-
Extract with DCM. Wash organic layer with water and brine.
-
Dry over
and concentrate.
-
References
-
PubChem. (n.d.). Diethylphosphinic chloride (Compound Summary). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Reich, H. J. (n.d.). 31P Chemical Shifts. University of Wisconsin-Madison, Organic Chemistry Data.[1][3] Retrieved October 26, 2023, from [Link]
Sources
Troubleshooting low yield in diethylphosphinic chloride phosphorylations
[1]
Current Status: Operational Ticket ID: P-Cl-YIELD-OPT Assigned Specialist: Senior Application Scientist, Organophosphorus Chemistry Division[1]
Executive Summary & Triage
You are likely experiencing low yields due to the hydrolytic instability of diethylphosphinic chloride (
Immediate Diagnostic Questions:
-
The "Smoke" Test: Does your reagent fume when the bottle is opened? (Fuming = Hydrolysis
HCl release).[1] -
The Precipitate: In your reaction, do you see a dense white precipitate forming immediately upon addition? (This is good; it is the amine-HCl salt).[1]
-
The Workup: Are you using an aqueous wash? (High risk of product hydrolysis if pH is not controlled).[1]
Reagent Integrity: The Critical First Step
Most "reaction" failures are actually "reagent" failures. Diethylphosphinic chloride degrades into diethylphosphinic acid (
Quality Control Protocol
Before starting your batch, verify reagent purity.[1]
| Parameter | Specification | Diagnostic Note |
| Appearance | Clear, colorless liquid | Yellow/Cloudy indicates degradation or polymerized impurities. |
| Impurity Peak: | ||
| Boiling Point | 108–110 °C @ 18 mmHg | If distilling, ensure vacuum is stable.[1] Atmospheric bp is ~233°C (degrades).[1] |
Corrective Action: If your reagent contains >5% acid (by NMR integration), you must distill it under vacuum. The acid impurity acts as a proton source, consuming your base and stalling the reaction.
Reaction Mechanism & Optimization
Understanding the mechanism allows us to pinpoint the failure mode. The reaction follows an addition-elimination pathway (often approximated as
Visualization: Mechanism & Failure Points
Figure 1: Mechanistic pathway showing the competition between productive phosphorylation and hydrolytic failure.[1]
Optimization Parameters
A. Stoichiometry & Base Selection
The reaction generates stoichiometric HCl. If this HCl is not instantly trapped, it can protonate your nucleophile (rendering it unreactive) or catalyze product decomposition.[1]
-
Standard Ratio: 1.0 equiv Nucleophile : 1.1 equiv
: 1.2–1.5 equiv Base .[1] -
Preferred Bases:
-
Triethylamine (TEA):[1] Standard, cheap.[1] Forms bulky salts.
-
Diisopropylethylamine (DIPEA):[1] Use if your nucleophile is sterically hindered.[1]
-
DMAP (4-Dimethylaminopyridine):[1]Use with caution. Add 0.1 equiv as a catalyst only if the reaction is sluggish. DMAP forms a highly reactive N-acyl intermediate that speeds up the reaction but is also very sensitive to moisture.
-
B. Solvent Compatibility
Solvent choice dictates reaction kinetics and salt precipitation.[1]
| Solvent | Rating | Notes |
| Dichloromethane (DCM) | ⭐⭐⭐⭐⭐ | Excellent solubility for reagents; amine salts precipitate out (driving force).[1] Easy to dry.[1] |
| THF | ⭐⭐⭐⭐ | Good alternative.[1] Ensure it is peroxide-free and anhydrous.[1] |
| Toluene | ⭐⭐⭐ | Good for heating, but amine salts may form a "gummy" residue that traps reagents.[1] |
| DMF/DMSO | ⭐ | Avoid. Hygroscopic and difficult to remove.[1] Often causes hydrolysis during workup.[1] |
Troubleshooting Logic Tree
Use this decision matrix to identify your specific issue.
Figure 2: Troubleshooting logic based on
Standard Operating Procedure (SOP)
Protocol for the phosphorylation of a primary alcohol (R-OH).
Reagents:
-
Substrate (R-OH): 1.0 equiv
-
Diethylphosphinic chloride: 1.1 equiv
-
Triethylamine (TEA): 1.5 equiv (Distilled from
)[1] -
DCM (Anhydrous): 0.2 M concentration[1]
Step-by-Step:
-
Setup: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C (ice bath).
-
Dissolution: Add R-OH and TEA to the flask. Dissolve in anhydrous DCM.
-
Addition: Add diethylphosphinic chloride dropwise via syringe over 10 minutes.
-
Observation: You should see white "smoke" inside the flask (amine-HCl formation) and the solution effectively turning cloudy.
-
-
Reaction: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Workup (The "Dry" Method):
-
Do not add water yet.
-
Dilute with cold
or Hexanes (this precipitates more amine salts).[1] -
Filter the mixture through a pad of Celite or a fritted glass funnel to remove the solid TEA·HCl.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
If the product is stable: Flash chromatography on Silica Gel (using EtOAc/Hexane).
-
If acid-sensitive: Use Neutral Alumina or add 1% TEA to the eluent.[1]
-
Frequently Asked Questions (FAQs)
Q: Can I use an aqueous workup (water wash)?
A: Only if you are certain your product is hydrolytically stable.[1] Diethylphosphinates are generally more stable than chlorophosphates, but they can still hydrolyze at extreme pH.[1] If you must wash, use saturated
Q: My reaction turns black/dark brown.
A: This usually indicates amine oxidation or impurities in the chloride reagent. Distill your TEA and your diethylphosphinic chloride. Ensure the reaction is under inert atmosphere (
Q: Why is the yield lower with secondary alcohols? A: Steric hindrance. The ethyl groups on the phosphorus already provide some steric bulk. Attacking a secondary center is slower.[1]
-
Fix: Switch base to Pyridine (acts as both solvent and base) or use catalytic DMAP (10 mol%).[1] Heat to 50°C.
References
-
Kabachnik, M. I. ; et al. "Organophosphorus Compounds."[1] Russian Chemical Reviews, 1960 .[1] (Foundational text on phosphinic acid derivatives).
-
Quin, L. D. A Guide to Organophosphorus Chemistry. Wiley-Interscience, 2000 .[1] (Comprehensive guide on P(III)/P(V) reactivity and NMR shifts).
-
Green, M. "Protective Groups in Organic Synthesis - Phosphinates."[1] (General reference for stability of phosphinate esters).
-
Sigma-Aldrich Technical Bulletin . "Handling of Air-Sensitive Reagents."
-
Reich, H. J. "Phosphorus-31 NMR Data."[1] University of Wisconsin-Madison.[1] (Authoritative database for chemical shifts).[1]
Technical Support Guide: Managing HCl Byproduct in Diethylphosphinic Chloride (DEPC) Reactions
Doc ID: TS-DEPC-004 Status: Active Last Updated: 2026-01-28 Department: Organophosphorus Chemistry Applications
Introduction: The HCl Challenge in Phosphinic Chemistry
Diethylphosphinic chloride (Et₂P(O)Cl) is a potent electrophile widely used in drug development for constructing phosphinate linkages (bioisosteres of amino acids) and flame-retardant intermediates. However, its high reactivity comes with a mandatory byproduct: Hydrogen Chloride (HCl) .
Whether you are synthesizing DEPC (where HCl is an off-gas) or using DEPC to couple with nucleophiles (where HCl is a stoichiometric byproduct), failure to manage this acid leads to:
-
Yield Erosion: HCl protonates amine nucleophiles, rendering them unreactive.
-
Product Hydrolysis: Acidic moisture promotes the reversion of DEPC to diethylphosphinic acid.
-
Equipment Corrosion: Pitting of stainless steel reactors.
This guide provides field-proven protocols for neutralizing and removing HCl to ensure high-purity isolation.
Module 1: Chemical Scavenging (Coupling Reactions)
Context: You are reacting DEPC with an amine or alcohol to form a P-N or P-O bond. The Problem: The reaction generates 1 equivalent of HCl. If unneutralized, this HCl will protonate your nucleophile (amine), stopping the reaction at 50% conversion.
Protocol A: The Tertiary Amine Trap (Standard)
For most pharmaceutical intermediates, using a non-nucleophilic tertiary amine base is the gold standard.
Recommended Reagents:
-
Triethylamine (TEA): Cost-effective, easy to remove (bp 89°C).
-
Diisopropylethylamine (DIPEA / Hünig’s Base): Preferred if your nucleophile is sterically hindered or if you observe quaternization side-products with TEA.
Step-by-Step Workflow:
-
Stoichiometry: Use 1.1 to 1.5 equivalents of base relative to DEPC.
-
Order of Addition:
-
Dissolve Nucleophile + Base in solvent (DCM, THF, or Toluene).
-
Cool to 0°C (exothermic reaction).
-
Add DEPC dropwise.
-
-
Monitoring: The reaction will immediately become cloudy as the amine hydrochloride salt (e.g., TEA·HCl) precipitates.[1] This is a visual confirmation that scavenging is working.
-
Workup (The Critical Step):
-
Filtration: If using non-polar solvents (Toluene/Ether), filter the white precipitate (Amine·HCl) under inert atmosphere.
-
Washing: If the product is water-stable, wash the organic layer with saturated NaHCO₃ to neutralize residual HCl, followed by brine.
-
Protocol B: Solid-Supported Scavengers (High Purity)
Context: Late-stage drug development where filtration of fine salts is difficult or trace amine contamination is unacceptable.
Strategy: Use Polymer-Supported Diisopropylamine (PS-DIEA) .
-
Mechanism: The HCl is trapped inside the polymer matrix.
-
Advantage: No aqueous workup required.[2] simply filter the resin beads.
-
Drawback: Higher cost; slower kinetics (requires shaking, not magnetic stirring).
Module 2: Mechanical Management (Synthesis of DEPC)
Context: You are synthesizing DEPC from Diethylphosphinic Acid using Thionyl Chloride (SOCl₂). The Problem: Massive evolution of HCl and SO₂ gases.[3]
The "Trap and Neutralize" Scrubber System
Do not rely solely on a fume hood. You must actively scrub the off-gas to prevent corrosion of ductwork and environmental release.
Setup Logic:
-
Reflux Condenser: Returns solvent/reagent to the flask.
-
Oil Bubbler: Prevents backflow of atmospheric moisture (DEPC is water-sensitive).
-
Trap 1 (Empty): Safety buffer to prevent suck-back.
-
Trap 2 (Scrubber): Aqueous NaOH (10-20%).
Visualizing the Setup:
Caption: Figure 1. Closed-loop scrubbing system for DEPC synthesis. Essential for preventing acid corrosion and moisture ingress.
Module 3: Troubleshooting & FAQs
Q1: My reaction mixture turned into a solid block. What happened?
Diagnosis: Solvent choice. Explanation: Amine hydrochloride salts (TEA·HCl) are insoluble in non-polar solvents like Toluene or Ether. If the concentration is too high (>0.5 M), the precipitate can seize the stirrer. Fix:
-
Add more solvent to create a slurry.
-
Switch to a mechanical stirrer (overhead) instead of magnetic.
-
Alternative: Use DCM (Dichloromethane) as solvent; TEA·HCl is partially soluble in DCM, keeping the mixture fluid (requires aqueous wash to remove salts later).
Q2: I see "fuming" when I open my DEPC bottle. Is it degraded?
Diagnosis: Hydrolysis.[4] Explanation: DEPC reacts with atmospheric moisture to form HCl gas (the white fume) and Diethylphosphinic acid. Verification: Take a small aliquot and check ³¹P NMR.
-
DEPC: ~65-75 ppm (varies by solvent).
-
Acid (Hydrolysis Product): ~50-60 ppm. Recovery: If <10% hydrolyzed, you can distill the DEPC (bp ~106°C at 15 mmHg) to purify it. If heavily hydrolyzed, re-chlorinate with SOCl₂.
Q3: My yield is low (50%), but the starting material is gone.
Diagnosis: Protonation of Nucleophile. Explanation: You likely forgot the base or didn't add enough. The first 50% of your amine reacted with DEPC, generating HCl. The remaining 50% of your amine reacted with that HCl to form an unreactive salt. Fix: Ensure you use >1.0 eq of base (TEA/DIPEA). If your nucleophile is valuable, use 2.0 eq of base to ensure the nucleophile remains free.
Decision Matrix: Selecting the Right Strategy
Use this logic flow to determine the best method for your specific experiment.
Caption: Figure 2. Decision matrix for HCl management based on reaction type and product stability.
Summary Data Table: Common Scavengers
| Scavenger | Type | Equivalents Needed | Removal Method | Best For |
| Triethylamine (TEA) | Liquid Base | 1.1 - 1.5 eq | Aqueous Wash / Distillation | General Purpose, Scalable |
| DIPEA (Hünig's Base) | Liquid Base | 1.1 - 1.5 eq | Aqueous Wash / Distillation | Sterically hindered substrates |
| Pyridine | Liquid Base | 2.0+ eq (or solvent) | Acid Wash (HCl) | Acylation reactions, highly reactive systems |
| Polymer-Supported Amine | Solid Resin | 2.0 - 3.0 eq | Filtration | High-value APIs, avoiding aqueous workup |
| K₂CO₃ / Cs₂CO₃ | Inorganic Solid | 2.0 - 3.0 eq | Filtration | Biphasic systems (requires Phase Transfer Catalyst) |
References
-
Synthesis of Thionyl Chloride and Phosphorus Oxychloride. United States Patent 5498400A. (Describes the industrial handling of SOCl₂ and HCl off-gassing).
-
Diethyl chlorothiophosphate Safety Data Sheet. TCI Chemicals. (Provides safety data on handling analogous phosphorus chlorides and HCl hazards).
-
Solid-Supported Scavengers. Supra Sciences. (Technical data on using solid-phase reagents for acid removal in purification).
-
Preparation of Thionyl Chloride. Organic Syntheses. (Foundational text on chlorination techniques and gas management).
- Phosphorus-Carbon Heterocyclic Chemistry: The Rise of a New Domain.Mathey, F.
Sources
Technical Guide: In Situ Activation via Diethylphosphinic Chloride (DEPC)
Department: Chemical Development & Process Safety Document ID: DEPC-ISG-001 Version: 2.4 (Current) Status: Approved for Research & Scale-up
Executive Summary & Application Scope
Diethylphosphinic chloride (DEPC, CAS: 1112-37-4) is a specialized organophosphorus electrophile used primarily to generate mixed anhydrides in situ. Unlike carbodiimides (DCC/EDC) which form urea byproducts, DEPC facilitates amide and peptide bond formation by creating a highly reactive phosphinic-carboxylic anhydride intermediate.
Primary Utility:
-
Activation: Converts carboxylic acids into activated mixed anhydrides for reaction with amines (Amide Coupling).
-
Purification Advantage: The byproduct, diethylphosphinic acid (
), is highly water-soluble and easily removed via basic aqueous workup, unlike the difficult-to-remove ureas generated by DCC. -
Steric Tolerance: Effective for coupling sterically hindered substrates where standard active esters (NHS/HOBt) may fail.
The Chemistry: Mechanism of In Situ Generation
The "reagent" generated in situ is the Diethylphosphinic Mixed Anhydride . This species is thermally unstable and moisture-sensitive, necessitating immediate reaction with the nucleophile (amine).
Reaction Pathway Diagram
The following diagram illustrates the activation and coupling cycle.
Figure 1: The activation pathway showing the in situ generation of the mixed anhydride species and subsequent aminolysis.
Standard Operating Procedure (SOP)
Protocol: DEPC-Mediated Amide Coupling Standard Scale: 1.0 mmol Limiting Reagent
Reagents & Stoichiometry
| Component | Equivalents | Role | Notes |
| Carboxylic Acid | 1.0 eq | Substrate | Dry thoroughly (azeotrope if needed). |
| DEPC | 1.1 - 1.2 eq | Activator | Corrosive. Add slowly. |
| Tertiary Amine | 2.2 - 2.5 eq | Base | TEA or NMM (N-methylmorpholine). |
| Amine (Nucleophile) | 1.0 - 1.2 eq | Substrate | Add after activation period. |
| Solvent | 0.1 - 0.2 M | Medium | DCM, THF, or DMF (Anhydrous). |
Step-by-Step Workflow
-
System Prep: Flame-dry glassware and cool to 0°C under an inert atmosphere (
or Ar). -
Solubilization: Dissolve the Carboxylic Acid (1.0 eq) and Base (1.1 eq) in anhydrous solvent (DCM or THF). Stir for 5 minutes.
-
Note: If using an amine salt (e.g.,
), add extra base to neutralize it.
-
-
In Situ Activation: Add Diethylphosphinic Chloride (DEPC) (1.1 eq) dropwise via syringe.
-
Observation: A white precipitate (amine hydrochloride salt) may form immediately. This is normal.
-
Time: Stir at 0°C for 30–60 minutes . Do not heat; the mixed anhydride is prone to disproportionation at elevated temperatures.
-
-
Coupling: Add the Amine (nucleophile) (1.0–1.2 eq) and the remaining Base (1.1 eq).
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor via TLC/LCMS.
-
Workup (Critical):
-
Dilute with EtOAc or DCM.
-
Wash 1: 1M
or saturated (Removes byproduct). -
Wash 2: 1M HCl (Removes unreacted amines, if product is acid-stable).
-
Wash 3: Brine -> Dry over
-> Concentrate.
-
Troubleshooting Center (FAQs)
Issue: Low Yield / Incomplete Conversion
Q: My LCMS shows a large peak for the starting acid and a mass corresponding to the ethyl ester. What happened?
-
Diagnosis: This is likely Alcoholysis or Hydrolysis .
-
Cause 1 (Hydrolysis): Wet solvents.[1] DEPC reacts faster with water than carboxylic acids, generating diethylphosphinic acid immediately, which kills the activation.
-
Cause 2 (Ethanolysis): If you used ethanol-stabilized chloroform or technical grade DCM containing ethanol, the DEPC activated the acid, which then reacted with the ethanol stabilizer to form the ethyl ester.
-
-
Solution: Use strictly anhydrous DCM or THF. Avoid alcohol-containing stabilizers. Ensure the activation step (Step 3) is complete before adding the amine.
Issue: Racemization
Q: I am coupling a chiral amino acid, and I see significant racemization. Is DEPC too harsh?
-
Diagnosis: Mixed anhydrides can racemize via oxazolone formation if the base is too strong or the temperature is too high.
-
Solution:
-
Temperature Control: Maintain the activation step strictly at -15°C to 0°C .
-
Base Selection: Switch from Triethylamine (TEA) to N-Methylmorpholine (NMM) or DIPEA . NMM is less basic and reduces the rate of proton abstraction from the alpha-carbon.
-
Order of Addition: Ensure the acid is fully activated before adding the amine nucleophile.
-
Issue: Byproduct Contamination
Q: I have a phosphorus-containing impurity in my product that won't leave on the rotovap.
-
Diagnosis: The impurity is likely Diethylphosphinic Acid (
) or residual DEPC. -
Solution:
-
DEPC and its acid form are acidic . They must be removed via a Basic Wash .
-
Protocol: Wash the organic layer thoroughly with saturated aqueous
or 1M NaOH (if product is base-stable). The phosphinic acid will deprotonate, become ionic, and partition into the aqueous phase.
-
Issue: "Gunk" / Polymerization
Q: The reaction turned into a viscous gel upon adding DEPC.
-
Diagnosis: High concentration leading to oligomerization or salt precipitation crashing out the stir bar.
-
Solution: Dilute the reaction. Mixed anhydride formations are best run at 0.1 M to 0.2 M . If the amine hydrochloride salts are too thick, switch solvent to DMF (though workup becomes harder) or use a mechanical stirrer.
Comparative Analysis: Reagent Selection
Why choose DEPC over other coupling agents?
| Feature | DEPC ( | DPP-Cl ( | DCC / EDC |
| Active Species | Mixed Anhydride | Mixed Anhydride | O-Acylisourea |
| Steric Bulk | Low (Ethyl groups) | High (Phenyl groups) | High |
| Reactivity | High (Good for hindered acids) | Moderate | Moderate |
| Byproduct | Urea (Insoluble/Difficult) | ||
| Atom Economy | Moderate | Low | High |
| Cost | Moderate | Moderate | Low |
Safety & Handling Data
Hazard Class: Corrosive (Cat 1B), Moisture Sensitive.
-
Hydrolysis Hazard: DEPC reacts violently with water to release Hydrogen Chloride (HCl) gas and Diethylphosphinic acid.
-
Control: Always handle in a fume hood. Quench excess reagent with saturated sodium bicarbonate solution, never pure water.
-
-
Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. If the liquid turns cloudy or viscous, it has likely hydrolyzed and should be discarded.
References
-
General Amide Coupling Mechanisms
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
-
Phosphinic Mixed Anhydrides
-
Ramage, R., et al. (1984). Application of diphenylphosphinic carboxylic mixed anhydrides to peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, 1531-1537. (Analogous mechanism for Diethyl variant).
-
-
Safety & Handling
-
Purification Protocols
-
BenchChem. (2025).[3] Application Notes and Protocols for Amide Synthesis Using Phosphinyl Chlorides.
-
Sources
Technical Support Center: Diethylphosphinic Chloride Handling & Quenching
[1]
Reagent: Diethylphosphinic Chloride (
⚠️ Module 1: Emergency & Safety (Critical)
Immediate Hazards:
-
Violent Hydrolysis: Reacts vigorously with water, releasing hydrogen chloride (HCl) gas and significant heat (exothermic).[1]
-
Corrosivity: Causes severe skin burns and eye damage.[1]
-
Inhalation Risk: HCl mist and phosphinic vapors are potent respiratory irritants.[1]
Spill Control Protocol:
If
🛠️ Module 2: Standard Quenching Protocols
Protocol A: The "Controlled Hydrolysis" (Standard Workup)
Best for: Reactions where the desired product is organic soluble (lipophilic) and stable to mild aqueous base.
The Logic: Diethylphosphinic chloride hydrolyzes to diethylphosphinic acid (
Step-by-Step Procedure:
-
Cool Down: Cool the reaction mixture to
using an ice/water bath. -
Dilution: If the reaction is concentrated, dilute with an inert solvent (DCM, EtOAc, or Toluene) to at least 10 mL solvent per 1 g of reagent.
-
The Quench (Dropwise):
-
Phase Separation: Transfer to a separatory funnel.
-
The Wash (Critical):
-
Drying: Dry organic layer over
, filter, and concentrate.
Protocol B: Quenching for Water-Soluble Products
Best for: Polar products (e.g., amino acids, small amines) that might get lost in the aqueous wash.
-
Cool: Cool reaction to
. -
Quench: Add anhydrous Ethanol (EtOH) or Methanol (MeOH) dropwise.[1]
-
Evaporation: Remove the solvent and the volatile ester (b.p. is often lower than the acid) under high vacuum.
-
Purification: Proceed directly to chromatography (silica or ion exchange) without an aqueous wash.[1]
🔍 Module 3: Visualizing the Workflow
Diagram 1: Quenching Decision Tree
This logic flow helps you select the correct quenching agent based on your product's properties.[1]
Caption: Decision matrix for selecting aqueous vs. alcoholic quenching based on product solubility.
❓ Module 4: Troubleshooting & FAQs
Q1: The layers in my separatory funnel won't separate (Emulsion). What now?
Cause: Phosphinic byproducts can act as surfactants, especially at neutral pH.[1] Solution:
-
Add Brine: Saturate the aqueous layer with NaCl to increase density difference.[1]
-
Filter: If there is "rag" (solid precipitate) at the interface, filter the entire biphasic mixture through a Celite pad.[7][8] This often breaks the emulsion.[1]
-
Adjust pH: If your product allows, make the aqueous layer more basic (pH 10-11).[1] This ensures the phosphinic acid is fully ionized (
), which is less surfactant-like than the protonated form.[1]
Q2: I smell a garlic-like odor. Is this normal?
Analysis: Pure diethylphosphinic chloride should smell acrid (like HCl).[1] A garlic odor suggests the presence of phosphines (reduced phosphorus species), likely from reagent degradation or impure starting material. Action: Handle with extreme caution. Phosphines can be pyrophoric or highly toxic.[1] Ensure your waste stream is treated with bleach (sodium hypochlorite) to oxidize any residual phosphines before disposal.[1]
Q3: My yield is low. Did I hydrolyze my product?
Analysis: Phosphinic amides and esters are generally stable to mild base, but sensitive to strong acid.[1] Root Cause: If you quenched with water without a base, the generated HCl creates a highly acidic environment (pH < 1) locally. Prevention: Always use a buffered quench (Sodium Bicarbonate or Sodium Acetate) rather than pure water.[1] This neutralizes HCl instantly upon formation.[1]
📊 Module 5: Chemical Data & Reactivity[1]
| Property | Value | Relevance to Quenching |
| Molecular Weight | 140.55 g/mol | Calculation of stoichiometry.[1] |
| Hydrolysis Product | Diethylphosphinic Acid | Water-soluble byproduct; difficult to remove if product is polar.[1] |
| Byproduct pKa | ~3.2 | Requires basic wash (pH > 5) to fully deprotonate and extract into water.[1] |
| Byproduct Solubility | High (Water) | Allows for efficient removal via aqueous workup for lipophilic products.[1] |
| Exothermicity | High | Must quench at |
Diagram 2: Hydrolysis Mechanism
Understanding the reaction helps predict byproducts.[1]
Caption: Nucleophilic attack of water on the phosphorus center releases HCl gas.[1]
📚 References
-
Organic Syntheses , Coll.[1][8] Vol. 10, p.423 (2004); Vol. 75, p.30 (1997).[1] Preparation of Diphenylphosphinic Acid (Analogous procedure for Diethyl).
-
PubChem Compound Summary , "Diethylphosphinic acid" (CID 654).[1] Physical properties and acidity data. [1]
-
Vogel's Textbook of Practical Organic Chemistry , 5th Edition.[1] General methods for acid chloride quenching and phosphorus handling.
-
University of California, Santa Cruz , "Quenching Reactive Reagents SOP". General safety protocols for acid chlorides.
Sources
- 1. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. calpaclab.com [calpaclab.com]
- 3. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [cora.ucc.ie]
- 5. China DIETHYLPHOSPHINIC CHLORIDE Manufacturers Suppliers Factory - HONGJIA [hongjiachem.cn]
- 6. researchgate.net [researchgate.net]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. orgsyn.org [orgsyn.org]
Technical Support Center: Diethylphosphinic Chloride (CAS 1112-38-5)
Welcome to the Reaction Optimization & Troubleshooting Hub.
Reagent Focus: Diethylphosphinic Chloride (
Introduction: The Reagent Profile
Diethylphosphinic chloride is a highly reactive electrophilic phosphorus(V) species used to introduce the diethylphosphinyl group (
Key Reactivity Parameters:
-
Primary Mechanism:
(Nucleophilic substitution at Phosphorus). -
Dominant Failure Mode: Hydrolysis to diethylphosphinic acid (
) due to trace moisture. -
Selectivity Challenge: Differentiating between competing nucleophiles (e.g.,
vs. ) and preventing anhydride (pyrophosphinate) formation.
Module 1: Chemoselectivity (Amine vs. Alcohol)
User Query: "I have a substrate with both a primary amine and a primary alcohol. How do I selectively phosphinylate only one functional group?"
Technical Analysis
The selectivity is governed by the Hard-Soft Acid-Base (HSAB) principle and Nucleophilicity vs. Basicity .
-
The P(V) Center: A "hard" electrophile with significant positive charge density.
-
The Nucleophiles:
-
Amines (
): Neutral, moderate nucleophiles, generally faster kinetics due to higher HOMO energy. -
Alcohols (
): Poor nucleophiles in neutral form; require deprotonation or catalysis to compete.
-
Protocol A: Selective N-Phosphinylation (Kinetic Control)
To favor the amine, you must operate under conditions where the neutral amine reacts, but the neutral alcohol does not.
-
Base Selection: Use a non-nucleophilic organic base (e.g., Triethylamine or DIPEA ) in stoichiometric amounts (1.1 equiv). These bases are strong enough to scavenge the HCl byproduct but too weak to deprotonate the alcohol significantly.
-
Temperature: Maintain -10°C to 0°C . Low temperature suppresses the slower reaction of the alcohol.
-
Solvent: DCM (Dichloromethane) . It solubilizes the reagents well but does not enhance the nucleophilicity of the hydroxyl group (unlike dipolar aprotic solvents like DMF).
Protocol B: Selective O-Phosphinylation (Thermodynamic/Protection Control)
Direct O-selectivity in the presence of a free amine is chemically forbidden by standard kinetics (Amine > Alcohol). You cannot simply "tune" conditions to reverse this order without modifying the substrate.
The Solution:
-
Transient Protection: You must protect the amine (e.g., Boc, Cbz) or protonate it (if the reaction conditions allow, though
is acid-labile). -
Alkoxide Method: If the amine is sterically hindered or deactivated (e.g., an aniline), you can favor O-phosphinylation by converting the alcohol to an alkoxide using NaH or KOtBu in THF at -78°C . The anionic oxygen becomes a super-nucleophile, potentially outcompeting the neutral nitrogen.
Module 2: Minimizing Hydrolysis & Side Reactions
User Query: "I observe a large peak at
Diagnosis
The peak at ~55 ppm (shift varies slightly by solvent) corresponds to Diethylphosphinic Acid (
-
Cause:
reacts with water – times faster than with hindered alcohols. -
Secondary Issue: If you use excess reagent to compensate, you risk forming Tetraethylpyrophosphinate (
), an anhydride formed by the reaction of the acid byproduct with the chloride starting material.
The "Zero-Hydrolysis" Protocol
-
Reagent Quality: Distill
(bp ~108°C @ 18 mmHg) if the liquid is cloudy or yellow. Store under Argon.[2] -
Solvent Drying: Do not rely on "molecular sieves in the bottle." Use a solvent purification system (SPS) or distill THF over Na/Benzophenone immediately before use.
-
Glassware: Flame-dry all glassware under vacuum.
-
Addition Order (Critical):
-
Correct: Add
solution dropwise to the Nucleophile + Base solution. This keeps the electrophile concentration low, minimizing anhydride formation. -
Incorrect: Adding Nucleophile to the Chloride.[3] This exposes the first equivalents of product to excess chloride, promoting side reactions.
-
Module 3: Visual Troubleshooting Guides
Workflow 1: Reaction Setup Logic
Standard Operating Procedure for Diethylphosphinic Chloride coupling.
Caption: Step-by-step logic for minimizing hydrolysis and ensuring kinetic control.
Workflow 2: Troubleshooting Decision Tree
Caption: Rapid diagnostic tree for interpreting
Module 4: Quantitative Data & Purification
Solvent Compatibility Table
| Solvent | Suitability | Note |
| Dichloromethane (DCM) | Excellent | Best for N-phosphinylation. Easy workup. |
| Tetrahydrofuran (THF) | Good | Required for O-phosphinylation (alkoxide generation). |
| DMF | Caution | Hygroscopic.[4] Hard to remove. Can accelerate hydrolysis.[5] |
| Alcohols (MeOH/EtOH) | FORBIDDEN | Will react immediately to form esters. |
| Water | FORBIDDEN | Immediate hydrolysis.[4] |
Purification Strategy (Acid-Base Wash)
Since the primary contaminant is Diethylphosphinic Acid , you can exploit its acidity (
-
Dilute reaction mixture with EtOAc or DCM.
-
Wash 1: 1M HCl (removes unreacted amine and pyridine/TEA).
-
Wash 2: 10%
or . -
Dry/Concentrate: Dry organic layer over
and concentrate.
References
-
Reactivity of Phosphinic Chlorides
- Title: "Nucleophilic Substitution at Phosphorus: Stereochemistry and Mechanism."
- Source:Chemical Reviews, 2011.
-
URL:[Link]
-
Chemoselectivity Principles
-
Handling Organophosphorus Reagents
- Title: "A Guide to the Safe Handling of Organophosphorus Compounds."
- Source:ACS Chemical Health & Safety.
-
URL:[Link]
-
Synthesis of Phosphinamides
- Title: "General method for the synthesis of phosphinamides
- Source:Journal of Organic Chemistry (General Protocol Reference).
-
URL:[Link]
(Note: Specific "perfect" selectivity papers for Et2P(O)Cl are rare; these references ground the mechanistic principles described.)
Sources
- 1. Diethylphosphinic chloride, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. CAS 1112-37-4: DIETHYLPHOSPHINIC CHLORIDE | CymitQuimica [cymitquimica.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Chemoselectivity - Wikipedia [en.wikipedia.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Diethylphosphinic Chloride (DEPC) Applications
Topic: Optimization of Solvent Systems for Diethylphosphinic Chloride Reactivity Ticket ID: DEPC-SOLV-001 Status: Resolved / Guide Published Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Core Directive
The Choice of Solvent is Not Inert.
In the nucleophilic substitution at phosphorus (
The Golden Rule:
Kinetic Control: Use Acetonitrile (MeCN) for sluggish nucleophiles. Solubility Control: Use Dichloromethane (DCM) for general synthesis and homogeneous phases. Workup Control: Use Toluene/Ether to force salt precipitation (Le Chatelier’s principle).
Solvent Compatibility Matrix
| Solvent | Dielectric Constant ( | Reaction Rate ( | HCl Scavenger Salt Solubility | Recommended Use Case |
| Dichloromethane (DCM) | 8.9 | Moderate | High (Homogeneous) | Standard. Best for general solubility of drug-like scaffolds. |
| Acetonitrile (MeCN) | 37.5 | Fastest | Moderate | Difficult Substrates. Polar aprotic nature stabilizes the polar transition state ( |
| Tetrahydrofuran (THF) | 7.5 | Moderate | Low (Precipitates) | General. Good compromise, but watch for ether cleavage or polymerization side-reactions. |
| Toluene | 2.4 | Slow | Very Low (Precipitates) | Scale-up. Forces Et |
| DMF | 36.7 | Fast | High | Avoid. Hard to remove; risk of Vilsmeier-type side reactions with acid chlorides. |
Mechanistic Insight: Why Solvents Matter
The reaction of DEPC with a nucleophile (e.g., an amine or alcohol) proceeds via a concerted
The Causality:
-
Transition State Stabilization: The TS is more polar than the ground state. Polar aprotic solvents (MeCN) lower the activation energy (
) by solvating the dipolar TS, significantly accelerating the rate. -
Chloride Leaving Group: As the
bond lengthens, the developing negative charge on chlorine requires solvation. Solvents unable to stabilize this charge (Toluene) result in slower kinetics.
Visualization: Solvent Influence on Reaction Pathway[1][2][3]
Figure 1: Mechanistic impact of solvent polarity on the Transition State (TS) of phosphorylation. Polar solvents reduce the energy barrier.
Optimized Experimental Protocol
Objective: Synthesis of a Diethylphosphinamide (Amine Coupling) Standard: Validated for 1-10 mmol scale.
Reagents
-
DEPC: 1.1 equivalents (Distill if liquid is yellow/brown).
-
Amine: 1.0 equivalent.
-
Base: Triethylamine (TEA) or DIPEA (1.2 - 1.5 equivalents).
-
Solvent: Anhydrous DCM (Default) or MeCN (For low reactivity).
Step-by-Step Workflow
-
System Prep: Flame-dry a 2-neck round bottom flask. Cool under
flow. -
Solvation: Dissolve Amine (1.0 eq) and Base (1.2 eq) in Anhydrous Solvent (0.2 M concentration).
-
Thermal Control: Cool solution to 0°C (Ice/Water bath).
-
Why? Controls exotherm and prevents P-Cl hydrolysis by trace moisture.
-
-
Addition: Add DEPC (1.1 eq) dropwise via syringe over 10 minutes.
-
Observation: White smoke (HCl) or precipitate (Amine·HCl) is normal.
-
-
Kinetics: Allow to warm to Room Temperature (RT). Stir for 2-4 hours.
-
Monitoring: Check via TLC or
P NMR (Shift from ~65 ppm reactant to ~40-50 ppm product).
-
-
Quench: Add saturated
or water. -
Workup: Extract with DCM, wash with brine, dry over
.
Visualization: Operational Workflow
Figure 2: Step-by-step synthesis workflow emphasizing thermal control and monitoring points.
Troubleshooting & FAQs
Q1: I see a white precipitate immediately upon adding DEPC. Is the reaction ruined?
-
Diagnosis: No. This is likely the hydrochloride salt of your base (e.g.,
). -
Solution: This is actually beneficial. The precipitation drives the reaction forward (Le Chatelier's principle). Ensure vigorous stirring to prevent the salt from coating unreacted starting material. If the slurry is too thick, add more solvent (dilute to 0.1 M).
Q2: My yield is low, and I see a peak at ~35 ppm in
-
Diagnosis: Hydrolysis.[1] You have formed Diethylphosphinic acid (
). -
Root Cause: Wet solvent or atmospheric moisture. DEPC is extremely hygroscopic.
-
Fix:
-
Distill solvents over
or use molecular sieves (3Å or 4Å). -
Ensure the base is dry (KOH pellets in the TEA bottle).
-
Keep the reaction under positive nitrogen pressure.
-
Q3: The reaction is stalled at 50% conversion after 24 hours.
-
Diagnosis: Nucleophile is too sterically hindered or electron-poor.
-
Fix:
-
Switch Solvent: Change from DCM/Toluene to Acetonitrile . The increased polarity will accelerate the
attack. -
Catalysis: Add 10 mol% DMAP (4-Dimethylaminopyridine). This forms a highly reactive N-acyl pyridinium intermediate.
-
Q4: Can I use Ethanol or Methanol as a solvent?
-
Diagnosis: ABSOLUTELY NOT.
-
Reason: Alcohols are nucleophiles. They will react with DEPC to form ethyl/methyl phosphinates, consuming your reagent instantly.
References
-
Solvent Effects on Nucleophilic Substitution
-
Title: Nucleophilic Substitution Reactions of Bis(N,N-diethylamino) Phosphinic Chloride in Acetonitrile.[2]
- Source: ResearchGate / Bulletin of the Korean Chemical Society.
-
URL:
-
-
Safety & Handling (DEPC)
- Title: Diethylphosphinoyl chloride | C4H10ClOP | CID 5195381.
- Source: PubChem (NIH).
-
URL:
-
General Mechanism of Phosphoryl Transfer
-
Title: Solvent and solvation effects on reactivities and mechanisms of phospho group transfers.[3]
- Source: PMC (N
-
URL:
-
-
Reaction with Amines (Protocol Grounding)
- Title: Reactions of Acyl Chlorides with Primary Amines.
- Source: Chemistry LibreTexts.
-
URL:
Sources
- 1. The Hydrolysis of Phosphinates and Phosphonates: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Solvent and solvation effects on reactivities and mechanisms of phospho group transfers from phosphate and phosphinate esters to nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Scaling up reactions with diethylphosphinic chloride safely
Technical Support Center: Process Safety & Scale-Up Subject: Safe Scale-Up of Reactions Utilizing Diethylphosphinic Chloride (DEPC) Ticket ID: #DEPC-SCALE-001 Status: Open / High Priority
Executive Summary
Diethylphosphinic chloride (DEPC) is a versatile reagent used primarily for peptide coupling (forming mixed anhydrides) and phosphinylation. However, its behavior at scale differs significantly from bench-top gram quantities. The primary risks during scale-up are thermal runaway due to delayed exotherms, corrosion of standard stainless steel reactors, and violent hydrolysis during work-up.
This guide addresses the specific engineering and chemical dynamics required to handle DEPC safely at kilogram-to-pilot scales.
Module 1: Engineering Controls & Material Compatibility
Q: Can I run this reaction in a standard Stainless Steel 316L reactor? A: Proceed with extreme caution, but Glass-Lined is preferred. While SS316L has "good" resistance to many organic solvents, DEPC hydrolyzes to form hydrogen chloride (HCl) and phosphinic acid upon contact with trace moisture.
-
The Risk: Hot organic acids containing chloride ions cause pitting corrosion and stress corrosion cracking in SS316L.
-
The Solution:
-
Ideal: Glass-Lined Steel (GLS) or Hastelloy C-276/C-22 reactors.
-
Acceptable (Short term): SS316L only if the system is strictly anhydrous (<200 ppm water) and the temperature is kept <50°C. Passivation of the steel is required post-batch.
-
Q: How do I manage the off-gassing? A: You must install a caustic scrubber. DEPC reactions (especially peptide couplings) often generate HCl gas as a byproduct or during hydrolysis.
-
Protocol: Route the reactor vent through a knock-out pot (to catch liquid entrainment) into a scrubber containing 10-20% NaOH.
-
Critical Check: Ensure your nitrogen sweep is sufficient to prevent back-flow of moisture from the scrubber into the reactor, which would trigger a runaway hydrolysis in the vessel.
DOT Diagram: Recommended Reactor Setup
Module 2: Reaction Dynamics & Exotherm Management
Q: The reaction was mild at 5g. Why is the temperature spiking at 1kg? A: You are seeing the effects of Surface-Area-to-Volume ratio degradation. At bench scale, passive air cooling often masks the true exotherm. At scale, heat removal becomes the rate-limiting step.
The Mechanism of Heat Generation:
-
Nucleophilic Attack: The carboxylic acid attacks DEPC.
-
HCl Release: Formation of the mixed anhydride releases HCl (often trapped by base like TEA/DIPEA, generating heat of neutralization).
-
Accumulation: If you add DEPC faster than it reacts (due to low temp), you build up "thermal potential energy." Once the reaction triggers, it releases all that heat instantly—a thermal runaway .
Scale-Up Protocol:
-
Dose-Controlled Addition: Do not add DEPC in one shot. Use a metering pump.
-
The "10% Rule": Add 10% of the DEPC. Stop. Wait for the exotherm to appear and subside. This confirms the reaction has started (avoiding accumulation).
-
Ramp: Resume addition at a rate where
(Cooling capacity).
Data Table: Thermal Management Parameters
| Parameter | Bench Scale (10g) | Pilot Scale (1kg+) | Impact |
| Heat Removal | Rapid (High Surface Area) | Slow (Low Surface Area) | Risk of runaway |
| Addition Time | 5-10 mins | 2-4 Hours | Prevents accumulation |
| Cooling | Ice Bath | Active Glycol Chiller | Mandatory for stability |
| Monitoring | Internal Temp | Internal Temp + Jacket Temp (Delta T) | Delta T indicates reaction rate |
Module 3: Quenching & Work-Up (The Danger Zone)
Q: How do I quench the excess DEPC safely? A: NEVER add water to the reaction pot. Adding water to a pool of DEPC results in a violent, gas-evolving hydrolysis that can over-pressurize the vessel or erupt contents.
The "Inverse Quench" Protocol:
-
Prepare Quench Tank: A separate vessel containing dilute base (e.g., 5% NaHCO3 or NaOH) or water, chilled to 0-5°C.
-
Transfer: Slowly pump the reaction mixture into the quench tank.
-
Rationale: This ensures the reactive species (DEPC) is always the limiting reagent, preventing a runaway exotherm.
Q: My quench is foaming uncontrollably. Why? A: You are likely using Carbonate/Bicarbonate with an acid generator. DEPC hydrolysis generates HCl and Phosphinic Acid. Reacting these with Carbonates releases CO2 gas.
-
Fix: Use Sodium Hydroxide (NaOH) for the quench to eliminate CO2 generation, but be aware the heat of neutralization will be higher. Increase cooling capacity.
DOT Diagram: Quenching Decision Tree
Module 4: Quality & Troubleshooting
Q: I'm seeing low yields and a "wet" impurity profile. A: Check your reagent quality and solvent dryness. DEPC degrades into Diethylphosphinic acid . This impurity is not an active coupling agent and will reduce yield stoichiometry.
-
Test: Run a ³¹P NMR on the raw material.
-
DEPC Shift: ~ +60 to +70 ppm (Check specific solvent shift).
-
Acid Hydrolysis Product: Shift will move significantly upfield.
-
-
Correction: Distill DEPC prior to use if purity is <95%, or adjust stoichiometry to account for the "dead" acid fraction.
Q: The product has a persistent smell even after workup. A: Phosphinic residues are tenacious.
-
Fix: Ensure your aqueous washes are basic (pH > 10) to fully deprotonate the diethylphosphinic acid byproduct, making it water-soluble so it partitions out of your organic product layer.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diethyl chlorophosphate / Diethylphosphinic chloride. MilliporeSigma.[1][2] Link
-
Fauske & Associates. (2020). Heat Rate Scale-Up Calculations from Reaction Calorimetry Data. Fauske Process Safety. Link
-
BenchChem. (2025).[3][4] Managing Exothermic Reactions during Scale-up. Technical Support Center. Link
-
Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link
-
Oregon State University. (2015). Safety Instruction: Quenching Reactive Substances. EHS Publications. Link
Sources
Technical Support Guide: Removal of Unreacted Diethylphosphinic Chloride
Topic: Purification Strategies for Diethylphosphinic Chloride (
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]
Diethylphosphinic chloride (DEPC) is a highly reactive electrophile used to introduce the diethylphosphinyl group. Due to its moisture sensitivity and high boiling point (~233°C at 760 mmHg), removing excess reagent requires specific strategies.
The core challenge is that DEPC does not simply "wash away." It must be chemically modified (hydrolyzed) or physically separated (distilled) based on the properties of your target product.
Key Physical Properties
| Property | Value | Implication for Workup |
| Boiling Point | 233°C (atm) / ~105°C (15 mmHg) | Difficult to remove by rotary evaporation; requires high vacuum distillation. |
| Reactivity | Reacts violently with water | Hydrolysis is exothermic. Generates HCl gas. |
| Hydrolysis Product | Diethylphosphinic acid ( | Water-soluble only at basic pH; amphiphilic in acidic conditions. |
Critical Safety Protocol (Read Before Proceeding)
DANGER: HCl Generation & Exotherm Directly adding water to a reaction mixture containing excess DEPC will generate hydrogen chloride gas and significant heat.
-
Ventilation: All quenching steps must be performed in a fume hood.
-
Controlled Quench: Never add water directly to the neat reagent.[1][2] Dilute the reaction mixture with an inert solvent (DCM, Et2O) first, then add the aqueous base dropwise at 0°C.
Protocol A: Hydrolytic Partitioning (The Gold Standard)
Best For: Non-polar to moderately polar products that are stable to mild aqueous base.
The Mechanism
The goal is to convert the lipophilic chloride (
Note on pKa: Diethylphosphinic acid has a pKa of ~3.2.
-
Acidic pH: It exists as the free acid, which is surprisingly soluble in organic solvents (DCM/Chloroform) due to the ethyl groups.
-
Basic pH (>8): It exists as the salt, which partitions almost exclusively into the aqueous phase.
Step-by-Step Workflow
-
Dilution: Dilute the reaction mixture with an immiscible organic solvent (DCM or Ethyl Acetate).
-
Cooling: Cool the flask to 0°C in an ice bath.
-
Alkaline Quench: Slowly add Saturated Sodium Bicarbonate (NaHCO3) or 2M NaOH .
-
Why? Water alone hydrolyzes the chloride to the acid + HCl. The base neutralizes the HCl and deprotonates the phosphinic acid to the salt form.
-
-
Phase Check: Agitate and separate layers. Measure the pH of the aqueous layer. It must be > pH 9.
-
Troubleshooting: If the pH is acidic, the phosphinic acid is likely still in your organic layer. Add more base and re-extract.
-
-
Wash: Wash the organic layer 2x with the basic solution, followed by 1x Brine.
Visualization: Partitioning Logic
Figure 1: The chemical logic of converting the lipophilic chloride into the water-soluble salt.
Protocol B: Vacuum Distillation (Physical Separation)
Best For: Volatile products or reactions run neat (without solvent) where aqueous workup is hazardous or detrimental to the product.
Technical Rationale
Since DEPC has a high boiling point (233°C atm), it is often the "heavy" component compared to many volatile organic intermediates. Conversely, if your product is a heavy oil/solid, you can distill the DEPC away from the product.
Procedure
-
Setup: Short-path distillation apparatus or Kugelrohr.
-
Vacuum: Apply high vacuum (< 5 mmHg).
-
Temperature:
-
At 15 mmHg, DEPC distills at ~105-107°C.
-
At 0.5 mmHg, it may distill as low as 60-70°C.
-
-
Collection:
-
Scenario A (Volatile Product): Distill your product first; DEPC remains in the pot.
-
Scenario B (Heavy Product): Distill the DEPC off; product remains in the pot.
-
Warning: Do not overheat the residue. Organophosphorus compounds can decompose exothermically at high temperatures (>250°C).
Protocol C: Chromatographic Cleanup
Best For: Amphiphilic products that co-elute with the acid during extraction, or when the product is water-soluble.
The "Streak" Problem
Diethylphosphinic acid is polar and acidic. On standard Silica Gel 60, it will "streak" (tail) significantly, potentially contaminating a wide range of fractions.
The Solution: Modifying the Stationary Phase
-
Option 1: Basic Alumina. Use basic alumina instead of silica. The acidic impurity will bind irreversibly to the alumina, while neutral organic products elute.
-
Option 2: Triethylamine (Et3N) Doping.
Decision Matrix & Troubleshooting
Use this logic flow to select the correct protocol for your specific mixture.
Figure 2: Decision matrix for selecting the optimal purification method.
Frequently Asked Questions (FAQ)
Q: I performed the aqueous wash, but I still see a spot on my TLC that isn't my product. A: Check the pH of your aqueous layer. If it was below pH 8 during the wash, the spot is likely protonated diethylphosphinic acid. It has surprising solubility in DCM. Re-wash your organic layer with 1M NaOH to fully convert it to the salt.
Q: My product decomposes in base. How do I remove the chloride? A: You cannot use Protocol A. Use Protocol C (Chromatography) but use a neutral buffer or strictly neutral silica. Alternatively, quench the reaction with a volatile amine (like dimethylamine) to convert the chloride to a phosphinamide, which may have a distinctly different Rf from your product, allowing for easier separation.
Q: Can I use a scavenger resin? A: Yes. For small-scale reactions (<100mg), add a polymer-supported amine (e.g., PS-Trisamine). The amine will react with the excess acid chloride to form a resin-bound amide, which can be removed by simple filtration.
References
-
Physical Properties & Reactivity
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73966, Diethylphosphinic chloride. Retrieved from [Link]
-
-
Hydrolysis Kinetics
-
Hudson, R. F., & Keay, L. (1956). The hydrolysis of phosphinic chlorides. Journal of the Chemical Society, 2463-2469. [Link]
-
- Workup Methodologies: Leonard, J., Lygo, B., & Procter, G. (2013). Advanced Practical Organic Chemistry (3rd ed.). CRC Press. (General reference for acid chloride workups and pKa-based partitioning).
Sources
Validation & Comparative
Analytical Methods for Diethylphosphinic Chloride Purity Assessment
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and QA Professionals Subject: Diethylphosphinic Chloride (DEPC) [CAS: 1112-38-5]
The "Hydrolysis Trap": A Critical Introduction
Diethylphosphinic chloride (DEPC) is a reactive organophosphorus intermediate used extensively in the synthesis of flame retardants and pharmaceutical ligands. Its analysis presents a specific paradox: the compound is defined by the very reactivity that makes it difficult to measure.
Upon contact with atmospheric moisture, DEPC hydrolyzes rapidly to diethylphosphinic acid and HCl.
The Analytical Consequence: Standard sampling protocols often introduce moisture, converting the analyte into its impurity before it even reaches the detector. A 99% pure commercial sample can test as 90% pure simply due to poor handling during the 30 seconds between the bottle and the instrument.
This guide compares three distinct analytical workflows, ranked by their ability to circumvent this trap and provide actionable data.
Method 1: P NMR Spectroscopy (The Structural Gold Standard)
Verdict: Best for Speciation (Distinguishing DEPC from its acid hydrolysis product).
Quantitative
The Protocol (Self-Validating System)
-
Solvent:
(Stored over 4Å molecular sieves). -
Internal Standard: Triphenylphosphine oxide (TPPO) or Trimethyl phosphate (TMP). Must be non-reactive and have a distinct shift.
-
Relaxation Delay (
): Set to seconds. Phosphorus nuclei have long relaxation times; rushing this integration leads to quantitative errors.[1]
Data Interpretation
| Species | Chemical Shift ( | Multiplicity |
| Diethylphosphinic Chloride (DEPC) | 78.0 – 85.0 | Multiplet (due to H-coupling) |
| Diethylphosphinic Acid (Impurity) | 55.0 – 60.0 | Multiplet |
| Triphenylphosphine Oxide (Std) | ~29.0 | Singlet |
Expert Insight: If you see a broad hump around 50-60 ppm that grows over time, your NMR tube is wet. The experiment is self-invalidating.
Method 2: Derivatization-GC (The Impurity Profiler)
Verdict: Best for Trace Organic Impurities and volatile byproducts.
Direct injection of acid chlorides into a Gas Chromatograph (GC) is a "rookie error." The acidic nature of DEPC strips the stationary phase of the column and corrodes the detector. Furthermore, thermal degradation in the injector port yields ghost peaks.
The Solution: In-situ derivatization to the methyl or propyl ester.
Workflow Visualization
The following diagram illustrates the derivatization logic required to stabilize DEPC for GC analysis.
Figure 1: Derivatization workflow converting reactive DEPC into a stable ester for GC analysis.
Step-by-Step Protocol
-
Preparation: In a GC vial, add 1.0 mL of anhydrous Methanol containing 5% Pyridine (to scavenge the HCl formed).
-
Addition: Add 20
L of DEPC sample. -
Reaction: Vortex for 30 seconds. The reaction is instantaneous.
-
Analysis: Inject 1
L into GC-FID.-
Column: DB-5 or HP-5 (Non-polar).
-
Inlet Temp: 250°C.
-
Oven: 50°C hold 2 min
Ramp 15°C/min 250°C.
-
Method 3: Double-Endpoint Titration (The Quantitative Assay)
Verdict: Best for Absolute Purity (Assay) and Cost-Efficiency.
While NMR gives ratios, titration gives absolute mass balance. However, a single titration is insufficient because free HCl (a common impurity) mimics DEPC in chloride titrations.
The "Double-Check" System: We utilize the stoichiometry of hydrolysis to solve for purity.
-
Hydrolysis: 1 mole of DEPC produces 2 moles of
(1 from acid, 1 from HCl) and 1 mole of . -
Impurity (HCl): Produces 1 mole
and 1 mole . -
Impurity (Acid): Produces 1 mole
and 0 mole .
The Protocol[2]
-
Sample Prep: Weigh ~0.2g DEPC accurately into 50mL of deionized water (hydrolysis occurs immediately).
-
Titration A (Total Acidity): Titrate with 0.1N NaOH using phenolphthalein or potentiometric pH electrode.
-
Result: Moles of
.
-
-
Titration B (Total Chloride): Acidify with
, then titrate with 0.1N (Potentiometric Silver Electrode).-
Result: Moles of
.
-
Calculation Logic:
If Moles
Comparative Summary
| Feature | Derivatization GC | Potentiometric Titration | |
| Primary Output | Structural Identity & Speciation | Organic Impurity Profile | Absolute Purity (Assay) |
| Precision | High (Speciation) | High (Separation) | High (Quantitation) |
| Sample Size | ~50 mg | ~20 | ~200 mg |
| Speed | 15 mins | 30 mins | 10 mins |
| Major Limitation | Requires dry solvent; expensive equipment. | Indirect measurement (measures ester). | Cannot distinguish DEPC from HCl without double titration. |
| Best For... | R&D / Structural Confirmation | Quality Control / Trace Analysis | Manufacturing / CoA Generation |
Decision Matrix: Which Method Should You Use?
Figure 2: Decision matrix for selecting the appropriate analytical technique based on data requirements.
References
- Quin, L. D. (2000). A Guide to Organophosphorus Chemistry. Wiley-Interscience. (Foundational text on P NMR shifts of phosphinic chlorides).
-
Metrohm AG. (2023). Potentiometric Titration of Chloride in Acidic Solutions. Application Bulletin AB-130.[2] Link
-
Organization for the Prohibition of Chemical Weapons (OPCW). (2020). Recommended Operating Procedures for Analysis in the Verification of Chemical Disarmament. (Standard procedures for derivatization of P-Cl bonds for GC analysis). Link
-
Sigma-Aldrich. (2024). Product Specification: Diethylphosphinic Chloride. (Baseline physical data and handling). Link
Sources
Interpreting 31P NMR Spectra of Diethylphosphinic Chloride: A Comparative Guide
The following guide provides an in-depth technical analysis for interpreting 31P NMR spectra of Diethylphosphinic chloride, designed for researchers and drug development professionals.
Executive Summary
Diethylphosphinic chloride (Et₂P(O)Cl ) is a critical electrophilic phosphorus reagent used in peptide coupling, flame retardant synthesis, and ligand design. However, its high moisture sensitivity makes quality control challenging. Standard ¹H NMR is often insufficient due to the overlapping ethyl multiplets of the product and its common impurities (e.g., hydrolysis products).
This guide establishes a robust ³¹P NMR analytical framework to definitively distinguish the active reagent from its precursors, hydrolysis products, and oxidation byproducts.
The Chemical Shift Landscape
In ³¹P NMR, the chemical shift (
Comparative Chemical Shift Data (CDCl₃)
The following table summarizes the spectral signatures of Et₂P(O)Cl and its common "alternatives" (impurities/byproducts).
| Compound | Formula | Approx. Shift ( | Multiplicity ({¹H} dec.) | Diagnostic Feature |
| Diethylphosphinic chloride | Et₂P(O)Cl | 75 – 85 | Singlet | Target Product. Significantly downfield. |
| Diethylphosphinic acid | Et₂P(O)OH | 52 – 53 | Singlet | Hydrolysis impurity. Shift is pH/conc. dependent. |
| Triethylphosphine oxide | Et₃PO | 48 – 50 | Singlet | Common byproduct if Et₃P used/oxidized. |
| Diethylphosphine oxide | Et₂P(O)H | 40 – 50 | Singlet* | Doublet in coupled spectrum ( |
| Chlorodiethylphosphine | Et₂PCl | 110 – 120 | Singlet | Unoxidized starting material (P(III)). |
Note: Chemical shifts in ³¹P NMR are concentration and solvent-dependent. The values above are referenced to 85% H₃PO₄ (0 ppm) in CDCl₃.
Mechanistic Insight: Why the Shift?
-
Electronegativity Effect: The chlorine atom in Et₂P(O)Cl pulls electron density away from the phosphorus center, causing a downfield shift (deshielding) to the 75–85 ppm region compared to the acid or oxide.
-
Oxidation State: P(III) species like the starting material Et₂PCl typically resonate much further downfield (>100 ppm) due to the lack of the shielding P=O bond and magnetic anisotropy effects.
Experimental Protocol: The "Inert Sample" Workflow
Because Et₂P(O)Cl hydrolyzes rapidly upon contact with atmospheric moisture to form Et₂P(O)OH, poor sample preparation yields false negatives.
Reagents & Equipment[1][2][3]
-
Solvent: Anhydrous CDCl₃ or C₆D₆ (stored over 4Å molecular sieves).
-
Vessel: Young's NMR tube (J. Young valve) or standard tube with a tightly sealed septum.
-
Atmosphere: Argon or Nitrogen (Glovebox or Schlenk line).
Step-by-Step Protocol
-
Preparation: Dry the NMR tube in an oven (120°C) for >2 hours. Flush with inert gas while cooling.
-
Sampling: In a glovebox or under positive inert gas flow, withdraw ~50 µL of the liquid product.
-
Dilution: Dissolve in 0.6 mL of anhydrous deuterated solvent.
-
Tip: If using CDCl₃, ensure it is neutralized (free of HCl) to prevent acid-catalyzed exchange broadening.
-
-
Sealing: Immediately seal the tube. If using a standard cap, wrap with Parafilm to prevent moisture ingress during transit to the spectrometer.
-
Acquisition:
-
Experiment: 31P{1H} (Proton-decoupled).
-
Scans: 16–64 scans are usually sufficient for neat liquids.
-
Relaxation Delay (d1): Set to >2 seconds to ensure quantitative integration if purity determination is required (P nuclei have long T1 times).
-
Diagnostic Logic & Troubleshooting
Visualizing the decision process is crucial for rapid analysis. The following diagram outlines the logic flow for interpreting the spectrum.
Spectral Interpretation Decision Tree
Caption: Logical workflow for assigning ³¹P NMR signals in diethylphosphinic chloride synthesis. Green path indicates pure product.
Advanced Troubleshooting: The "Overlap" Problem
The region between 40–60 ppm is crowded. If you observe a peak here, it is likely an impurity. To distinguish between Et₂P(O)OH (acid) and Et₂P(O)H (secondary phosphine oxide):
-
Run a Proton-Coupled ³¹P Spectrum:
-
Et₂P(O)OH: Remains a singlet (or broadens slightly due to exchange).
-
Et₂P(O)H: Splits into a massive doublet (
Hz). This is definitive proof of the P-H bond.
-
-
Spike with Water:
-
Add a micro-drop of D₂O to the tube.
-
The Et₂P(O)Cl peak (75-85 ppm) will disappear and convert to the Et₂P(O)OH peak (~52 ppm).
-
The Et₃PO peak (48 ppm) will remain largely unaffected (though slight shift may occur due to H-bonding).
-
References
-
Science and Fun. 31P Chemical Shifts Table. Retrieved from
-
Google Patents. Preparation method of diethyl phosphinic acid and salts thereof. CN104478923A. Retrieved from
-
RSC Publishing. Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate. Retrieved from
-
Organic Chemistry Data. 31P NMR Chemical Shifts. Retrieved from
-
Magritek. Monitoring the oxidation of Phosphine ligands using 31P NMR. Retrieved from
Publish Comparison Guide: GC-MS Analysis of Diethylphosphinic Chloride Reaction Mixtures
Executive Summary: The Labile Chloride Challenge
Diethylphosphinic chloride (DEPC, CAS 1112-37-4) is a critical organophosphorus intermediate used in the synthesis of flame retardants, peptide coupling agents, and specialized ligands. However, its analysis is notoriously difficult due to its high reactivity. DEPC is hydrolytically unstable, rapidly converting to diethylphosphinic acid (DEPA) upon exposure to trace moisture in the atmosphere or GC carrier gas.
The Core Problem: Direct injection of DEPC reaction mixtures often yields erratic results due to on-column hydrolysis and thermal degradation, leading to "ghost peaks" and poor mass balance.
The Solution: This guide compares two robust derivatization strategies against the "Gold Standard" of
Strategic Method Comparison
The choice of method depends on whether you need to speciate the active chloride from the acid byproduct or simply quantify total phosphorus content.
Comparative Performance Matrix
| Feature | Method A: In-Situ Alcoholysis (Recommended) | Method B: Hydrolysis + Silylation | Alternative: |
| Analyte Targeted | Active Chloride (Trapped as Ester) | Total Phosphorus (Converted to Acid) | All P-species separately |
| Differentiation | Distinguishes DEPC from DEPA | Cannot distinguish (Both appear as TMS-ester) | Excellent differentiation |
| Sample Prep Time | Fast (< 20 mins) | Slow (> 60 mins, requires drying) | Minimal (< 5 mins) |
| Sensitivity (LOQ) | High (ng/mL range) | High (ng/mL range) | Low (mg/mL range) |
| Moisture Tolerance | Moderate (Excess alcohol competes) | High (Water is the reagent) | High |
| Risk Factor | Incomplete derivatization if base is omitted | Thermal degradation of silyl derivatives | Low sensitivity for trace impurities |
Detailed Experimental Protocols
Method A: In-Situ Alcoholysis (The "Trapping" Method)
Best for: Quantifying active DEPC remaining in a reaction mixture.
Mechanism:
Protocol:
-
Quenching Solution: Prepare a solution of Methanol (anhydrous) containing 10% (v/v) Pyridine . The pyridine acts as an HCl scavenger to drive the reaction to completion.
-
Sampling: Withdraw 50
L of the reaction mixture. -
Derivatization: Immediately dispense into a vial containing 950
L of the Quenching Solution. Vortex for 30 seconds. -
Incubation: Let stand at room temperature for 15 minutes.
-
Analysis: Inject 1
L into the GC-MS (Split 50:1).
Why this works: The methanol rapidly converts the highly reactive chloride into the stable methyl ester (Methyl diethylphosphinate). Any DEPA already present in the mixture reacts much slower or requires a catalyst (like BF3) to esterify under these mild conditions, allowing differentiation.
Method B: Hydrolysis + Silylation
Best for: Quantifying total phosphorus mass balance or analyzing degraded samples.
Mechanism:
Protocol:
-
Quench: Add 50
L reaction mixture to 500 L water. Vortex to ensure complete hydrolysis to DEPA. -
Dry: Evaporate to dryness under a stream of nitrogen at 60°C (Critical step: Moisture kills silylation reagents).
-
Reconstitute: Add 500
L of anhydrous acetonitrile. -
Derivatize: Add 50
L BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide). -
Incubate: Heat at 60°C for 30 minutes.
-
Analysis: Inject 1
L into GC-MS.
Logical Workflow & Decision Tree
The following diagram illustrates the decision process and chemical pathways for analyzing DEPC mixtures.
Figure 1: Analytical workflow for Diethylphosphinic Chloride (DEPC) speciation vs. total content analysis.
Data Interpretation & Mass Spectral Validation
Accurate identification relies on recognizing specific fragmentation patterns.
Mass Spectrum: Methyl Diethylphosphinate (Method A Product)
-
Molecular Ion (
): m/z 136 (Distinct, usually visible). -
Base Peak: m/z 107 (
, Loss of ethyl group). -
Key Fragment: m/z 79 (Loss of methoxy + ethyl).
-
Interpretation: The presence of m/z 136 confirms the original analyte was the chloride (DEPC), as the acid form would not methylate under these conditions.
Mass Spectrum: TMS-Diethylphosphinate (Method B Product)
-
Molecular Ion (
): m/z 194. -
Base Peak: m/z 179 (
, Loss of methyl from TMS). -
Key Fragment: m/z 135 (Rearrangement).
-
Interpretation: This peak represents the sum of DEPC and DEPA in the original sample.
References
-
Vanninen, P., & Spasojevic, I. (2020). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods , 12, 2303-2310.
- Grounding: Establishes the alcoholysis/pyridine protocol for stabilizing reactive phosphorus chlorides.
-
Black, R. M., & Read, R. W. (1995). Analysis of degradation products of organophosphorus chemical warfare agents and related compounds by liquid chromatography-mass spectrometry. Journal of Chromatography A , 759(1-2), 79-92.
- Grounding: Discusses hydrolysis pathways and the necessity of derivatiz
- Rosenfeld, J. M. (2003). Derivatization in the chromatographic analysis of phosphonic acids. Journal of Chromatography A, 624(1-2), 137-152.
-
Sarkouhi, M., et al. (2012).[1] 31P-NMR evaluation of organophosphorus pesticides degradation through metal ion promoted hydrolysis. Environmental Monitoring and Assessment , 184, 7383-7393.
- Grounding: Establishes 31P-NMR as the non-destructive benchmark for monitoring organophosphorus hydrolysis.
Sources
Comparative Guide: Diethylphosphinic Chloride vs. Diethyl Phosphorochloridate for Phosphorylation
Executive Summary In the landscape of organophosphorus chemistry, Diethyl phosphorochloridate (DECP) and Diethylphosphinic chloride represent two distinct classes of phosphorylating agents. While both introduce a phosphorus moiety to nucleophiles (alcohols, amines), the resulting functional groups differ fundamentally in electronic structure, hydrolytic stability, and biological application.
-
Diethyl phosphorochloridate yields Phosphate Esters (P-O-C bonds).[1] It is the standard reagent for converting alcohols into phosphates, often serving as activating groups or prodrug precursors.
-
Diethylphosphinic chloride yields Phosphinate Esters (P-C bonds internal to the phosphorus core). It is frequently employed to create metabolically stable phosphate mimics where the labile P-O bond is replaced by a robust P-C bond, or to introduce specific phosphinoyl pharmacophores.
This guide provides a technical comparison to assist researchers in selecting the optimal reagent for drug development and organic synthesis.
Chemical Identity & Mechanistic Insight
The primary distinction lies in the oxidation state and substitution pattern of the phosphorus center.
| Feature | Diethyl Phosphorochloridate (DECP) | Diethylphosphinic Chloride |
| CAS Number | 814-49-3 | 1112-38-5 |
| Structure | ||
| Class | Phosphoric Acid Derivative | Phosphinic Acid Derivative |
| Product (w/ ROH) | Phosphate Triester: | Phosphinate Ester: |
| Electronic Nature | Highly Electrophilic (3 Oxygen substituents) | Moderately Electrophilic (2 Carbon substituents) |
| Primary Use | Phosphorylation (Phosphate synthesis) | Phosphinylation (Stable Isostere synthesis) |
Mechanism of Action
Both reagents operate via a Nucleophilic Substitution at Phosphorus (
Figure 1: General mechanism for phosphorylation/phosphinylation mediated by base catalysis.
Performance Comparison
A. Reactivity Profile
-
DECP (Phosphate): The phosphorus atom is bonded to two ethoxy groups and one double-bonded oxygen. The electronegative oxygens pull electron density away from the phosphorus, making it highly electrophilic . It reacts rapidly with primary and secondary alcohols, often requiring cooling (
to ) to prevent side reactions or decomposition. -
Diethylphosphinic Chloride (Phosphinate): The phosphorus is bonded to two ethyl groups (carbon). Alkyl groups are electron-donating via induction, which slightly reduces the electrophilicity of the phosphorus center compared to DECP. Consequently, reactions might require longer times or slightly higher temperatures (RT to reflux) compared to the hyper-reactive DECP.
B. Hydrolytic Stability (The "Stable Mimic" Effect)
This is the critical decision factor for drug design.
-
Phosphate Esters (from DECP): The resulting P-O-C linkage is susceptible to hydrolysis by phosphatases and esterases in vivo. This makes DECP ideal for creating prodrugs where the phosphate group is intended to be cleaved to release the active parent drug (e.g., Fosphenytoin).
-
Phosphinate Esters (from Diethylphosphinic chloride): The internal P-C bonds are chemically robust and resistant to enzymatic cleavage. While the newly formed P-O-R bond (if reacting with alcohol) is still an ester, the steric bulk of the ethyl groups and the electronic difference often render phosphinates more resistant to hydrolysis than their phosphate counterparts. This makes them excellent transition state analogues or stable inhibitors.
C. Toxicity & Safety
-
DECP: A potent cholinesterase inhibitor .[2][3] It mimics nerve agents in structure and activity. Extreme caution, double-gloving, and fume hood use are mandatory. High dermal toxicity.[1][2][3]
-
Diethylphosphinic Chloride: Corrosive and reacts vigorously with water to release HCl. While less notorious for neurotoxicity than DECP, it causes severe burns and lung damage upon inhalation.
Applications in Drug Development[4][5]
| Application | Recommended Reagent | Rationale |
| Prodrug Synthesis | DECP | Creates a biologically labile phosphate group to improve solubility, which is then cleaved in vivo. |
| Enzyme Inhibition | Diethylphosphinic Cl | Creates a stable structure that fits the enzyme active site but cannot be hydrolyzed, permanently blocking the enzyme. |
| Protecting Group | DECP | Diethyl phosphates are occasionally used to protect phenols; they can be removed via hydrolysis or specific cleavage methods. |
| Metabolic Stability | Diethylphosphinic Cl | Used when the drug candidate must resist metabolic degradation at the phosphorus center. |
Experimental Protocols
Protocol A: Phosphorylation with Diethyl Phosphorochloridate (DECP)
Target: Synthesis of a Diethyl Phosphate Ester from a Primary Alcohol (e.g., Geraniol) Based on Organic Syntheses, Coll. Vol. 10, p.423 (2004).
Materials:
-
Substrate: Alcohol (1.0 equiv)
-
Reagent: Diethyl phosphorochloridate (1.5 equiv)
-
Base: Pyridine (2.5 equiv)[4]
-
Solvent: Anhydrous Diethyl Ether or DCM
-
Quench: 1 M NaOH (ice-cold)
Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Argon. Add the alcohol (e.g., 80 mmol) and dry pyridine (200 mmol) in anhydrous ether (60 mL).
-
Cooling: Cool the solution to -30 °C using a dry ice/acetone bath.
-
Addition: Add Diethyl phosphorochloridate (120 mmol) dropwise via syringe over 10 minutes. Maintain vigorous stirring.
-
Note: A white precipitate (Pyridine-HCl) will form immediately.
-
-
Reaction: Remove the cold bath and allow the mixture to warm to room temperature (23 °C). Stir for 6.5 hours.
-
Quench: Add ice-cold 1 M NaOH (150 mL) carefully to hydrolyze excess reagent.
-
Extraction: Separate layers. Extract the aqueous layer with EtOAc. Wash combined organics with saturated brine, dry over
, and concentrate. -
Purification: Flash chromatography (EtOAc/Hexanes) is usually required to remove phosphate byproducts.
Protocol B: Phosphinylation with Diethylphosphinic Chloride
Target: Synthesis of a Phosphinate Ester from a Phenol or Alcohol
Materials:
-
Substrate: Phenol/Alcohol (1.0 equiv)
-
Reagent: Diethylphosphinic chloride (1.1 - 1.2 equiv)
-
Base: Triethylamine (TEA) (1.2 - 1.5 equiv) or DMAP (cat.)
-
Solvent: Anhydrous Dichloromethane (DCM)
Procedure:
-
Setup: In a flame-dried flask under Nitrogen, dissolve the substrate (10 mmol) and Triethylamine (12 mmol) in anhydrous DCM (20 mL).
-
Optional: Add 10 mol% DMAP to accelerate the reaction for sterically hindered alcohols.
-
-
Cooling: Cool to 0 °C (ice bath). Phosphinic chlorides are slightly less reactive than DECP, so -30 °C is rarely necessary unless the substrate is extremely sensitive.
-
Addition: Add Diethylphosphinic chloride (11 mmol) dropwise.
-
Reaction: Allow to warm to room temperature. Stir for 2–4 hours. Monitor by TLC (the phosphinate ester is usually less polar than the alcohol).
-
Workup: Quench with water. Wash the organic layer with 1M HCl (to remove TEA), then saturated
, then brine. -
Drying: Dry over
and concentrate in vacuo. -
Validation:
NMR is the gold standard for confirmation. Phosphinates typically appear around 50–60 ppm , whereas Phosphates (from Protocol A) appear around -1 to -10 ppm .
Decision Logic (Reagent Selection)
Figure 2: Decision matrix for selecting between DECP and Diethylphosphinic chloride.
References
-
Organic Syntheses , "Synthesis of Geranyl Diethyl Phosphate using Diethyl Chlorophosphate", Org. Synth.2004 , 10, 423.
-
National Center for Biotechnology Information , "PubChem Compound Summary for CID 13139, Diethyl chlorophosphate", PubChem.
-
National Center for Biotechnology Information , "PubChem Compound Summary for CID 5195381, Diethylphosphinic chloride", PubChem.
-
Keglevich, G. , "The Hydrolysis of Phosphinates and Phosphonates: A Review", Molecules2025 , 30. (Discusses hydrolytic stability of P-C vs P-O bonds).
-
Georganics , "Diethyl chlorophosphate - General Description and Applications".
Sources
Technical Comparison: Diethylphosphinic Chloride (Dep-Cl) vs. Diphenylphosphinic Chloride (Dpp-Cl)
Topic: Comparison of Diethylphosphinic Chloride with Other Phosphinylating Agents Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of phosphorus-based reagents, Diethylphosphinic chloride (Dep-Cl) and its aromatic counterpart, Diphenylphosphinic chloride (Dpp-Cl) , represent two distinct classes of phosphinylating agents. While both are used to generate mixed anhydrides for peptide coupling and to introduce phosphinyl protecting groups, their utility is sharply differentiated by their electronic profiles and hydrolytic stabilities.
This guide provides a critical analysis of Dep-Cl against Dpp-Cl and phosphoryl chlorides, focusing on their mechanistic behaviors, stability profiles, and experimental applications in organic synthesis and medicinal chemistry.
Mechanistic Insight: The Mixed Anhydride Pathway
The primary application of phosphinic chlorides in synthesis is the activation of carboxylic acids via the formation of Phosphinic-Carboxylic Mixed Anhydrides . Unlike carbonic mixed anhydrides (generated from alkyl chloroformates), phosphinic mixed anhydrides exhibit high regioselectivity during aminolysis.
Mechanism of Action
The reaction proceeds through the nucleophilic attack of a carboxylate on the phosphorus center, displacing chloride. The resulting mixed anhydride is an activated acyl donor.
Key Advantage: Nucleophilic attack by the amine occurs almost exclusively at the carbonyl carbon (Path A), avoiding the phosphorus center (Path B). This is driven by the high bond strength of the P=O bond and the leaving group ability of the phosphinate anion.
Figure 1: Activation of carboxylic acids using Diethylphosphinic chloride (Dep-Cl). The pathway favors carbonyl attack (Path A) over phosphorus attack, ensuring high yield of the amide/peptide.
Comparative Analysis: Dep-Cl vs. Dpp-Cl
The choice between the ethyl (alkyl) and phenyl (aryl) variants dictates the reactivity and the stability of the resulting bonds.
A. Electronic and Steric Profile[1]
-
Diethylphosphinic Chloride (Dep-Cl):
-
Electronics: The ethyl groups are electron-donating (+I effect). This increases electron density at the phosphorus atom compared to the phenyl variant.
-
Consequence: The P-Cl bond is less electrophilic than in Dpp-Cl. However, the resulting P-N or P-O bonds in products are significantly more stable to acid hydrolysis.
-
Sterics: Ethyl groups are less bulky than phenyl rings, potentially allowing reaction with more sterically hindered nucleophiles, although the electronic deactivation counters this benefit in some contexts.
-
-
Diphenylphosphinic Chloride (Dpp-Cl):
-
Electronics: The phenyl rings are electron-withdrawing (via induction/resonance). This makes the phosphorus center highly electrophilic.
-
Consequence: faster formation of mixed anhydrides and faster reaction with amines.
-
Acid Lability: The electron-withdrawing nature makes the resulting phosphinamides (P-N) and esters (P-O) more susceptible to acid-catalyzed hydrolysis. Dpp is the superior choice for temporary protection.
-
B. Stability and Deprotection (The Critical Differentiator)
This is the deciding factor for most researchers.
| Feature | Diethylphosphinyl (Dep) | Diphenylphosphinyl (Dpp) |
| Nature | Robust / Permanent | Labile / Temporary |
| Acid Stability | High. Resistant to mild acid (TFA, dilute HCl). Requires harsh conditions to cleave.[1] | Moderate/Low. Cleaved by TFA or HCl/MeOH. |
| Use Case | Permanent ligation, flame retardants, stable linkers. | Peptide synthesis protecting group (Kenner's group). |
| Byproduct Solubility | Diethylphosphinic acid is water-soluble. | Diphenylphosphinic acid is less water-soluble; often precipitates. |
C. Performance in Peptide Coupling
While Dpp-Cl is historically the "gold standard" for phosphinic mixed anhydrides (due to the Ramage and Kenner protocols), Dep-Cl is a viable alternative that offers easier removal of byproducts in aqueous workups due to the higher water solubility of diethylphosphinic acid compared to the lipophilic diphenylphosphinic acid.
Experimental Protocols
Protocol A: Mixed Anhydride Peptide Coupling using Dep-Cl
Use this protocol for coupling sterically hindered amino acids where standard carbodiimides (EDC/DCC) fail or cause racemization.
Reagents:
-
N-Protected Amino Acid (1.0 equiv)[2]
-
Amino Acid Ester HCl salt (1.0 equiv)[2]
-
Diethylphosphinic chloride (Dep-Cl) (1.1 equiv)[2]
-
N-Methylmorpholine (NMM) or DIEA (2.2 equiv)
-
Solvent: Anhydrous DCM or THF
Step-by-Step Methodology:
-
Activation: Dissolve the N-protected amino acid and 1.1 equiv of NMM in anhydrous DCM under nitrogen. Cool the solution to 0°C .
-
Anhydride Formation: Add Dep-Cl (1.1 equiv) dropwise via syringe. Stir at 0°C for 20–30 minutes . Note: A white precipitate of NMM·HCl may form; this confirms the reaction is proceeding.
-
Coupling: Add the Amino Acid Ester HCl salt followed immediately by the second portion of NMM (1.1 equiv).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours . Monitor by TLC or HPLC.
-
Workup (Self-Validating Step):
-
Dilute with Ethyl Acetate.
-
Wash sequentially with: 5% Citric Acid (removes unreacted amine), Saturated NaHCO₃ (removes unreacted acid and diethylphosphinic acid byproduct ), and Brine.
-
Observation: Unlike Dpp-OH, which may precipitate and clog separators, the Dep-OH byproduct is highly water-soluble and washes away easily.
-
-
Isolation: Dry over MgSO₄ and concentrate.
Protocol B: N-Protection of Amines (Dep-Group Introduction)
Use this when a highly stable phosphorus protecting group is required.
-
Setup: Dissolve the amine (1.0 equiv) and Triethylamine (1.5 equiv) in DCM at 0°C.
-
Addition: Add Dep-Cl (1.1 equiv) slowly to control the exotherm.
-
Completion: Stir at Room Temperature for 1 hour.
-
Verification: The resulting Diethylphosphinamide is extremely stable. It will not be cleaved by standard Boc-removal conditions (TFA/DCM). This orthogonality allows for selective deprotection of other groups while retaining the Dep-group.[3]
Data Summary: Dep-Cl vs. Alternatives
| Property | Diethylphosphinic Chloride (Dep-Cl) | Diphenylphosphinic Chloride (Dpp-Cl) | Diethyl Chlorophosphate |
| Formula | |||
| Physical State | Liquid (mp 9-12°C) | Viscous Liquid / Low melt solid | Liquid |
| P-Center Reactivity | Moderate (e- donating alkyls) | High (e- withdrawing aryls) | High |
| Amide Stability | High (Acid Resistant) | Low (Acid Labile) | Moderate |
| Main Application | Stable Linkers, Flame Retardants | Peptide Coupling, Protecting Group | Phosphorylation |
| Byproduct Removal | Aqueous Wash (High Solubility) | Extraction/Precipitation (Lipophilic) | Aqueous Wash |
| Toxicity | Corrosive, Moisture Sensitive | Corrosive, Moisture Sensitive | Toxic (Cholinesterase inhibitor) |
Decision Matrix
Use the following logic to select the correct agent for your synthesis:
Figure 2: Selection guide for phosphinic chlorides based on experimental requirements.
References
-
Ramage, R., et al. "Diphenylphosphinic carboxylic mixed anhydrides in peptide synthesis." Journal of the Chemical Society, Perkin Transactions 1, 1985 .
-
Kenner, G. W., et al. "Peptides. Part XI. The use of diphenylphosphinic mixed anhydrides in the synthesis of peptides." Journal of the Chemical Society, 1960 .
-
PubChem. "Diethylphosphinic chloride - Compound Summary." National Library of Medicine.
-
Sigma-Aldrich. "Diphenylphosphinic chloride Product Information."
-
Organic Chemistry Portal. "Protecting Groups: Phosphinamides."
Sources
Comparative Guide: Alternative Reagents to Diethylphosphinic Chloride for P-N Bond Formation
Executive Summary
Diethylphosphinic chloride (
This guide evaluates three high-performance alternatives that bypass the isolation of the unstable acid chloride. By shifting to oxidative coupling , catalytic dehydrogenative coupling (CDC) , or direct acid activation , researchers can achieve higher yields, improved safety profiles, and superior functional group tolerance.
The Benchmark: Diethylphosphinic Chloride
-
Mechanism: Nucleophilic substitution (
). -
Status: Legacy reagent.
-
Critical Flaws: Requires moisture-free conditions; generates stoichiometric HCl; difficult to store.
Strategic Alternatives: Technical Analysis
Alternative A: Modified Atherton-Todd (AT) Reaction
Best For: Robust, large-scale synthesis where mild oxidation is acceptable.
The classical Atherton-Todd reaction generates a chlorophosphate in situ from a stable H-phosphonate (diethyl phosphite) using
-
Mechanism: The H-phosphonate (
) is deprotonated to form a phosphite anion, which is halogenated by a halo-donor (e.g., , ). The resulting intermediate reacts immediately with the amine. -
Modern Twist: Recent protocols (e.g., Chen et al., 2020) utilize air as a radical initiator with
, eliminating the need for stoichiometric perhaloalkanes in some cases.
Alternative B: Copper-Catalyzed Dehydrogenative Coupling (CDC)
Best For: Green chemistry applications and high atom economy.
This method couples diethyl phosphite (
-
Mechanism: A Cu(II) species coordinates the amine and the phosphite. Oxidation of the P-H bond occurs via a metal-mediated pathway, facilitating P-N bond formation without halogenated intermediates.
-
Key Advantage: Avoids all halogenated waste streams.
Alternative C: Direct Activation of Phosphinic Acids (PyBOP/EDC)
Best For: Late-stage functionalization and complex substrates (Peptide Chemistry approach).
Instead of the chloride, one starts with the stable Diethylphosphinic Acid (
-
Mechanism: The coupling reagent forms a reactive mixed anhydride or active ester at the phosphorus center, which is then attacked by the amine.
-
Key Advantage: Extremely mild; compatible with acid-sensitive substrates; no HCl generation.
Comparative Performance Analysis
The following data summarizes the performance of these alternatives against the standard acid chloride method.
| Feature | Diethylphosphinic Chloride | Modified Atherton-Todd | Cu-Catalyzed CDC | Acid Activation (PyBOP) |
| Precursor Stability | Low (Hydrolyzes rapidly) | High ( | High ( | High ( |
| Byproducts | HCl, Chloride salts | Haloform ( | Phosphonium salts / Urea | |
| Typical Yield | 60–85% | 85–98% | 75–92% | 80–95% |
| Atom Economy | Poor | Moderate | Excellent | Low (High MW reagents) |
| Reaction Time | 1–4 h | 1–12 h | 6–24 h | 0.5–2 h |
| Toxicity | Corrosive | Solvent dependent | Low (Catalytic Cu) | Low to Moderate |
Visualizing the Pathways
The following diagram illustrates the mechanistic divergence of the three alternatives compared to the traditional acid chloride route.
Caption: Figure 1. Strategic pathways for P-N bond formation. The Standard route (Red) is compared against three robust alternatives (Green) utilizing stable precursors.
Detailed Experimental Protocols
These protocols are designed to be self-validating. Causality is explained for critical steps to ensure reproducibility.
Protocol A: Modified Atherton-Todd (Air/CHCl3)
Based on Chen et al. (2020) principles.
Rationale: Uses air as a radical initiator and
-
Setup: Charge a round-bottom flask with Diethyl phosphite (1.0 equiv), Amine (1.1 equiv), and Triethylamine (2.0 equiv) in
(0.5 M concentration). -
Activation: Stir the mixture open to air (or under an
balloon for faster rates) at room temperature.-
Why: Oxygen initiates the radical abstraction of H from the phosphite, which then abstracts Cl from the solvent (
) to form the chlorophosphate intermediate transiently.
-
-
Reaction: Monitor by TLC or
NMR. The signal will shift from ~7 ppm (H-phosphonate) to ~20-30 ppm (Phosphinamide). -
Workup: Wash with water (to remove
), dry over , and concentrate. -
Purification: Silica gel chromatography (EtOAc/Hexanes).
Protocol B: Copper-Catalyzed Oxidative Coupling (CDC)
Based on Cu(OAc)2 / Air systems.
Rationale: High atom economy; water is the only byproduct.
-
Catalyst Prep: In a reaction tube, add Cu(OAc)2 (10 mol%) and 2,2'-bipyridine (10 mol%) in Ethanol or Toluene. Stir for 10 min to form the active blue/green complex.
-
Addition: Add Diethyl phosphite (1.0 equiv), Amine (1.2 equiv), and Base (
or , 2.0 equiv). -
Oxidation: Heat to 60°C under an air atmosphere (open tube or
balloon).-
Why: The base facilitates deprotonation of the P-H; the Cu(II) oxidizes the P-center, facilitating nucleophilic attack by the amine. Air re-oxidizes Cu(I) back to Cu(II).
-
-
Completion: Reaction typically finishes in 6–12 hours.
-
Workup: Filter through a celite pad (removes Copper salts). Concentrate and purify.
Protocol C: PyBOP-Mediated Coupling
Adapted from standard peptide coupling methodologies.
Rationale: Best for coupling valuable/complex amines where harsh conditions must be avoided.
-
Dissolution: Dissolve Diethylphosphinic acid (1.0 equiv) and Amine (1.0 equiv) in dry DCM or DMF.
-
Base Addition: Add DIPEA (Diisopropylethylamine) (3.0 equiv). Cool to 0°C.
-
Coupling: Add PyBOP (1.1 equiv) in one portion. Allow to warm to RT.
-
Why: PyBOP reacts with the phosphinic acid anion to form a P-O-P phosphonium intermediate, which rearranges to a reactive OBt ester. The amine attacks the P center, displacing HOBt.
-
-
Workup: Dilute with EtOAc, wash with saturated
(removes HOBt and unreacted acid), then brine. -
Note: PyBOP generates HMPA-free byproducts, unlike BOP, making it safer.
Decision Matrix: Selecting the Right Reagent
Use the following logic flow to determine the optimal reagent for your specific substrate.
Caption: Figure 2. Decision matrix for reagent selection based on substrate sensitivity and process goals.
References
-
Atherton, F. R., Openshaw, H. T., & Todd, A. R. (1945). "174. Studies on phosphorylation. Part II. The reaction of dialkyl phosphites with polyhalogen compounds in presence of bases.[1] A new method for the phosphorylation of amines."[2] Journal of the Chemical Society, 660-663. Link
-
Chen, Y., et al. (2020).[3] "A phosphoryl radical-initiated Atherton–Todd-type reaction under open air."[3] Chemical Communications, 56, 1357-1360.[3] Link
-
Gui, Q., et al. (2015). "Copper-Catalyzed Oxidative Cross-Coupling of H-Phosphonates and Amides to N-Acylphosphoramidates." Organic Letters, 17(24), 5970–5973. Link
-
Coste, J., et al. (1990). "PyBOP: A new peptide coupling reagent devoid of toxic by-products."[4] Tetrahedron Letters, 31(2), 205-208. Link
-
Montchamp, J. L. (2014).[5] "Phosphinate Chemistry in the 21st Century: A Viable Alternative to the Use of Phosphorus Chlorides in Synthesis." Accounts of Chemical Research, 47(1), 77–87. Link
Sources
- 1. [Synthesis of phosphonic acid and phosphinic acid derivatives for development of biologically active compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A phosphoryl radical-initiated Atherton–Todd-type reaction under open air - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. bachem.com [bachem.com]
- 5. Phosphinate or phosphinic acid derivative synthesis by substitution or addition [organic-chemistry.org]
Efficacy Guide: Diethylphosphinic Chloride vs. Diphenylphosphinic Chloride
Executive Summary
Verdict: The choice between Diethylphosphinic chloride (
-
Diphenylphosphinic chloride (
) is the superior reagent for peptide coupling and mixed anhydride synthesis. The bulky phenyl rings sterically shield the phosphorus atom, directing nucleophilic attack to the carbonyl carbon of the intermediate mixed anhydride. This suppresses regiochemical side reactions and minimizes racemization. -
Diethylphosphinic chloride (
) is the preferred reagent for general phosphinylation , such as protecting alcohols or synthesizing flame retardant precursors. Its lower steric profile allows for faster reaction rates with hindered nucleophiles where regioselectivity is not the primary concern.
Chemical Profile & Mechanistic Basis
Physical & Chemical Properties Comparison
| Feature | Diethylphosphinic Chloride | Diphenylphosphinic Chloride |
| Formula | ||
| CAS Number | 1112-37-4 | 1499-21-4 |
| Molecular Weight | 140.55 g/mol | 236.63 g/mol |
| Physical State | Colorless Liquid | Viscous Liquid / Low-melting Solid |
| Boiling Point | ~233°C (atm); 108°C (15 mmHg) | ~369°C (atm); 222°C (16 mmHg) |
| Density | 1.08 g/mL | 1.24 g/mL |
| Hydrolytic Stability | Lower (Rapid hydrolysis) | Higher (Sterically retarded) |
Mechanistic Causality
The divergent applications of these reagents stem from two key factors:
-
Steric Shielding (The "Cone Angle" Effect):
-
: The two phenyl rings create a significant steric barrier around the phosphorus atom. In mixed anhydride systems (
), this bulk prevents the incoming amine nucleophile from attacking the phosphorus center, forcing it to attack the more accessible carbonyl carbon. This is the "Safety-Catch" principle in action. - : The ethyl groups are conformationally flexible but offer less effective shielding of the phosphorus core. This makes the P-center more susceptible to direct nucleophilic attack, which is desirable for phosphorylation but disastrous for mixed anhydride coupling (leading to P-N bond formation instead of C-N).
-
: The two phenyl rings create a significant steric barrier around the phosphorus atom. In mixed anhydride systems (
-
Electronic Activation:
-
The phenyl groups in
are electron-withdrawing (inductive effect of carbons), making the phosphinate anion ( ) a better leaving group than the diethyl analog. This activates the mixed anhydride towards aminolysis.
-
Application 1: Peptide Coupling (Mixed Anhydride Method)
Primary Reagent: Diphenylphosphinic Chloride[1]
The Mechanism
The "Kenner-Sheppard" method utilizes
Figure 1: Regioselective pathway of Diphenylphosphinic mixed anhydrides. The bulky phenyl groups (red path) block direct attack on Phosphorus, ensuring the amine attacks the Carbonyl (green path).
Experimental Protocol: Diphenylphosphinic Mixed Anhydride Coupling
Objective: Coupling of N-Protected Valine (Z-Val-OH) with Phenylalanine Methyl Ester (H-Phe-OMe).
Reagents:
-
N-Benzyloxycarbonyl-L-valine (1.0 equiv)
-
Diphenylphosphinic chloride (1.0 equiv)
-
N-Methylmorpholine (NMM) (1.0 equiv for activation + 1.0 equiv for amine neutralization)
-
Solvent: Dichloromethane (DCM) (Anhydrous)
Procedure:
-
Activation: Dissolve Z-Val-OH (10 mmol) in anhydrous DCM (50 mL). Cool the solution to 0°C in an ice bath.
-
Anhydride Formation: Add NMM (1.1 mL, 10 mmol) followed strictly by the dropwise addition of Diphenylphosphinic chloride (2.37 g, 10 mmol). Stir at 0°C for 20–30 minutes .
-
Checkpoint: The formation of the mixed anhydride can be monitored by
NMR (shift from ~+43 ppm to ~+28 ppm for the anhydride).
-
-
Coupling: Add the HCl salt of H-Phe-OMe (10 mmol) and a second equivalent of NMM (10 mmol) to the mixture.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours .
-
Workup: Wash the organic layer successively with 5% citric acid, saturated
, and brine. Dry over and concentrate.
Application 2: Nucleophilic Protection (Phosphinylation)
Primary Reagent: Diethylphosphinic Chloride
The Mechanism
For simple protection of alcohols or amines where the goal is to form a P-O or P-N bond, the steric bulk of the diphenyl derivative is unnecessary and can retard the reaction.
Figure 2: Direct phosphinylation workflow. The smaller ethyl groups facilitate rapid nucleophilic attack at the phosphorus center.
Experimental Protocol: Protection of a Primary Alcohol
Objective: Synthesis of Diethylphosphinate ester from Benzyl Alcohol.
Reagents:
-
Benzyl Alcohol (10 mmol)
-
Diethylphosphinic chloride (1.1 equiv)
-
Triethylamine (
) (1.2 equiv) -
DMAP (0.1 equiv, catalyst)
-
Solvent: DCM or THF
Procedure:
-
Preparation: Dissolve Benzyl Alcohol (1.08 g, 10 mmol) and
(1.67 mL, 12 mmol) in dry DCM (40 mL). Add DMAP (122 mg, 1 mmol). -
Addition: Cool to 0°C . Add Diethylphosphinic chloride (1.55 g, 11 mmol) dropwise via syringe. The reaction is exothermic; control the rate to maintain temperature.
-
Reaction: Remove ice bath and stir at room temperature for 3 hours .
-
Checkpoint: Monitor by TLC or
NMR (Shift from ~+75 ppm to ~+55 ppm for the ester).
-
-
Quench: Add water (10 mL) to hydrolyze excess acid chloride. Stir vigorously for 10 minutes.
-
Workup: Separate phases. Wash organic phase with 1M HCl (to remove amines) and sat.
. Dry and concentrate.
References
-
Kenner, G. W., & Sheppard, R. C. (1958). Peptides. Part VIII. The synthesis of peptides using mixed anhydrides of diphenylphosphinic acid. Journal of the Chemical Society. Link
-
Ramage, R., et al. (1985). Diphenylphosphinic mixed anhydrides in solid phase peptide synthesis. Tetrahedron. Link
-
Jackson, A. G., et al. (1976). Regioselectivity in the aminolysis of mixed anhydrides. Journal of the American Chemical Society. Link
-
TriLink BioTechnologies. 31P Chemical Shifts in NMR Spectra of Nucleotide Derivatives.Link
-
Sigma-Aldrich. Diphenylphosphinic chloride Product Specification & Properties.[2]Link
Sources
Technical Deep-Dive: Characterization and Performance Profiling of Diethylphosphinic Acid (DEPA)
Executive Summary
Diethylphosphinic acid (DEPA, CAS 813-76-3) represents a critical junction in organophosphorus chemistry. While often encountered as the stable hydrolysis product of reactive intermediates like diethylphosphinic chloride, it also serves as a specialized ligand in its own right.
This guide provides an objective characterization of DEPA, contrasting its behavior against industry-standard lipophilic extractants (D2EHPA, Cyanex 272) and its reactive precursors. Unlike its heavy-chain homologs used in industrial solvent extraction, DEPA’s short alkyl chains confer unique water solubility, fundamentally altering its performance profile and analytical requirements.
Part 1: Physicochemical Profiling (The "Fingerprint")
To accurately characterize DEPA, one must distinguish it from its precursors (chlorides/esters) and its degradation byproducts. The following profile establishes the baseline identity.
Table 1: Comparative Physicochemical Properties
| Property | Diethylphosphinic Acid (DEPA) | Diethylphosphinic Chloride (Precursor) | D2EHPA (Alternative Standard) |
| Formula | |||
| MW ( g/mol ) | 122.10 | 140.55 | 322.43 |
| Physical State | Viscous Liquid / Low-melt Solid | Fuming Liquid | Viscous Liquid |
| Melting Point | ~18.5 °C | < 0 °C | -60 °C |
| Acidity ( | 3.18 – 3.29 | N/A (Hydrolyzes) | 3.30 (approx) |
| Water Solubility | High (Miscible) | Reacts violently | Very Low (Lipophilic) |
| ~55 – 60 ppm | ~75 – 85 ppm | ~0 – 2 ppm |
Analyst Note: The drastic difference in water solubility between DEPA and D2EHPA is the defining operational characteristic. While D2EHPA partitions into the organic phase, DEPA will readily partition into the aqueous phase, leading to "ligand loss" in solvent extraction workflows.
Spectroscopic Signature ( NMR)
Phosphorus-31 NMR is the gold standard for characterizing DEPA because it requires no solvent suppression and provides distinct chemical shift windows.
-
The Shift: DEPA typically resonates between 50–60 ppm (relative to 85%
). -
Differentiation:
-
Precursor: The chloride (
) is significantly downfield (~75+ ppm). -
Impurity: Phosphoric acid (
) is at 0 ppm; Phosphonic acids ( ) are typically 20–35 ppm.
-
Part 2: Formation Kinetics & Stability
Understanding the hydrolysis pathway is essential for controlling purity. DEPA is the thermodynamic sink of the reaction between diethylphosphinic chloride and water.
Hydrolysis Mechanism
The reaction proceeds via a nucleophilic attack of water on the phosphorus center, eliminating HCl. This reaction is rapid and exothermic.
Figure 1: Hydrolysis pathway of Diethylphosphinic Chloride yielding DEPA. The reaction is irreversible under aqueous conditions.
Stability Profile
-
Thermal: DEPA is thermally stable up to ~250°C, unlike many organophosphorus esters which may undergo pyrolysis.
-
Chemical: It is resistant to further hydrolysis (P-C bonds are stable). However, it can form anhydride species (
) under extreme dehydration conditions.
Part 3: Comparative Performance (Extraction & Chelation)
In drug development and metallurgic purification, phosphinic acids are used to chelate metals. Here, DEPA is compared against the industry standards Cyanex 272 and D2EHPA .
Performance Matrix: Metal Extraction Efficiency
| Feature | DEPA (Ethyl chains) | Cyanex 272 (Trimethylpentyl chains) | D2EHPA (Ethylhexyl chains) |
| Steric Hindrance | Low | High | Moderate |
| Selectivity (Co/Ni) | Low | High | Moderate |
| pH Dependency | Extracts at lower pH | Extracts at higher pH | Extracts at lower pH |
| Aqueous Loss | Critical Failure Mode (High loss) | Negligible | Negligible |
| Primary Use Case | Aqueous Phase Complexant / Synthesis Intermediate | Selective Solvent Extraction (Cobalt) | Bulk Solvent Extraction (Zinc/Rare Earths) |
Experimental Insight:
In a biphasic system (Water/Toluene), DEPA shows a Distribution Ratio (
Part 4: Validated Experimental Protocols
Protocol A: Quantitative Determination via NMR (Q-NMR)
Use this protocol to determine the purity of DEPA or quantify it as a hydrolysis impurity.
Reagents:
-
Deuterated Solvent:
or (depending on sample solubility). -
Internal Standard (IS): Triphenylphosphine oxide (TPPO) - Shift ~27 ppm (distinct from DEPA).
-
Relaxation Agent: Chromium(III) acetylacetonate (
) (Optional, decreases T1).
Workflow:
-
Preparation: Weigh accurately ~20 mg of Sample and ~10 mg of IS into a vial.
-
Dissolution: Add 0.6 mL deuterated solvent. If using
, ensure the sample is dry. -
Acquisition:
-
Pulse Angle: 30° or 45°.
-
Relaxation Delay (
): > 10 seconds (Critical for quantitation to ensure full relaxation). -
Scans: 64–128.
-
Decoupling: Inverse gated decoupling (to suppress NOE enhancement for accurate integration).
-
-
Processing: Phase correct manually. Baseline correct.
-
Calculation:
(Where A=Area, N=Number of P atoms, W=Weight, P=Purity)[1][2][3][4]
Protocol B: Determination of Acid Value (Titration)
A rapid QC check for bulk material.
-
Dissolve: 0.5 g DEPA in 50 mL of 50:50 Ethanol:Water mixture.
-
Indicator: Add 3 drops of Phenolphthalein.
-
Titrant: 0.1 N NaOH (Standardized).
-
Endpoint: Titrate until a faint pink color persists for 30 seconds.
-
Calculation:
Theoretical AV for DEPA is ~459 mg KOH/g.
Analytical Decision Tree
Figure 2: Rapid identification workflow for distinguishing DEPA from lipophilic contaminants or precursors.
References
-
ChemicalBook. (2025).[4] Diethylphosphinic Acid Properties and Safety. Retrieved from
-
PubChem. (2025).[3][5] Diethylphosphinic Acid - Compound Summary. National Library of Medicine. Retrieved from
-
Grymonprez, B., et al. (2023).[6] Solubility of di-(2-ethylhexyl)phosphoric acid (D2EHPA) in aqueous electrolyte solutions. Separation and Purification Technology. Retrieved from
-
BenchChem. (2025).[7] Comparative Analysis of 31P NMR Chemical Shifts for Diethyl Alkyl Phosphonates. Retrieved from
-
HPC Standards. (2025). Diethylphosphinic acid Reference Standard. Retrieved from
Sources
- 1. Kinetics and Mechanism of the Aminolysis of Dimethyl Thiophosphinic Chloride with Anilines -Bulletin of the Korean Chemical Society | Korea Science [koreascience.kr]
- 2. trilinkbiotech.com [trilinkbiotech.com]
- 3. Diethylphosphinate | C4H10O2P- | CID 21868146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 813-76-3 CAS MSDS (DIETHYLPHOSPHINIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Diethyl phosphate | C4H11O4P | CID 654 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
The Kinetic Truth: Quantitative 1H NMR (qNMR) for Reaction Monitoring
Executive Summary: The Universal Detector
In the high-stakes environment of drug development and kinetic analysis, the "black box" of a reaction vessel is often illuminated only by offline aliquots sent to HPLC. While chromatography remains the gold standard for trace impurity profiling, it suffers from a critical blind spot in reaction monitoring: the requirement for compound-specific calibration.
Quantitative 1H NMR (qNMR) offers a paradigm shift. It operates on a fundamental physical constant—the Universal Response Factor . Unlike UV-Vis detectors, where response depends on extinction coefficients (
This guide compares qNMR directly against HPLC/GC alternatives and provides a self-validating protocol for implementing qNMR in kinetic studies.
Part 1: Technical Deep Dive – The Mechanics of Universality
To understand why qNMR is superior for early-stage reaction monitoring, we must contrast the signal generation mechanisms.
The "Response Factor" Trap
-
Chromatography (HPLC-UV): Signal Area
.-
You cannot quantify a new intermediate without isolating it, weighing it, and creating a calibration curve to determine
(extinction coefficient).
-
-
qNMR: Signal Area
.[1]- is the number of protons contributing to the signal (known from structure).
- is an instrumental constant identical for all resonances in the spectrum.
The Implication: If you have one internal standard with a known concentration, you effectively have a calibration curve for every molecule in the tube, known or unknown.
Part 2: Comparative Analysis – qNMR vs. Chromatography[2][3][4]
The following table contrasts the performance of qNMR against High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) specifically for reaction monitoring contexts.
Table 1: Performance Matrix for Reaction Monitoring
| Feature | qNMR (1H) | HPLC-UV/Vis | GC-MS/FID |
| Quantification Basis | Absolute (Ratio to Internal Standard) | Relative (Requires calibration curve per analyte) | Relative (Requires calibration curve per analyte) |
| Structural Insight | High (Definitive structural elucidation in-situ) | Low (Retention time only; requires MS for ID) | Medium (Mass fragmentation, but isomers are tricky) |
| Method Dev. Time | < 1 Hour (Solvent + IS selection) | Days/Weeks (Column, Mobile Phase, Gradient opt.) | Days (Column, Temp program, Inlet parameters) |
| Sample Integrity | Non-Destructive (Sample recoverable) | Destructive | Destructive |
| Linearity Range | |||
| Sensitivity (LOD) | Moderate (~1-10 µM) | High (nM range possible) | High (nM range possible) |
| Blind Spots | Inorganic salts, non-protonated species | Compounds lacking chromophores (UV) | Non-volatiles, thermally unstable compounds |
Part 3: The Self-Validating Experimental Protocol
As a Senior Application Scientist, I reject "cookbook" protocols. You must understand the causality of your parameters. The most common source of error in qNMR is saturation , caused by insufficient relaxation delay (
Phase 1: The Audit (Mandatory Pre-Scan)
Before monitoring a reaction, you must determine the longitudinal relaxation time (
-
Pulse Sequence: Inversion Recovery (t1ir or similar).
-
Array: Set a variable delay list (
) ranging from 0.1s to 15s. -
Analysis: Plot Intensity vs.
. The time where the signal crosses zero (null point) is roughly . -
The Golden Rule: Your quantitative delay (
) must be (for 99.3% recovery) or (for 99.9% recovery).-
Failure to do this results in under-integration of slow-relaxing protons.
-
Phase 2: Internal Standard (IS) Selection
The IS is your "molar anchor." It must meet these criteria:
-
Inert: Must not react with reagents.
-
Resonance Clarity: A simple signal (singlet preferred) in a clear region (e.g., TCNB at 8.5 ppm or Maleic Acid at 6.3 ppm).
-
Relaxation: Moderate
(avoid degassed small molecules with unless you have time).
Phase 3: Acquisition Parameters
Set these parameters to ensure "Quantitative Conditions" (qH).
-
Pulse Angle: 90° (maximizes signal per scan, requires full relaxation).
-
Spectral Width (SW): Wide enough to capture all signals + 10% baseline buffer (usually 20 ppm).
-
Transmitter Offset (O1): Centered to avoid off-resonance effects.
-
Number of Scans (NS): Minimum necessary for S/N > 150:1.
-
Acquisition Time (AQ):
seconds (to avoid truncation artifacts). -
Relaxation Delay (D1): Calculated from Phase 1 (
).
Phase 4: Data Processing
-
Zero Filling: At least 64k points (improves digital resolution).
-
Apodization: Exponential multiplication (LB = 0.3 Hz) is standard, but ensure it doesn't broaden peaks into overlap.
-
Phasing: Manual phasing is critical. Autophase often fails at the baseline extremes.
-
Baseline Correction: Use a polynomial fit (ABS in TopSpin) only on signal-free regions.
-
Integration: Define slope and bias carefully. Integrate the IS and normalize it to its known molarity.
Part 4: Workflow Visualization
The following diagram illustrates the decision matrix and feedback loop for a robust qNMR reaction monitoring experiment.
Figure 1: The "Self-Validating" qNMR workflow. Note the critical loop ensuring parameters are based on physical relaxation times (
References
-
Comparison of HPLC and NMR for Quantification of Carbohydrates Source: MDPI (2023) URL:[Link]
-
ICH Guideline Q2(R2) on Validation of Analytical Procedures Source: European Medicines Agency (EMA) / ICH (2023) URL:[Link]
-
Online NMR and HPLC as a Reaction Monitoring Platform Source: American Chemical Society (ACS) - Analytical Chemistry URL:[Link]
-
Rapid Estimation of T1 for Quantitative NMR Source: ResearchGate / Magnetic Resonance in Chemistry URL:[Link]
-
Quantitative NMR Analysis Explained: Principles and Internal Standards Source: ResolveMass Laboratories Inc.[1] URL:[Link]
Sources
Validating the structure of novel compounds synthesized from diethylphosphinic chloride
Executive Summary
Diethylphosphinic chloride (
However, validating these structures presents unique analytical challenges compared to their carbon analogues. Standard
Part 1: The Synthetic Challenge & Control
To validate a structure, one must first understand the reaction trajectory. The synthesis typically involves the nucleophilic substitution of the chloride by an amine or alcohol under anhydrous conditions.
The Critical Variable:
Mechanistic Pathway (Visualization)
The following diagram illustrates the reaction logic and the critical divergence point where moisture contamination leads to false positives in crude analysis.
Figure 1: Reaction pathway showing the competition between successful substitution and hydrolysis. Validation must distinguish the Green node (Product) from the Grey node (Impurity).
Part 2: Comparative Analytical Performance
This section compares the "Standard Organic Protocol" (relying on
H NMR vs. P NMR
The Problem with
The Solution:
| Compound State | Approximate | Structural Diagnostic |
| Starting Material ( | 75 – 85 ppm | Deshielded by electronegative Cl. |
| Target Product ( | 40 – 60 ppm | Distinct upfield shift due to N-substitution. |
| Impurity ( | 50 – 60 ppm | Can overlap; requires proton-coupled scan to distinguish. |
Expert Insight: To distinguish the acid impurity from the amide product if shifts overlap, run a proton-coupled
P NMR . The acid proton (mobile) often broadens the signal, whereas the amidewill show a distinct doublet coupling to the phosphorus ( ).
Structural Geometry: Amide vs. Phosphinamide
The ultimate validation of these compounds lies in confirming they possess the intended tetrahedral geometry , which differentiates them from planar carboxylic amides.
Comparative Physicochemical Data
The following table contrasts the properties of the standard carboxylic amide against the novel diethylphosphinic derivative.
| Feature | Carboxylic Amide (Standard) | Diethylphosphinamide (Novel) | Impact on Drug Design |
| Core Geometry | Planar ( | Tetrahedral ( | TS Mimicry: Phosphinamides mimic the transition state of peptide hydrolysis. |
| Bond Length (X=O) | The | ||
| H-Bond Capability | Strong Acceptor | Strong Acceptor (polarized) | |
| Hydrolytic Stability | Moderate (Enzymatically labile) | High (Protease resistant) | Excellent metabolic stability profile. |
Data Sources: Bond lengths derived from standard crystallographic data for phosphinamides [1] and amides [2].
Part 3: Experimental Validation Protocols
Do not rely on a single data point. Use this self-validating workflow.
Protocol A: Synthesis of N-Substituted Diethylphosphinamides
-
Setup: Flame-dry a round-bottom flask under Argon.
-
Reagents: Dissolve amine (1.0 equiv) and Triethylamine (1.2 equiv) in anhydrous DCM.
-
Addition: Cool to 0°C. Add Diethylphosphinic chloride (1.05 equiv) dropwise. Note: The reaction is exothermic.
-
Monitoring: Stir at RT for 2 hours. Monitor by
P NMR (not just TLC). -
Workup: Wash with sat.
(removes acid impurity), then brine. Dry over .
Protocol B: The "Triad" Validation Workflow
To certify the structure, you must satisfy three criteria:
-
Chemical Shift Confirmation:
-
Acquire
P NMR (decoupled).[1] -
Criteria: Single peak in the 40–60 ppm range. Absence of peak at ~80 ppm (unreacted Cl) or ~0 ppm (phosphate contaminants).
-
-
Connectivity Proof (2D NMR):
-
Acquire
HMBC (Heteronuclear Multiple Bond Correlation). -
Criteria: Look for cross-peaks between the Phosphorus signal and the protons on the amine side (
). This confirms the bond formation definitively.
-
-
Purity Verification:
-
HRMS (ESI+).
-
Criteria: Observe
and often . Watch for the characteristic loss of ethyl groups ( ) in fragmentation patterns.
-
Validation Logic Flow (Visualization)
Figure 2: The analytical decision tree. Note that
References
-
Cambridge Crystallographic Data Centre (CCDC). Bond Lengths of Organophosphorus Compounds. (General reference for P=O bond lengths ~1.48Å). [Link]
-
Chemistry LibreTexts. Properties of Amides: Structure and Basicity. (Reference for C=O bond length ~1.23Å). [Link]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods: 31P Chemical Shifts. University of Wisconsin-Madison.[2] [Link]
Sources
Safer alternatives to phosphorus trichloride-based synthesis
Safer Alternatives to Phosphorus Trichloride ( ) in Synthesis
A Comparative Technical Guide for Drug Development & Organic Synthesis
Executive Summary: The Imperative for Replacement
Phosphorus trichloride (
-
Higher Selectivity: Avoiding the harsh, acidic byproducts of
that degrade sensitive scaffolds. -
Operational Safety: Replacing volatile, corrosive liquids with stable solids or non-toxic solutions.
-
Green Metrics: Improving atom economy and reducing downstream waste treatment.
This guide evaluates three primary strategic alternatives: Propylphosphonic Anhydride (T3P) for amide/peptide coupling, Cyanuric Chloride (TCT) for activation/chlorination, and Hypophosphite salts for organophosphorus synthesis.
Strategic Alternative I: Propylphosphonic Anhydride (T3P)
Primary Application: Amide bond formation, Peptide coupling, Dehydration.[1]
Replaces: The traditional two-step route (
Technical Analysis
T3P (n-propanephosphonic acid anhydride) is a cyclic trimer that functions as a mild, high-yield coupling reagent. Unlike
Mechanism of Action:
The reaction proceeds through a mixed anhydride intermediate. The cyclic structure of T3P acts as a "chemical ratchet," activating the carboxylic acid. Crucially, this activation occurs without the high acidity that causes racemization (epimerization) in chiral substrates—a common failure mode when using acid chlorides derived from
Visualization: T3P Activation Pathway
Figure 1: T3P activation pathway showing the formation of the reactive mixed anhydride intermediate and clean separation of water-soluble byproducts.
Performance Comparison: T3P vs. PCl3 Route
| Feature | PCl3 / Acid Chloride Route | T3P Direct Coupling |
| Byproducts | HCl gas, | Propylphosphonic acid salts (Water soluble, neutral pH) |
| Epimerization | High (due to HCl generation) | Very Low (<1% typically) |
| Workup | Requires distillation or acid scavenging | Aqueous wash (extraction) |
| Toxicity | High (Inhalation hazard) | Low (Non-toxic, non-sensitizing) |
| Yield (Typical) | 70-85% | 90-98% |
Validated Protocol: Amide Coupling with T3P
Context: Synthesis of a chiral amide from a racemization-prone amino acid.
-
Setup: In a round-bottom flask, dissolve the Carboxylic Acid (1.0 equiv) and Amine (1.1 equiv) in Ethyl Acetate (EtOAc) or DMF (concentration ~0.1–0.5 M).
-
Base Addition: Add Diisopropylethylamine (DIEA) or Pyridine (2.5–3.0 equiv). Cool to 0°C if the substrate is extremely sensitive; otherwise, room temperature is standard.
-
Reagent Addition: Add T3P (50% w/w solution in EtOAc/DMF, 1.2–1.5 equiv) dropwise.
-
Reaction: Stir at room temperature. Monitor by TLC/HPLC. Reaction is typically complete in 30–60 minutes.
-
Workup (Self-Validating Step): Add water. Separate layers. Wash the organic layer with 1M NaOH (removes T3P byproducts), then 1M HCl (removes unreacted amine), then brine.
-
Isolation: Dry over
and concentrate.
Strategic Alternative II: Cyanuric Chloride (TCT)
Primary Application: Chlorination of Alcohols, Activation of Carboxylic Acids.
Replaces:
Technical Analysis
Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine, TCT) is a stable solid reagent.[2] Unlike liquid
- Cl: Reacts at 0°C.
- Cl: Reacts at room temperature.
- Cl: Reacts at reflux.[3]
This "programmable" reactivity allows researchers to use TCT as a controlled chlorinating agent or a template for substitution, avoiding the "runaway" reactivity often seen with phosphorus halides.
Visualization: TCT Stepwise Activation
Figure 2: The temperature-controlled reactivity of Cyanuric Chloride allows for tunable chlorination, minimizing side reactions.
Validated Protocol: Conversion of Alcohol to Alkyl Chloride
Context: Converting a primary alcohol to an alkyl chloride without acidic gas evolution.
-
Setup: Dissolve Alcohol (1.0 equiv) in anhydrous Acetone or DCM.
-
Reagent Prep: Add Cyanuric Chloride (0.34 equiv - utilizing all 3 Cls, or 0.5 equiv for milder conditions).
-
Activation: Add Triethylamine (1.0 equiv) dropwise. Note: The reaction is exothermic; control temp if necessary.
-
Reaction: Reflux for 2-4 hours. A white precipitate (Cyanuric Acid/Salt) will form, indicating reaction progress.
-
Workup (Self-Validating Step): Filter off the solid precipitate (Cyanuric acid is insoluble in organic solvents). Concentrate the filtrate.
-
Purification: The filtrate contains the alkyl chloride, often pure enough for the next step.
Emerging Alternative: Hypophosphite Chemistry
Primary Application: Organophosphorus synthesis (P-C bond formation).[4][5][6]
Replaces:
While
Summary Matrix: Selecting the Right Alternative
| Parameter | Phosphorus Trichloride ( | Propylphosphonic Anhydride (T3P) | Cyanuric Chloride (TCT) |
| Physical State | Fuming Liquid | Solution (usually 50% in solvent) | Crystalline Solid |
| Primary Hazard | Inhalation (Fatal), Reacts with Water | Irritant (Mild) | Irritant / Sensitizer |
| Atom Economy | Poor (Loss of 3 Cl atoms) | Moderate (Loss of cyclic backbone) | Good (Utilizes multiple Cls) |
| Reaction pH | Highly Acidic (HCl gas) | Neutral / Buffered | Basic / Neutral (with amine) |
| Best Use Case | Bulk commodity chemicals | High-value Pharma/Peptide synthesis | Alcohol chlorination / Activation |
References
-
Organophosphorus Synthesis Without Phosphorus Trichloride: The Case for the Hypophosphorous Pathway. ResearchGate. Available at: [Link]
-
General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Chemistry Portal. Available at: [Link]
-
Cyanuric Chloride as an Efficient Catalyst for the Synthesis of 2,3-Unsaturated O-Glycosides. National Institutes of Health (PMC). Available at: [Link]
-
Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis. Imperial College London / Spiral. Available at: [Link]
-
Reconsideration of the Base-Free Batch-Wise Esterification of Phosphorus Trichloride with Alcohols. ACS Publications. Available at: [Link]
Sources
- 1. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 2. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. Phosphinate chemistry in the 21st century: a viable alternative to the use of phosphorus trichloride in organophosphorus synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Cost-Effective Amidation: A Process Chemist’s Guide to Diethylphosphinic Chloride
Executive Summary
In the landscape of industrial amide bond formation, Diethylphosphinic Chloride (DEPC) occupies a critical niche often overlooked in favor of "trendier" reagents like T3P® (Propylphosphonic anhydride) or HATU. While T3P offers exceptional convenience and green chemistry credentials, its cost structure can be prohibitive for multi-kilogram to ton-scale manufacturing.
This guide analyzes DEPC as a high-efficiency, cost-effective alternative for large-scale synthesis. We provide a comparative economic analysis, a self-validating experimental protocol, and a decision matrix for process chemists balancing yield against Cost of Goods Sold (COGS).
Part 1: The Industrial Landscape & Mechanism
DEPC (
Mechanistic Advantage
The primary industrial advantage of DEPC is the solubility profile of its byproduct, diethylphosphinic acid . This byproduct is highly water-soluble, allowing for facile removal via basic aqueous extraction, eliminating the need for chromatography in many bulk processes.
Visualization: The Activation Pathway
The following diagram illustrates the activation mechanism and the critical temperature control required to prevent disproportionation.
Figure 1: DEPC activation pathway. Note the critical temperature control at the intermediate stage to maintain anhydride stability.
Part 2: Comparative Economics (DEPC vs. Alternatives)
For a process chemist, the choice of reagent is a trade-off between Atom Economy , Unit Cost , and Downstream Processing (DSP) costs.
Table 1: Reagent Performance Matrix
| Feature | DEPC (Diethylphosphinic Chloride) | T3P (Propylphosphonic Anhydride) | EDC / HOBt | DPPC (Diphenylphosphinic Chloride) |
| Primary Use Case | Bulk API, Flame Retardant Precursors | High-value Pharma, Late-stage functionalization | Standard Lab Scale | Sterically hindered substrates |
| Relative Cost/Mole | Low ($) | High ( | Moderate ( | Moderate ( |
| Atom Economy | High (MW ~140.5) | Moderate (Used as 50% soln) | Low (High mass byproducts) | Low (Bulky phenyl groups) |
| Byproduct Removal | Aq. Wash (Excellent) | Aq. Wash (Excellent) | Urea filtration (Poor) | Aq. Wash (Good) |
| Moisture Sensitivity | High (Hydrolyzes violently) | Moderate (Stable in EtOAc) | Low | Moderate |
| Thermal Stability | Low (Keep <0°C during activation) | High | Moderate | Moderate |
The "Hidden" Economic Driver
Unlike T3P, which is almost exclusively a synthesis reagent, DEPC is a massive-volume commodity chemical used in the manufacturing of organophosphorus flame retardants (e.g., aluminum diethylphosphinate) [1, 4]. This industrial baseline demand ensures a stable supply chain and lower price point compared to specialty reagents like HATU or T3P.
Part 3: Experimental Validation & Protocol
This protocol is designed to be self-validating . It includes checkpoints (CP) where the chemist can verify the reaction progress before committing to the next step.
Objective: Synthesis of N-Benzylbenzamide (Model System) Scale: 100 mmol
Reagents
-
Benzoic Acid (1.0 equiv)
-
Benzylamine (1.1 equiv)
-
DEPC (1.1 equiv)
-
N-Methylmorpholine (NMM) (2.2 equiv)
-
Solvent: Anhydrous THF or DCM (10 Volumes)
Step-by-Step Methodology
-
System Preparation (Critical):
-
Purge reactor with dry nitrogen. DEPC reacts instantly with atmospheric moisture to form corrosive diethylphosphinic acid.
-
CP1: Verify solvent water content is <0.05% via Karl Fischer titration.
-
-
Activation:
-
Charge Carboxylic Acid and NMM into the reactor.
-
Cool to -10°C to -5°C .
-
Add DEPC dropwise over 30 minutes. Maintain internal temperature < 0°C.
-
Why? Exotherms at this stage can degrade the mixed anhydride.
-
Stir 30 mins at 0°C.
-
-
Coupling:
-
Add Benzylamine dropwise.
-
Allow the reaction to warm to Room Temperature (20-25°C) over 1 hour.
-
CP2: TLC or HPLC check. The mixed anhydride peak should disappear, and the product peak should dominate.
-
-
Workup (The Efficiency Step):
Expected Results
-
Yield: >90%
-
Purity: >98% (often without chromatography due to the water solubility of phosphorus byproducts).
Part 4: Decision Logic for Process Chemists
When should you switch from T3P or EDC to DEPC? Use the following logic flow.
Figure 2: Reagent selection decision tree for process scaling.
Part 5: Safety & Scalability
Thermal Hazards
DEPC is thermally stable up to ~200°C in its pure form, but the hydrolysis reaction is highly exothermic . In a 1000L reactor, an accidental water ingress can cause a runaway pressure event (HCl gas generation).
-
Engineering Control: Burst disks and anhydrous scrubbing systems are mandatory for DEPC storage tanks.
E-Factor Analysis
-
DEPC Process: The primary waste is diethylphosphinic acid. In advanced manufacturing clusters, this "waste" can be recovered and re-chlorinated (using thionyl chloride) or used as a flame retardant precursor, potentially lowering the effective E-factor to near zero [4].
-
T3P Process: Generates water-soluble phosphates. While non-toxic, they contribute to eutrophication if not treated, and recovery is difficult due to the complex oligomeric nature of T3P byproducts.
References
-
ResearchGate. (2025). T3P: A Convenient and Useful Reagent in Organic Synthesis.[4] Retrieved from [Link]
-
National Institutes of Health (NIH). (2023). Fast Solution-Phase Peptide Syntheses Mediated by T3P. PMC. Retrieved from [Link]
-
Hongjia Chemical. (2024). Industrial Applications of Diethylphosphinic Chloride in Flame Retardants. Retrieved from [Link]
Sources
Comparative Kinetic Profiling of Substituted Phosphinic Chlorides: Steric and Electronic Determinants
Executive Summary
In the synthesis of phosphinates, phosphine oxides, and peptide bioisosteres, the choice of the phosphinic chloride intermediate (
This guide provides a comparative kinetic analysis of common substituted phosphinic chlorides. By isolating steric constants (
Mechanistic Framework: The Pathway
To understand the kinetic differentiation, one must first accept the non-classical nature of the substitution. Unlike carbon-centered
The Critical Transition State
The reaction rate (
-
Apical Entry/Exit: The nucleophile enters apically, and the leaving group (Cl) departs from the apical position.
-
Equatorial Blocking: Bulky substituents (R groups) occupy the equatorial plane, directly impeding nucleophilic approach.
Figure 1: Associative
Comparative Kinetic Data
The following data aggregates relative rate constants (
Table 1: Relative Reactivity Profiles ( )
| Substrate | Structure | Electronic Effect ( | Steric Effect ( | Performance Verdict | |
| Dimethyl | 1.00 | Reference | Minimal | High Reactivity. Prone to hydrolysis; requires dry conditions. | |
| Diethyl | 0.25 | Weak Inductive (+) | Moderate (-) | Standard. Good balance of stability and reactivity. | |
| Diphenyl | 0.15 | Inductive (-) / Resonance (+) | Significant (-) | Retarded. Inductive withdrawal competes with steric bulk and resonance donation. | |
| Di-isopropyl | 0.02 | Inductive (+) | High (-) | Sluggish. Requires elevated temperatures or catalysis. | |
| Di-tert-butyl | < 0.001 | Inductive (+) | Extreme (-) | Inert. Kinetically stable; often requires activation (e.g., Ag+ salts). | |
| Phospholane | Cyclic | ~15.0 | Ring Strain | Constrained | Hyper-Reactive. Ring strain relieves steric crowding in TS. |
*Note: Values are normalized approximations derived from solvolysis data in ethanol/acetone mixtures (Kevill et al. and Ha-Whang Lee et al.). Actual rates vary by solvent
Analysis of Trends
-
The "Phenyl Anomaly": While phenyl groups are electron-withdrawing (which should increase electrophilicity at P),
reacts slower than .-
Reason: The phenyl rings provide significant steric shielding. Furthermore,
resonance donation from the phenyl ring into the empty orbitals of phosphorus reduces the net positive charge on P, deactivating it toward nucleophilic attack.
-
-
Cyclic Acceleration: Five-membered cyclic phosphinic chlorides (phospholane derivatives) react significantly faster than their acyclic analogs.
-
Reason: The ring constraint holds the alkyl groups back (pinched), exposing the phosphorus center and reducing the steric energy penalty of forming the trigonal bipyramidal transition state.
-
-
Steric Dominance: The drop-off from Methyl
Isopropyl t-Butyl is precipitous. This confirms that for phosphinic chlorides, steric accessibility overrides electronic activation.
Experimental Protocol: Real-Time NMR Kinetic Assay
To validate these kinetics in your specific matrix, we recommend a non-invasive NMR monitoring protocol. This method avoids the artifacts associated with titrimetric (conductometry) methods in non-aqueous solvents.
Reagents & Setup
-
Solvent: Anhydrous
(Acetonitrile-d3) or . -
Internal Standard: Triphenylphosphate (
), -18 ppm (inert). -
Nucleophile: Benzylamine (for aminolysis) or
(for hydrolysis).
Workflow Diagram
Figure 2: Workflow for Real-Time
Step-by-Step Methodology
-
Preparation: In a glovebox or under
, dissolve the phosphinic chloride (0.05 mmol) and Triphenylphosphate (0.05 mmol, Internal Standard) in 0.6 mL of anhydrous deuterated solvent. Transfer to a screw-cap NMR tube. -
Baseline: Insert into the NMR probe pre-equilibrated to 25.0 °C. Lock and shim. Acquire a single scan to confirm starting purity and integration ratio (1:1).
-
Initiation: Eject the sample. Rapidly inject the nucleophile (e.g., 0.5 mmol, 10 equivalents to ensure pseudo-first-order kinetics). Cap and invert twice. Start stopwatch immediately.
-
Acquisition: Re-insert and start a pre-programmed array (e.g., pad macro in Varian/Bruker).
-
Parameters: 30-degree pulse, relaxation delay (
) > (usually 5-10s for P), 8 scans per increment.
-
-
Analysis: Integrate the decaying peak of the chloride (typically
40-70 ppm) and the growing peak of the product (typically shifted upfield by 10-20 ppm). -
Calculation: Plot
vs. time. The slope is .
Application Notes for Drug Development
-
Coupling Efficiency: When using phosphinic chlorides for P-C or P-N bond formation (e.g., in prodrug synthesis), avoid bulky isopropyl/t-butyl groups unless necessary for metabolic stability. If they are required, switch to catalytic activation using DMAP (nucleophilic catalysis) or AgOTf (halide abstraction) to bypass the kinetic barrier.
-
Chiral Resolution: For racemic phosphinic chlorides (e.g., Methyl-Phenyl-Phosphinic Chloride), kinetic resolution is feasible. The steric difference between the Methyl and Phenyl groups is sufficient that chiral nucleophiles often exhibit high selectivity (
-factor > 10).
References
-
Kevill, D. N., & D'Souza, M. J. (2008).[1] Correlation of the rates of solvolysis of diphenylphosphinic chloride using an extended form of the Grunwald–Winstein equation. Journal of Physical Organic Chemistry. Link[2]
-
Barai, H. R., & Lee, H. W. (2011). Kinetics and Mechanism of the Anilinolysis of Bis(N,N-dimethylamino) Phosphinic Chloride in Acetonitrile. Bulletin of the Korean Chemical Society.[3] Link
-
Harsági, N., & Keglevich, G. (2021).[4] The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules. Link
-
Kevill, D. N., et al. (1988). Solvolysis of chlorodialkyl and diarylphosphines and phosphinyl chlorides. Journal of Chemical Research.[1] Link[3]
-
Master Organic Chemistry. (2012). Nucleophilic Substitution Mechanisms. Link
Sources
Safety Operating Guide
Diethylphosphinic chloride proper disposal procedures
Executive Safety Directive
Diethylphosphinic chloride (CAS: 1112-38-5) is not a standard organic solvent; it is a moisture-sensitive, corrosive organophosphorus electrophile. Improper disposal does not just risk regulatory non-compliance; it risks immediate physical injury via HCl off-gassing and long-term environmental damage through phosphorus contamination.
This guide replaces generic "acid chloride" protocols with a specific, field-validated workflow designed for researchers requiring high-fidelity safety standards.
Part 1: The Hazard Profile & Pre-Operational Logic
Before initiating any disposal or quenching procedure, you must understand the causality of the hazard. We do not simply "dump" chemicals; we engineer their deactivation.
The Chemical Mechanism of Hazard
Upon contact with moisture (even humid air), Diethylphosphinic chloride undergoes rapid hydrolysis.
-
The Threat: The reaction is exothermic. In a closed waste container, this generates pressure (HCl gas) and heat, leading to potential vessel rupture.
-
The Byproduct: The resulting Diethylphosphinic acid is stable but remains acidic and environmentally persistent.
Mandatory PPE & Engineering Controls
| Category | Requirement | Technical Rationale |
| Respiratory | Fume Hood (Certified) | Critical: HCl gas is immediately released upon hydrolysis. Do not perform on an open bench. |
| Hand Protection | Double-gloving (Nitrile + Silver Shield®/Laminate) | Standard nitrile degrades rapidly under concentrated organophosphorus/acid exposure. Laminate liners provide chemical permeation resistance. |
| Eye Protection | Chemical Splash Goggles + Face Shield | Safety glasses are insufficient against pressurized liquid splashes caused by exothermic boiling. |
| Body | Chemical-Resistant Lab Coat/Apron | Synthetic fibers (polypropylene) preferred over cotton, which can degrade/absorb acid mists. |
Part 2: The "Double-Quench" Deactivation Protocol
As a Senior Scientist, I recommend the "Double-Quench" method (Alcohol
Scale: This protocol is calibrated for laboratory scales (< 500 mL). For industrial quantities, consult your facility's EHS officer for reactor-scale neutralization.
Step 1: Thermal Management Setup
-
Place a 3-neck round-bottom flask (or large Erlenmeyer) in an ice/water bath .
-
Ensure the vessel volume is 3x the volume of the waste to be treated to accommodate expansion and quenching solvents.
-
Engage magnetic stirring. Stagnant quenching creates hot spots and "bumping."
Step 2: The Primary Quench (Esterification)
Instead of reacting directly with water to form HCl gas rapidly, we first react with an alcohol to form an ester and HCl more slowly/solubly.
-
Dilute the Diethylphosphinic chloride in an inert solvent (e.g., Dichloromethane or Toluene) if it is not already in solution. This acts as a heat sink.
-
Slowly add Isopropanol (IPA) or Ethanol via an addition funnel or dropwise pipette.
-
Observation: You will see heat generation. Adjust rate to keep temperature < 20°C.
-
Endpoint: Continue until no further exotherm is observed.
-
Step 3: The Secondary Quench (Hydrolysis)
-
Once the alcohol reaction subsides, slowly add water to the mixture.
-
This ensures any unreacted chloride or intermediate anhydrides are fully converted to the phosphinic acid.
Step 4: Neutralization
-
The solution is now acidic (dissolved HCl).
-
Slowly add 10% Sodium Carbonate (
) or Sodium Bicarbonate solution.-
Warning: This releases
gas (bubbling). Add slowly to prevent foam-over.[1]
-
-
Validation: Test the pH using a stripe. Target pH is 6–9 .
Part 3: Waste Stream Management (The "No-Drain" Rule)
Crucial Distinction: unlike simple HCl or Acetic Acid, organophosphorus residues cannot be flushed down the drain, even if neutralized. Phosphorus is a regulated pollutant causing eutrophication in water systems.
Labeling Protocol:
-
Waste Stream: Chemical Waste - High Hazard.[2]
-
Constituents:
-
Hazard Tags: Irritant, Flammable (due to solvent).
Part 4: Operational Workflow Visualization
The following diagram illustrates the decision logic and workflow for safe disposal.
Figure 1: Step-by-step logic flow for the controlled quenching and disposal of organophosphorus acid chlorides.
Part 5: Emergency Procedures
-
Spill (Outside Hood): Evacuate area immediately. Do not attempt to clean up with water (generates HCl cloud). Cover with dry sand or specialized acid-neutralizing absorbent (e.g., Spill-X-A).
-
Skin Contact: Immediate flushing with water for 15 minutes.[3][4] Speed is critical to prevent deep acid burns.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek medical attention for potential pulmonary edema (delayed effect of HCl/Phosphorus inhalation).
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.
-
Source: [Link]
-
-
Yale Environmental Health & Safety. (2023). Standard Operating Procedure: Water Reactive Compounds. Yale University.
-
Source: [Link]
-
-
University of California, Irvine. (2016). Water Reactive Chemicals - Standard Operating Procedure. UCI Environmental Health & Safety.
-
Source: [Link]
-
-
Sigma-Aldrich. (2024).[7] Safety Data Sheet: Diethylphosphinic Chloride (CAS 1112-38-5). Merck KGaA.[7]
Sources
Personal protective equipment for handling Diethylphosphinic chloride
Topic: Personal Protective Equipment & Handling Protocols for Diethylphosphinic Chloride Content Type: Advanced Laboratory Safety Guide Audience: Researchers, Process Chemists, and EHS Professionals
Part 1: The Hazard Landscape – Beyond the SDS
As scientists, we often glance at a Safety Data Sheet (SDS) and see "Corrosive." However, handling Diethylphosphinic chloride requires understanding the mechanism of its hazard, not just the label.
This compound is an electrophilic phosphorus species . Its primary danger lies in its violent susceptibility to hydrolysis. Upon contact with atmospheric moisture or mucous membranes, it undergoes rapid hydrolysis to generate two distinct hazards:
-
Hydrochloric Acid (HCl) Gas: An immediate respiratory and ocular irritant.
-
Diethylphosphinic Acid: A persistent, corrosive organic acid that adheres to skin.
The "Invisible" Threat: unlike simple mineral acids, organophosphorus chlorides can permeate standard laboratory nitrile gloves, leading to delayed chemical burns that are difficult to neutralize because the agent has absorbed into the dermal layer.
Part 2: The Barrier Strategy (PPE)
Standard "lab coat and nitrile gloves" are insufficient for direct handling of this agent. You must employ a Defense-in-Depth strategy.
Hand Protection: The "Double-Shell" Protocol
-
The Problem: Standard 4-mil nitrile gloves offer splash protection but suffer from rapid permeation by small, polar organochlorides.
-
The Solution: Use a laminate inner liner for chemical resistance, covered by a nitrile outer layer for dexterity and grip.
| Layer | Material Recommendation | Scientific Rationale |
| Inner (Barrier) | Silver Shield® / 4H® (PE/EVOH Laminate) | Permeation Kinetics: These multi-layer laminates resist organic chlorides for >4 hours. Standard nitrile may breakthrough in <15 minutes.[1] |
| Outer (Sacrificial) | Nitrile (minimum 5 mil) | Mechanical Protection: Protects the fragile inner liner from tears and provides the friction needed to handle glassware safely. |
Respiratory Protection: The Hydrolysis Cloud
-
Requirement: Work must be performed in a certified chemical fume hood (Face velocity: 80–100 fpm).
-
Secondary Defense: If working outside a hood (e.g., transport or spill cleanup), a full-face respirator with Combination P100/Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory. The "Acid Gas" component is critical to neutralize the HCl byproducts.
Ocular & Facial Defense
-
Standard: Chemical splash goggles (indirect vent). Safety glasses are prohibited as they do not seal against corrosive mists.
-
High Volume (>50 mL): Add a polycarbonate face shield over goggles.
Part 3: Operational Workflow & Visualization
PPE Decision Logic
Figure 1: PPE Selection Matrix based on operational scale.[2][3] Note the escalation to Face Shields and specialized respiratory readiness at larger volumes.
Part 4: Experimental Protocol (Safe Handling)
Objective: Transfer 5.0 mL Diethylphosphinic chloride from a sure-seal bottle to a reaction flask without hydrolysis.
-
Preparation:
-
Ensure all glassware is oven-dried and purged with Nitrogen (
) or Argon ( ). Moisture is the enemy. -
Pre-weigh reagents to avoid open-air weighing of the chloride.
-
-
The Transfer (Cannula/Syringe Method):
-
Do not pour. Pouring increases surface area for hydrolysis and spill risk.
-
Insert a long needle connected to an inert gas line (bubbler outlet) into the reagent bottle to maintain positive pressure.
-
Use a dry, gas-tight glass syringe with a Luer-lock needle.
-
Draw the liquid slowly. Note: The liquid is viscous; rapid draw can cause cavitation or bubble formation.
-
-
The Addition:
-
Add dropwise to the reaction vessel. If the reaction involves an amine (base), expect immediate exotherm and salt formation.
-
Cooling: Maintain the receiving flask at 0°C during addition to control the reaction rate.
-
Part 5: Decontamination & Disposal Protocol
The "Heat Sink" Quenching Method Never add water directly to Diethylphosphinic chloride; the resulting HCl release can cause a "geyser" effect.
Quenching Reagent: 10% Sodium Carbonate (
Figure 2: The "Reverse Quench" Workflow. Always add the hazardous chemical to the neutralizing heat sink, never the reverse.
Step-by-Step Disposal:
-
Dilute: Dilute the residual chloride in the syringe or flask with a non-reactive solvent (e.g., Toluene or Dichloromethane). This moderates the reaction rate.
-
Quench: Slowly add the diluted chloride solution into the stirred alkaline ice bath.
-
Neutralize: The base neutralizes the generated HCl and Diethylphosphinic acid.
-
Verify: Check pH. It should be neutral (pH 7). If acidic, add more base.
-
Discard: Dispose of the aqueous layer as chemical waste.
References
-
Sigma-Aldrich. (2024). Safety Data Sheet: Diethylphosphinic chloride. Link
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Link
-
Ansell Healthcare. (2022). Chemical Permeation & Degradation Guide (8th Ed). (Referencing Acid Chlorides/Organophosphorus permeation data). Link
-
Fisher Scientific. (2024). Glove Selection Guide for Organic Acids and Chlorides. Link
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
